molecular formula C27H25F3N8OS B15569956 MI-538

MI-538

カタログ番号: B15569956
分子量: 566.6 g/mol
InChIキー: QXLJOBRSTCFLMC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MI-538 is a useful research compound. Its molecular formula is C27H25F3N8OS and its molecular weight is 566.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F3N8OS/c28-27(29,30)9-21-7-22-25(32-15-33-26(22)40-21)36-19-1-3-37(4-2-19)14-18-5-17-6-20(10-31)38(23(17)8-24(18)39)13-16-11-34-35-12-16/h5-8,11-12,15,19,39H,1-4,9,13-14H2,(H,34,35)(H,32,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLJOBRSTCFLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=C(C=C5C(=C4)C=C(N5CC6=CNN=C6)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F3N8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of MI-538 in MLL-Rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of MI-538, a potent and selective small-molecule inhibitor targeting the menin-MLL interaction, a critical dependency in MLL-rearranged (MLL-r) leukemia. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and hematology.

Executive Summary

Mixed-lineage leukemia (MLL)-rearranged leukemias are aggressive hematological malignancies with poor prognoses. The fusion proteins generated by chromosomal translocations involving the MLL1 gene are dependent on an interaction with the scaffold protein menin to drive their leukemogenic program. This compound is a thienopyrimidine-class inhibitor that effectively disrupts the menin-MLL interaction, leading to the downregulation of key oncogenic target genes, cell differentiation, and potent anti-leukemic activity in preclinical models. This guide will detail the molecular mechanism, provide quantitative data on its efficacy, and outline the experimental protocols used to validate its action.

The Menin-MLL Interaction: A Therapeutic Target in MLL-r Leukemia

In MLL-r leukemia, the N-terminal portion of the MLL1 protein is fused to one of over 60 different partner proteins. This fusion protein requires interaction with menin to be recruited to chromatin and activate the expression of its target genes, which are crucial for leukemogenesis.[1] Key downstream targets include the HOXA9 and MEIS1 genes, which are highly expressed in MLL-r leukemia and are essential for the proliferation and differentiation block of leukemic cells.[1] Therefore, inhibiting the menin-MLL interaction presents a targeted therapeutic strategy for this devastating disease.

This compound: Mechanism of Action

This compound acts as a competitive inhibitor, binding to a pocket on menin that is critical for its interaction with the MLL fusion protein. By occupying this site, this compound effectively displaces the MLL fusion protein from menin, thereby preventing its recruitment to target gene promoters. This leads to a cascade of downstream effects:

  • Disruption of the Menin-MLL Complex: this compound directly blocks the protein-protein interaction between menin and MLL fusion proteins.[2]

  • Downregulation of Target Gene Expression: The inhibition of the menin-MLL interaction leads to a significant reduction in the expression of critical MLL fusion protein target genes, including HOXA9 and MEIS1.[2]

  • Induction of Cell Differentiation: By downregulating the expression of genes that maintain the undifferentiated state, this compound promotes the differentiation of leukemic blasts into more mature myeloid cells.[1]

  • Inhibition of Cell Proliferation and Viability: The cumulative effect of target gene downregulation and induced differentiation is the potent and selective inhibition of MLL-r leukemia cell growth.

MI538_Mechanism_of_Action cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_Fusion->DNA Recruitment Transcription Leukemogenic Gene Expression DNA->Transcription Activation Proliferation Leukemic Cell Proliferation Transcription->Proliferation Differentiation Differentiation Block Transcription->Differentiation MI538 This compound MI538->Menin Inhibits Apoptosis Apoptosis MI538->Apoptosis Induces NormalDifferentiation Myeloid Differentiation MI538->NormalDifferentiation Promotes

This compound Mechanism of Action in MLL-r Leukemia.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key performance metrics.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line / Assay ConditionReference
IC50 21 nMMenin-MLL Interaction Assay
GI50 83 nMMLL Leukemia Cell Proliferation
Kd 6.5 nMBinding Affinity to Menin

Table 2: Cellular Selectivity of this compound

Cell LineMLL StatusEffect of this compound (up to 6 µM)Reference
MV-4-11 MLL-AF4Growth Inhibition
MOLM13 MLL-AF9Growth Inhibition
HL-60 No MLL translocationNo effect on growth
HM-2 No MLL translocationNo effect on growth

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay is used to quantify the inhibitory effect of compounds on the menin-MLL protein-protein interaction in a cell-free system.

  • Principle: A small fluorescently labeled peptide derived from MLL will have low fluorescence polarization when free in solution. Upon binding to the much larger menin protein, its rotation slows, and the polarization of the emitted light increases. An inhibitor that disrupts this binding will cause a decrease in polarization.

  • Protocol:

    • A solution of purified recombinant human menin protein and a fluorescein-labeled MLL-derived peptide are incubated in an assay buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM TCEP) in a 384-well plate to allow for complex formation.

    • Serial dilutions of this compound (or other test compounds) are added to the wells.

    • The plate is incubated at room temperature to reach binding equilibrium.

    • Fluorescence polarization is measured using a microplate reader.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Reagents Prepare: - Menin Protein - Fluorescent MLL Peptide - this compound Dilutions Mix Mix Menin and Fluorescent Peptide Reagents->Mix Add_Inhibitor Add this compound Mix->Add_Inhibitor Incubate Incubate to Equilibrium Add_Inhibitor->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Calculate_IC50 Calculate IC50 Measure_FP->Calculate_IC50

Fluorescence Polarization Assay Workflow.
Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • MLL-r leukemia cells (e.g., MV-4-11, MOLM13) and control cells are seeded in 96-well plates.

    • Cells are treated with serial dilutions of this compound or DMSO as a vehicle control.

    • Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

    • MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

    • A solubilization solution is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The GI50 value is calculated from the dose-response curve.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the disruption of the menin-MLL protein-protein interaction within a cellular context.

  • Principle: An antibody against a "bait" protein (e.g., MLL fusion protein) is used to pull it out of a cell lysate. If another protein ("prey," e.g., menin) is interacting with the bait, it will be pulled down as well and can be detected by Western blotting.

  • Protocol:

    • HEK293 cells are transfected with a construct expressing a tagged MLL fusion protein (e.g., MLL-AF9).

    • Transfected cells are treated with this compound or DMSO for a specified time.

    • Cells are lysed, and the protein concentration is determined.

    • The lysate is incubated with an antibody against the tag on the MLL fusion protein.

    • Protein A/G beads are added to capture the antibody-protein complexes.

    • The beads are washed to remove non-specific binding proteins.

    • The captured proteins are eluted from the beads and analyzed by SDS-PAGE and Western blotting using antibodies against both the MLL fusion protein tag and menin. A decrease in the amount of co-precipitated menin in the this compound-treated sample indicates disruption of the interaction.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the expression levels of specific genes, such as HOXA9 and MEIS1.

  • Principle: The amount of a specific mRNA in a sample is measured by reverse transcribing it into cDNA and then amplifying the cDNA in a real-time PCR machine. The rate of amplification is proportional to the initial amount of mRNA.

  • Protocol:

    • MLL-r leukemia cells are treated with this compound or DMSO.

    • Total RNA is extracted from the cells.

    • RNA is reverse transcribed into cDNA.

    • qRT-PCR is performed using primers and probes specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • The relative expression of the target genes is calculated using the delta-delta Ct method.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Models start Start FP_Assay Fluorescence Polarization (IC50) start->FP_Assay MTT_Assay Cell Viability (MTT) (GI50) FP_Assay->MTT_Assay CoIP Co-Immunoprecipitation (Target Engagement) MTT_Assay->CoIP qRT_PCR qRT-PCR (Gene Expression) CoIP->qRT_PCR Xenograft Xenograft Mouse Model (Efficacy & Toxicity) qRT_PCR->Xenograft end Data Analysis & Conclusion Xenograft->end

General Experimental Workflow for this compound Characterization.

In Vivo Efficacy

In preclinical mouse models of MLL leukemia, treatment with this compound resulted in a significant reduction in tumor volume without causing substantial toxicity. This demonstrates the potential for this compound to be an effective and well-tolerated therapeutic agent.

Conclusion

This compound represents a promising targeted therapy for MLL-rearranged leukemias. Its mechanism of action is well-defined, involving the direct inhibition of the critical menin-MLL interaction. This leads to the downregulation of key oncogenic drivers, induction of differentiation, and potent anti-leukemic effects in preclinical models. The data and protocols presented in this guide provide a comprehensive overview for the scientific community to further explore and develop this class of inhibitors for clinical application.

References

The Menin-MLL Interaction: A Pivotal Axis in Leukemogenesis and a Key Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The intricate dance between cellular proteins can dictate the fate of a cell, and in the context of certain aggressive leukemias, the interaction between menin and the Mixed Lineage Leukemia (MLL) protein takes center stage. This guide provides a comprehensive overview of the critical role of the menin-MLL interaction in driving leukemogenesis, the development of targeted inhibitors, and the experimental methodologies used to investigate this crucial protein-protein interaction.

The Molecular Basis of Menin-MLL Driven Leukemia

Chromosomal translocations involving the KMT2A gene (encoding MLL1) are hallmarks of aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[1][2][3] These translocations generate oncogenic MLL fusion proteins that retain the N-terminal portion of MLL, which is crucial for their leukemogenic activity.[3][4][5]

A key event in MLL-driven leukemogenesis is the direct interaction of the N-terminus of the MLL fusion protein with the scaffold protein menin, encoded by the MEN1 gene.[4][5] Menin itself does not possess enzymatic activity but acts as a critical cofactor, tethering the MLL fusion protein to chromatin.[3][4][5] This aberrant recruitment leads to the dysregulation of gene expression, most notably the upregulation of key downstream targets such as HOXA9 and MEIS1.[2][4][6] These genes are critical for normal hematopoiesis, and their sustained overexpression by MLL fusion proteins blocks hematopoietic differentiation and promotes uncontrolled cell proliferation, ultimately leading to leukemia.[2][4][6]

The interaction between menin and MLL is highly specific and essential for the oncogenic function of MLL fusion proteins, making it an attractive therapeutic target.[4][6] Disrupting this protein-protein interaction (PPI) with small molecule inhibitors has emerged as a promising strategy to reverse the leukemogenic program.[6][7][8]

Signaling Pathway of Menin-MLL in Leukemogenesis

The following diagram illustrates the core signaling pathway of the menin-MLL interaction in the context of MLL-rearranged leukemia.

Menin_MLL_Pathway Menin-MLL Signaling Pathway in Leukemogenesis cluster_nucleus Nucleus Menin Menin Menin_MLL_Complex Menin-MLL Fusion Complex Menin->Menin_MLL_Complex Binds MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->Menin_MLL_Complex Binds Chromatin Chromatin HOXA9_MEIS1 HOXA9/MEIS1 Genes Chromatin->HOXA9_MEIS1 at Leukemogenesis Leukemogenesis (Proliferation, Block of Differentiation) HOXA9_MEIS1->Leukemogenesis Drives Menin_MLL_Complex->Chromatin Tethers to Upregulation Upregulation Menin_MLL_Complex->Upregulation Upregulation->HOXA9_MEIS1

Caption: Menin-MLL signaling pathway in MLL-rearranged leukemia.

Targeting the Menin-MLL Interaction: A New Therapeutic Avenue

The dependency of MLL-rearranged leukemias on the menin-MLL interaction has spurred the development of small molecule inhibitors that competitively bind to menin, thereby disrupting its association with MLL fusion proteins.[6][7][8] This disruption leads to the downregulation of HOXA9 and MEIS1 expression, inducing differentiation and apoptosis in leukemia cells.[6]

Preclinical Efficacy of Menin-MLL Inhibitors

A number of menin-MLL inhibitors have been developed and have demonstrated potent anti-leukemic activity in preclinical models. The following table summarizes the in vitro potency of several key inhibitors against MLL-rearranged leukemia cell lines.

InhibitorAssay TypeCell LineIC50 / GI50 / KdReference
MI-2 FP-IC50: 446 nM[6]
MTTMV4;11 (MLL-AF4)GI50: 9.5 µM[6]
MTTKOPN-8 (MLL-ENL)GI50: 7.2 µM[6]
MTTML-2 (MLL-AF6)GI50: 8.7 µM[6]
MI-3 FP-IC50: 648 nM[6]
MI-463 FP-IC50: 32 nM[8]
MTTMLL-AF9 transformed BMCsGI50: 0.23 µM[8]
MI-503 FP-IC50: 33 nM[8]
MTTMLL-AF9 transformed BMCsGI50: 0.22 µM[8]
MI-1481 FP-IC50: 3.6 nM[8]
MI-3454 FP-IC50: 0.51 nM[7]
Cell ViabilityMOLM-13 (MLL-AF9)IC50: 7-27 nM[7]
M-89 Cell ViabilityMV4;11 (MLL-AF4)IC50: 25 nM[7]
Cell ViabilityMOLM-13 (MLL-AF9)IC50: 54 nM[7]
M-1121 Cell ViabilityMV4;11 (MLL-AF4)IC50: 10.3 nM[7]
Cell ViabilityMOLM-13 (MLL-AF9)IC50: 51.5 nM[7]
VTP50469 Cell ViabilityMOLM-13 (MLL-AF9)IC50: low nM range
Revumenib (SNDX-5613) Cell ViabilityMLL-rearranged cell linesPotent activity[9]
Ziftomenib (B3325460) (KO-539) Cell ViabilityMLL-rearranged cell linesPotent activity[9]
Clinical Advancement of Menin Inhibitors

The promising preclinical data has led to the clinical development of several menin inhibitors. The table below summarizes key efficacy data from clinical trials of revumenib and ziftomenib in patients with relapsed/refractory (R/R) acute leukemia.

InhibitorTrialPatient PopulationOverall Response Rate (ORR)Complete Remission (CR/CRh) RateReference
Revumenib AUGMENT-101R/R KMT2Ar AML/ALL53%30%[10]
AUGMENT-101R/R NPM1-mutant AML53%30%[10]
BEAT AML (with ven/aza)Newly Diagnosed mNPM1/KMT2Ar AML88%67%[11]
Ziftomenib KOMET-001R/R NPM1-mutant AML41%30%[10]
KOMET-001R/R KMT2Ar AML5.6%-[10]

Key Experimental Protocols

The study of the menin-MLL interaction and the development of its inhibitors rely on a suite of specialized molecular and cellular assays. Detailed protocols for the most critical of these are provided below.

Co-Immunoprecipitation (Co-IP) to Validate Menin-MLL Interaction

Co-IP is used to demonstrate the physical interaction between menin and MLL fusion proteins within a cellular context.

Protocol:

  • Cell Lysis:

    • Culture HEK293T cells and transfect with a plasmid encoding a tagged MLL fusion protein (e.g., FLAG-MLL-AF9).

    • 48 hours post-transfection, treat cells with the menin-MLL inhibitor or DMSO vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against menin and the FLAG tag to detect the co-immunoprecipitated menin and the MLL fusion protein, respectively.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow Co-Immunoprecipitation Workflow start Start: Transfected Cells lysis Cell Lysis start->lysis preclear Pre-clear Lysate (with beads) lysis->preclear ip Immunoprecipitation (with anti-FLAG Ab) preclear->ip capture Capture Complexes (with Protein A/G beads) ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot (probe for Menin & FLAG) sds_page->western end End: Detect Interaction western->end

Caption: Workflow for Co-Immunoprecipitation to detect menin-MLL interaction.

Fluorescence Polarization (FP) Assay for High-Throughput Screening

The FP assay is a robust, solution-based method ideal for screening large compound libraries for inhibitors of the menin-MLL interaction.[2][6]

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Reconstitute purified, recombinant human menin protein and a fluorescein-labeled peptide corresponding to the menin-binding motif of MLL (e.g., FITC-MBM1) in the assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the menin protein and the fluorescently labeled MLL peptide to each well.

    • Add serial dilutions of the test compounds or DMSO vehicle control.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • Calculate the change in fluorescence polarization. A decrease in polarization indicates that the test compound has displaced the fluorescent peptide from menin.

    • Plot the data as a function of inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[6]

Chromatin Immunoprecipitation (ChIP) Assay for Target Gene Occupancy

ChIP is used to determine if disrupting the menin-MLL interaction with an inhibitor leads to the eviction of the MLL fusion protein from the chromatin at its target gene loci, such as HOXA9.[12]

Protocol:

  • Cell Treatment and Cross-linking:

    • Treat MLL-rearranged leukemia cells (e.g., MOLM-13) with a menin-MLL inhibitor or DMSO for a specified time.

    • Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the cell culture medium and incubating at room temperature.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Sonify the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody against the MLL fusion protein (e.g., anti-MLL N-terminus or an antibody against the fusion partner) or a control IgG overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound chromatin.

    • Elute the chromatin from the beads and reverse the protein-DNA cross-links by heating in the presence of a high salt concentration.

  • DNA Purification and Analysis:

    • Purify the immunoprecipitated DNA.

    • Analyze the enrichment of specific DNA sequences (e.g., the HOXA9 promoter) by quantitative real-time PCR (qPCR) or by next-generation sequencing (ChIP-seq).[12][13][14]

Cell Viability (MTT) Assay to Assess Anti-proliferative Effects

The MTT assay is a colorimetric assay used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][15][16][17][18][19]

Protocol:

  • Cell Seeding:

    • Seed MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment:

    • Add serial dilutions of the menin-MLL inhibitor or DMSO vehicle control to the wells.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Formazan (B1609692) Solubilization:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) value.[6]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the expression levels of MLL fusion protein target genes, such as HOXA9 and MEIS1, following treatment with a menin-MLL inhibitor.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Treat MLL-rearranged leukemia cells with the inhibitor or DMSO.

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the cDNA template, and primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Example Primer Sequences (Human):

      • HOXA9 Forward: 5'-GTGGTTCTCCTCCAGTTGATGC-3'

      • HOXA9 Reverse: 5'-GGCAGAAACTGGTGATCTGAACT-3'

      • MEIS1 Forward: 5'-AAGCAGTTGGCACAAGACACGG-3'[20]

      • MEIS1 Reverse: 5'-CTGCTCGGTTGGACTGGTCTAT-3'[20]

  • Data Analysis:

    • Perform the qPCR reaction in a real-time PCR instrument.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Mechanisms of Resistance to Menin Inhibitors

As with many targeted therapies, resistance to menin inhibitors can emerge. The primary mechanism of acquired resistance observed in patients is the development of on-target mutations in the MEN1 gene.[21][22][23] These mutations occur at the drug-binding site on the menin protein, reducing the binding affinity of the inhibitor without significantly impacting the interaction with MLL1.[21][22][23] This allows the menin-MLL fusion protein complex to remain intact and continue driving the leukemogenic program despite the presence of the drug.[21] Additionally, non-genetic mechanisms of resistance, where cells adapt to the treatment without acquiring mutations, are also being investigated.[1][23]

Conclusion

The interaction between menin and MLL fusion proteins is a critical dependency in a significant subset of acute leukemias. The development of small molecule inhibitors that effectively disrupt this interaction represents a major advancement in the treatment of these aggressive malignancies. The in-depth understanding of the underlying molecular mechanisms, coupled with robust preclinical and clinical evaluation using the experimental approaches outlined in this guide, will continue to drive the development of more effective and durable therapies for patients with MLL-rearranged and other menin-dependent leukemias. The emergence of resistance highlights the need for ongoing research into combination strategies and next-generation inhibitors to overcome these challenges.

References

MI-538: A Potent and Selective Chemical Probe for the Menin-MLL Interaction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MI-538, a small molecule inhibitor designed to disrupt the critical protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein. The menin-MLL interaction is a key driver in the pathogenesis of acute leukemias harboring MLL gene rearrangements. This compound serves as a valuable chemical probe for elucidating the biological consequences of inhibiting this interaction and as a promising scaffold for the development of targeted therapeutics. This document details the mechanism of action of this compound, its biochemical and cellular activity, and its efficacy in preclinical in vivo models. Detailed experimental protocols for key assays are provided to enable researchers to effectively utilize this compound in their own investigations.

Introduction

Acute leukemias with rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies with a generally poor prognosis, particularly in infants. The resulting MLL fusion proteins are potent oncoproteins that require interaction with the nuclear protein menin to drive their leukemogenic gene expression program. This dependency makes the menin-MLL interaction an attractive therapeutic target. Small molecule inhibitors that disrupt this interaction have the potential to reverse the oncogenic activity of MLL fusion proteins.

This compound is a thienopyrimidine-based small molecule that has emerged as a potent and selective inhibitor of the menin-MLL interaction.[1][2] It binds to menin with high affinity, effectively displacing MLL and MLL fusion proteins.[1] This guide summarizes the key characteristics of this compound and provides detailed methodologies for its use as a chemical probe.

Mechanism of Action

This compound functions as a competitive inhibitor of the menin-MLL interaction. Menin possesses a deep pocket on its surface that serves as the binding site for the N-terminal region of MLL.[2] this compound is designed to fit into this pocket, thereby physically blocking the association of MLL and its oncogenic fusion partners with menin.[2]

The disruption of the menin-MLL complex leads to the downregulation of key downstream target genes, such as HOXA9 and MEIS1, which are essential for the maintenance of the leukemic state.[1][3] This ultimately results in the inhibition of proliferation and the induction of differentiation in MLL-rearranged leukemia cells.[3]

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Mechanism of this compound Action Menin Menin MLL_wt Wild-type MLL Menin->MLL_wt Interaction Target_Genes_wt Target Genes (e.g., Hoxa9, Meis1) MLL_wt->Target_Genes_wt Transcriptional Activation Differentiation Normal Hematopoietic Differentiation Target_Genes_wt->Differentiation Menin_leu Menin MLL_fusion MLL Fusion Protein Menin_leu->MLL_fusion Oncogenic Interaction Target_Genes_leu Upregulated Target Genes (e.g., HOXA9, MEIS1) MLL_fusion->Target_Genes_leu Aberrant Transcriptional Activation Leukemia Leukemic Proliferation & Differentiation Block Target_Genes_leu->Leukemia MI538 This compound Menin_inhibited Menin MI538->Menin_inhibited Binds to Menin Pocket MLL_fusion_disp Displaced MLL Fusion Protein Menin_inhibited->MLL_fusion_disp Blocks Interaction Target_Genes_down Downregulated Target Genes (e.g., HOXA9, MEIS1) Menin_inhibited->Target_Genes_down Inhibits Transcriptional Activation Therapeutic_Effect Inhibition of Proliferation & Induction of Differentiation Target_Genes_down->Therapeutic_Effect

Figure 1: Signaling pathway of the Menin-MLL interaction and this compound inhibition.

Data Presentation

The following tables summarize the quantitative data for this compound's activity.

Table 1: In Vitro Biochemical and Cellular Activity of this compound

ParameterValueCell Line / Assay ConditionReference
Binding Affinity (Kd) 6.5 nMIsothermal Titration Calorimetry (ITC)[1]
IC50 (Menin-MLL Interaction) 21 nMFluorescence Polarization (FP) Assay[1][3]
GI50 (Growth Inhibition) 83 nMMV4;11 (MLL-AF4) cells[1]
Selectivity No effect up to 6 µMHL-60 and HM-2 (non-MLL rearranged)[1]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

ParameterValueAnimal ModelReference
Tumor Volume Reduction ~80%MV4;11 xenograft model in mice[1]
Oral Bioavailability ~50%Mouse[1]
Half-life (t1/2) ~1.6 hoursMouse[1]
Toxicity <10% reduction in body weightMouse[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay quantitatively measures the ability of this compound to inhibit the interaction between menin and a fluorescently labeled MLL-derived peptide.

cluster_0 Reagent Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Assay Buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20) B Reconstitute recombinant human Menin protein A->B C Reconstitute fluorescently labeled MLL peptide (e.g., FITC-MLL) A->C D Prepare serial dilutions of this compound A->D E Add Menin and FITC-MLL to microplate wells B->E C->E F Add this compound dilutions to respective wells D->F E->F G Incubate at room temperature to reach equilibrium F->G H Measure fluorescence polarization using a plate reader G->H I Calculate IC50 value from dose-response curve H->I

Figure 2: Workflow for the Fluorescence Polarization (FP) assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% (v/v) Tween-20.

    • Recombinant human menin protein is diluted in assay buffer to a final concentration of 20 nM.

    • FITC-labeled MLL peptide (residues 4-15) is diluted in assay buffer to a final concentration of 10 nM.

    • This compound is serially diluted in DMSO and then further diluted in assay buffer.

  • Assay Procedure:

    • In a 384-well black plate, add 10 µL of the menin protein solution.

    • Add 10 µL of the serially diluted this compound or DMSO vehicle control.

    • Add 10 µL of the FITC-MLL peptide solution.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure fluorescence polarization using a suitable plate reader (Excitation: 485 nm, Emission: 525 nm).

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software.

Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the proliferation of MLL-rearranged and wild-type cell lines.

Methodology:

  • Cell Seeding:

    • Seed MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) and control cells (e.g., HL-60) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound or DMSO vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.

Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction

This technique is used to demonstrate that this compound disrupts the menin-MLL interaction within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture HEK293T cells and transfect with constructs expressing tagged MLL-AF9 and menin.

    • Treat the transfected cells with this compound (e.g., 1 µM) or DMSO for 24 hours.

  • Cell Lysis:

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-FLAG for FLAG-MLL-AF9) overnight at 4°C.

    • Add protein A/G agarose (B213101) beads and incubate for a further 2-4 hours.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against both tagged proteins (e.g., anti-FLAG and anti-menin) to detect the co-immunoprecipitated protein. A reduced menin signal in the this compound treated sample indicates disruption of the interaction.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This method is used to quantify the changes in the expression of MLL target genes, such as HOXA9 and MEIS1, following treatment with this compound.

Methodology:

  • Cell Treatment and RNA Extraction:

    • Treat MLL-rearranged leukemia cells (e.g., MV4;11) with this compound (e.g., 100 nM) or DMSO for 48 hours.

    • Extract total RNA from the cells using a suitable RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a real-time PCR system with specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • A typical reaction mixture includes cDNA template, forward and reverse primers, and a SYBR Green master mix.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method. A decrease in the relative expression of HOXA9 and MEIS1 in this compound-treated cells compared to control cells is expected.

MLL-Rearranged Leukemia Mouse Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Methodology:

  • Cell Implantation:

    • Subcutaneously or intravenously inject immunodeficient mice (e.g., NOD/SCID or NSG) with a human MLL-rearranged leukemia cell line (e.g., 5 x 106 MV4;11 cells).

  • Tumor Growth and Treatment:

    • Allow tumors to establish to a palpable size (for subcutaneous models) or for leukemia to engraft (for systemic models).

    • Administer this compound (e.g., 45 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection or oral gavage.

  • Monitoring and Endpoint:

    • Monitor tumor volume (for subcutaneous models) and animal body weight regularly.

    • For systemic models, monitor disease progression through peripheral blood analysis or bioluminescence imaging (if using luciferase-expressing cells).

    • The primary endpoint is typically tumor growth inhibition or survival.

Conclusion

This compound is a well-characterized and potent chemical probe for the menin-MLL interaction. Its high affinity, cellular activity, and in vivo efficacy make it an invaluable tool for studying the biology of MLL-rearranged leukemias. The detailed protocols provided in this guide are intended to facilitate the use of this compound in a variety of experimental settings, ultimately contributing to a deeper understanding of this critical oncogenic pathway and the development of novel therapeutic strategies.

References

The Structural Basis of MI-538 Binding to Menin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural and molecular underpinnings of the interaction between the small molecule inhibitor MI-538 and the protein menin. Menin is a critical oncogenic cofactor for Mixed Lineage Leukemia (MLL) fusion proteins, which drive a particularly aggressive form of acute leukemia. The disruption of the menin-MLL protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This compound is a potent inhibitor developed to target this interface.

Overview of the Menin-MLL Interaction

Menin is a tumor suppressor protein that, paradoxically, is essential for the leukemogenic activity of MLL fusion proteins.[1] These fusions, resulting from chromosomal translocations of the KMT2A (MLL1) gene, retain the N-terminal portion of MLL, which is responsible for binding to menin.[1][2] This interaction is crucial for the recruitment of the MLL fusion complex to chromatin, leading to the aberrant expression of target genes like HOXA9 and MEIS1, which in turn drives leukemic transformation and blocks hematopoietic differentiation.[3][4]

The N-terminus of MLL interacts with a large, deep cavity on the surface of menin through a bivalent binding mode, involving two distinct menin-binding motifs (MBM1 and MBM2).[1][5] MBM1 is the high-affinity motif.[1] Small molecules that occupy this central pocket can competitively block the MLL interaction, thereby reversing the oncogenic gene expression program.[6][7]

This compound: A Potent Thienopyrimidine Inhibitor

This compound belongs to a class of thienopyrimidine-based inhibitors designed to specifically and potently disrupt the menin-MLL interaction.[5] Its development was part of a structure-based optimization effort that produced a series of compounds with low nanomolar activity.[5][8]

Quantitative Binding and Activity Data

This compound demonstrates high affinity for menin and potent activity against MLL-rearranged leukemia cells, while showing high selectivity over cells that do not harbor MLL translocations.[9]

ParameterValueDescriptionReference(s)
Kd 6.5 nMDissociation constant, a measure of binding affinity to menin.[9]
IC50 21 nMHalf-maximal inhibitory concentration for the menin-MLL fusion protein interaction.[9][10]
GI50 83 nMHalf-maximal growth inhibition concentration in MLL leukemia cells (e.g., MV4;11).[9]
Selectivity > 6 µMGI50 in control cell lines (e.g., HL-60) lacking MLL translocations.[9]

Structural Basis of the this compound-Menin Interaction

While a specific co-crystal structure of this compound with menin is not publicly detailed, its binding mode can be reliably inferred from the structures of its close analogs, such as MI-503.[5][6] These inhibitors all bind within the deep central pocket on menin that accommodates the MLL peptide.[7][11]

The binding of this inhibitor class is characterized by a combination of hydrogen bonds and extensive hydrophobic interactions.[5] The thienopyrimidine core and the indole (B1671886) ring of the inhibitor scaffold mimic the key interactions made by the MLL peptide.[7]

Key interactions include:

  • Hydrogen Bonds: The inhibitor forms critical hydrogen bonds with residues at the base of the pocket, such as Tyr276 and Trp341.[5]

  • Hydrophobic Interactions: The indole and piperidine (B6355638) moieties of the inhibitor engage in hydrophobic and van der Waals contacts with a host of menin residues lining the cavity, including Glu363, Met322, and Val367.[2][5]

These interactions allow this compound to occupy the binding site with high affinity, physically occluding the MLL protein and disrupting the oncogenic complex.

Mechanism of Action

By binding to menin, this compound competitively inhibits the interaction with MLL fusion proteins. This disruption of a critical PPI is the primary mechanism of action, which triggers a cascade of downstream anti-leukemic effects.

MI538_MOA cluster_0 Normal MLL-r Leukemia Pathogenesis cluster_1 This compound Intervention Menin Menin Complex Menin-MLL Fusion Oncogenic Complex Menin->Complex MLL_fusion MLL Fusion (e.g., MLL-AF9) MLL_fusion->Complex Chromatin Chromatin Complex->Chromatin Binds to Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes at Transcription Upregulated Transcription Target_Genes->Transcription Leads to Downregulation Downregulated Transcription Target_Genes->Downregulation Leads to Leukemogenesis Leukemia Progression (Proliferation, Blocked Differentiation) Transcription->Leukemogenesis MI538 This compound MI538->Menin Binds to & Blocks Therapeutic_Effect Therapeutic Effect (Inhibited Proliferation, Differentiation) Downregulation->Therapeutic_Effect

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Treatment of MLL leukemia cells with this compound leads to:

  • Disruption of the Menin-MLL Complex: this compound directly binds to menin, preventing its association with the MLL fusion protein.[3]

  • Downregulation of Target Genes: The loss of the menin cofactor leads to a significant and rapid decrease in the expression of critical downstream target genes, including HOXA9 and MEIS1.[4][9]

  • Inhibition of Cell Growth and Induction of Differentiation: By shutting down the oncogenic gene expression program, this compound inhibits the proliferation of MLL leukemia cells and promotes their differentiation into more mature myeloid cells.[3][6]

Key Experimental Protocols

The characterization of this compound and its interaction with menin relies on a suite of biophysical and cell-based assays.

Fluorescence Polarization (FP) Assay for IC50 Determination

This assay is used to measure the ability of a compound to inhibit the menin-MLL interaction in a biochemical setting.

Principle: A small, fluorescently-labeled peptide derived from the MLL MBM1 motif is used as a probe.[12] When unbound in solution, the probe tumbles rapidly, resulting in low fluorescence polarization.[12] Upon binding to the much larger menin protein, its tumbling is restricted, leading to a high polarization signal.[12][13] An unlabeled inhibitor (like this compound) competes with the fluorescent probe for binding to menin, causing a decrease in polarization that is proportional to the inhibitor's concentration and affinity.[13]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM TRIS, pH 7.5).[11]

    • Menin Protein: Purify recombinant human menin. Determine its concentration accurately.

    • Fluorescent Probe: Synthesize and purify a fluorescein-labeled MLL peptide (e.g., FITC-MBM1, MLL4–15).[11] The final concentration should be well below the Kd of its interaction with menin (e.g., 10-50 nM).[11][14]

    • Inhibitor (this compound): Prepare a stock solution in DMSO and create a serial dilution series.

  • Assay Setup:

    • In a 384-well black plate, add the assay buffer, menin protein, and the fluorescent probe to each well.[15]

    • Add varying concentrations of this compound to the wells. Include controls for high polarization (menin + probe, no inhibitor) and low polarization (probe only).

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.[15]

  • Measurement:

    • Measure fluorescence polarization on a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters and polarizers.[15][16]

  • Data Analysis:

    • Convert polarization values to percent inhibition relative to controls.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

FP_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup cluster_read 3. Measurement & Analysis P1 Prepare Reagents: - Menin Protein - Fluorescent MLL Peptide - this compound Dilutions P2 Dispense Menin + Probe into 384-well plate P1->P2 P3 Add this compound serial dilutions P2->P3 P4 Incubate to reach equilibrium P3->P4 P5 Read Fluorescence Polarization (mP) P4->P5 P6 Plot % Inhibition vs. [this compound] P5->P6 P7 Calculate IC50 P6->P7

Caption: General workflow for a Fluorescence Polarization (FP) competition assay.
Surface Plasmon Resonance (SPR) for Kd Determination

SPR is a label-free technique used to measure real-time binding kinetics and affinity.[17][18]

Principle: One binding partner (ligand, e.g., menin) is immobilized on a gold-coated sensor chip.[17] The other partner (analyte, e.g., this compound) is flowed over the surface in a microfluidic channel.[18] Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the "resonance units" (RU).[17] By measuring the RU change over time during association and dissociation phases, one can calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).[19]

Protocol:

  • Chip Preparation:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize purified menin protein onto the sensor surface using standard amine coupling chemistry.[20] Prepare a reference flow cell with no protein to subtract non-specific binding.[20]

  • Analyte Preparation:

    • Prepare a series of precise dilutions of this compound in a suitable running buffer (e.g., HBS-EP). The concentration range should span from at least 10-fold below to 10-fold above the expected Kd.[17][21]

  • Binding Measurement:

    • Inject the different concentrations of this compound over the menin and reference flow cells at a constant flow rate.

    • Record the association phase (analyte injection) followed by the dissociation phase (buffer flow).

    • Regenerate the surface between cycles if necessary to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Globally fit the kinetic data from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and Kd.

X-ray Crystallography for Structural Determination

This technique provides an atomic-level view of the inhibitor bound to its target protein.

Principle: A highly pure and concentrated protein-ligand complex is crystallized. The resulting crystal is exposed to a high-intensity X-ray beam, which diffracts into a pattern of spots. The positions and intensities of these spots are used to calculate an electron density map, into which the atomic model of the protein and bound ligand is built and refined.

Protocol:

  • Complex Formation (Co-crystallization):

    • Purify menin protein to >95% homogeneity.[21]

    • Incubate the protein with a molar excess (e.g., 5- to 10-fold) of this compound to ensure saturation of the binding site.[22][23] The complex can be formed before crystallization trials.[24]

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting or hanging drop).

    • Optimize initial "hit" conditions to obtain single, well-diffracting crystals.

  • Data Collection:

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol) and the ligand, then flash-cool it in liquid nitrogen.[22]

    • Mount the crystal in an X-ray beamline (typically at a synchrotron source) and collect diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the structure using molecular replacement with a known menin structure as a search model.

    • Build the model of the protein and the bound this compound into the resulting electron density map and refine it to produce the final, high-resolution atomic coordinates.[25]

Xray_Workflow P1 Purify Menin Protein P2 Incubate with excess this compound P1->P2 P3 Form Menin-MI-538 Complex P2->P3 P4 Screen Crystallization Conditions P3->P4 P5 Obtain & Optimize Crystals P4->P5 P6 Collect X-ray Diffraction Data P5->P6 P7 Solve & Refine 3D Structure P6->P7

Caption: Workflow for determining a protein-ligand co-crystal structure.

Conclusion

This compound is a highly potent, specific inhibitor of the menin-MLL interaction. Its mechanism relies on high-affinity binding to the MLL-binding pocket on menin, directly competing with and displacing MLL fusion proteins. This leads to the reversal of the oncogenic gene expression program and potent anti-leukemic activity. The structural and quantitative data available for this compound and its analogs provide a clear rationale for its mechanism of action and underscore the therapeutic potential of targeting the menin-MLL axis in acute leukemia.

References

Downstream Targets of MI-538 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MI-538 is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL) fusion proteins. This interaction is a critical dependency for the development and progression of certain aggressive hematological malignancies, particularly MLL-rearranged (MLL-r) acute leukemias. By disrupting the Menin-MLL interface, this compound effectively abrogates the recruitment of the MLL fusion complex to chromatin, leading to the downregulation of a specific set of oncogenic target genes. This guide provides an in-depth overview of the downstream signaling pathways affected by this compound, detailed experimental protocols for assessing its activity, and quantitative data on its efficacy.

Introduction to this compound and the Menin-MLL Interaction

Acute leukemias with rearrangements of the MLL gene are associated with a poor prognosis. The resulting MLL fusion proteins are potent oncogenes that require interaction with the nuclear protein Menin to drive leukemogenesis. Menin acts as a scaffold, tethering the MLL fusion protein to chromatin, which in turn leads to the aberrant expression of downstream target genes, including the HOXA9 and MEIS1 homeobox genes. These genes are critical for maintaining the proliferative and self-renewing state of leukemia cells while blocking their differentiation.

This compound is a thienopyrimidine-based compound designed to fit into the MLL-binding pocket of Menin, thereby competitively inhibiting the Menin-MLL interaction. This disruption leads to the reversal of the MLL-r-driven gene expression signature, inducing differentiation and apoptosis in leukemia cells.

The this compound Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of the Menin-MLL protein-protein interaction. This upstream event triggers a cascade of downstream effects, ultimately leading to the anti-leukemic activity of the compound.

MI538_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Recruitment HOXA9_MEIS1 HOXA9/MEIS1 Genes Chromatin->HOXA9_MEIS1 Activation Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) HOXA9_MEIS1->Leukemogenesis MI538 This compound MI538->Menin Inhibition

Figure 1: this compound Signaling Pathway.

Key Downstream Targets of this compound

The therapeutic effect of this compound is mediated by the modulation of a specific set of downstream target genes. The most well-characterized of these are HOXA9 and MEIS1.

  • HOXA9 (Homeobox A9): A transcription factor that is aberrantly overexpressed in MLL-r leukemias. It plays a crucial role in promoting self-renewal and inhibiting the differentiation of hematopoietic progenitors.

  • MEIS1 (Myeloid Ecotropic Viral Integration Site 1 Homolog): A homeobox protein that functions as a critical cofactor for HOXA9. The co-expression of HOXA9 and MEIS1 is essential for leukemic transformation.

Treatment with this compound leads to a significant downregulation of both HOXA9 and MEIS1 expression.[1] This, in turn, affects a broader network of genes involved in cell cycle progression, apoptosis, and myeloid differentiation.

Quantitative Data on this compound Activity

The potency and efficacy of this compound and related Menin-MLL inhibitors have been quantified in various preclinical studies. The following tables summarize key data points.

Table 1: In Vitro Activity of this compound and Other Menin-MLL Inhibitors

CompoundIC50 (nM)GI50 (nM)Kd (nM)Cell Line(s)Reference
This compound 21836.5MLL-rearranged leukemia cells[2]
MI-46332230~10MLL-AF9 transformed cells[3]
MI-50333220~10MLL-AF9 transformed cells[3]

IC50: Half-maximal inhibitory concentration in biochemical assays (e.g., Fluorescence Polarization). GI50: Half-maximal growth inhibitory concentration in cell-based assays. Kd: Dissociation constant.

Table 2: Effect of this compound on Downstream Target Gene Expression

GeneCell LineThis compound Concentration (nM)Fold Change in ExpressionReference
Hoxa9MLL-AF9100~50% reduction[2]
Meis1MLL-AF9100>50% reduction[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the downstream effects of this compound.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Seed leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5 x 10^3 cells/well in complete culture medium.

  • Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI50 value by plotting the percentage of growth inhibition versus the logarithm of the inhibitor concentration.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify the changes in the mRNA expression levels of downstream target genes like HOXA9 and MEIS1.

Protocol:

  • Treat leukemia cells with this compound or DMSO for 24-48 hours.

  • Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using a real-time PCR system and a suitable master mix.

  • Use the following primer sequences for human HOXA9 and MEIS1:

    • HOXA9 Forward: 5'-TGG TTC TCC GCG TTG ATT T-3'

    • HOXA9 Reverse: 5'-GGC GCT GCG GAT ATT CTT-3'

    • MEIS1 Forward: 5'-AAG TAC GAG CGG GAG AAG AA-3'

    • MEIS1 Reverse: 5'-TCT TGG GTC CTC CTC TGT TG-3'

  • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB).

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate the disruption of the Menin-MLL protein-protein interaction within cells.

Protocol:

  • Treat leukemia cells with this compound or DMSO for the desired time.

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clear the cell lysates with protein A/G-agarose beads.

  • Incubate the pre-cleared lysates with an antibody against either Menin or a component of the MLL fusion protein (e.g., anti-FLAG if the fusion protein is tagged) overnight at 4°C.

  • Add protein A/G-agarose beads to the lysates and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against Menin and the MLL fusion protein component.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating this compound and the logical relationship of its downstream effects.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation start Start: this compound Compound biochemical_assay Biochemical Assay (Fluorescence Polarization) start->biochemical_assay cell_viability Cell Viability Assay (MTT) biochemical_assay->cell_viability target_engagement Target Engagement Assay (Co-Immunoprecipitation) cell_viability->target_engagement gene_expression Gene Expression Analysis (qRT-PCR, RNA-seq) target_engagement->gene_expression chromatin_analysis Chromatin Analysis (ChIP-seq) gene_expression->chromatin_analysis downstream_effects Analysis of Downstream Effects (Differentiation, Apoptosis) chromatin_analysis->downstream_effects in_vivo In Vivo Animal Studies downstream_effects->in_vivo end Conclusion: Anti-Leukemic Activity in_vivo->end

Figure 2: General Experimental Workflow.

Downstream_Logic cluster_logic Logical Flow of this compound Downstream Effects inhibition This compound Inhibits Menin-MLL Interaction displacement Displacement of MLL Fusion from Chromatin inhibition->displacement gene_downregulation Downregulation of HOXA9 & MEIS1 displacement->gene_downregulation differentiation Induction of Myeloid Differentiation gene_downregulation->differentiation apoptosis Induction of Apoptosis gene_downregulation->apoptosis proliferation_arrest Cell Proliferation Arrest gene_downregulation->proliferation_arrest outcome Anti-Leukemic Effect differentiation->outcome apoptosis->outcome proliferation_arrest->outcome

Figure 3: Downstream Effects Logic.

Conclusion

This compound represents a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its targeted mechanism of action, which hinges on the disruption of the Menin-MLL protein-protein interaction, leads to a cascade of downstream events culminating in the suppression of the leukemogenic program. The primary downstream targets, HOXA9 and MEIS1, are key nodes in this signaling pathway, and their downregulation is a reliable biomarker of this compound activity. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Menin-MLL inhibitors.

References

In Vitro Characterization of MI-538: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of MI-538, a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. This document details the core methodologies and data essential for evaluating the activity of this compound in a preclinical setting.

Core Principles and Mechanism of Action

This compound is a thienopyrimidine derivative designed to disrupt the critical interaction between menin and the MLL1 protein (or its oncogenic fusion proteins). This interaction is a key driver in a subset of acute leukemias characterized by MLL gene rearrangements. By binding to menin, this compound allosterically inhibits the menin-MLL interaction, leading to the downregulation of downstream target genes essential for leukemogenesis, such as HOXA9 and MEIS1. This targeted disruption ultimately results in cell differentiation and apoptosis in MLL-rearranged leukemia cells.

MI538_Mechanism_of_Action cluster_nucleus Cell Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA DNA (Target Gene Promoters) MLL_Fusion->DNA Binds to HOXA9_MEIS1 HOXA9 & MEIS1 Gene Transcription DNA->HOXA9_MEIS1 Activates Leukemogenesis Leukemogenesis (Cell Proliferation, Blocked Differentiation) HOXA9_MEIS1->Leukemogenesis Drives MI538 This compound MI538->Menin Binds & Inhibits

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Quantitative In Vitro Activity of this compound

The following table summarizes the key quantitative metrics for this compound's in vitro activity, compiled from various studies.

ParameterDescriptionValueAssay TypeReference Cell Lines
Kd Binding affinity to menin6.5 nMIsothermal Titration Calorimetry (ITC) / Bio-layer Interferometry (BLI)N/A (Purified Protein)
IC50 Menin-MLL interaction inhibition21 nMFluorescence Polarization (FP)N/A (Biochemical Assay)
GI50 Growth inhibition of MLL leukemia cells83 nMMTT / CellTiter-Glo AssayMLL-AF9 transformed mouse bone marrow cells
GI50 Growth inhibition of human MLL leukemia cells36 nMMTT / CellTiter-Glo AssayMV4;11 (MLL-AF4)
GI50 Growth inhibition of human MLL leukemia cells61 nMMTT / CellTiter-Glo AssayMOLM-13 (MLL-AF9)
Selectivity Growth inhibition in non-MLL rearranged cells> 6 µMMTT / CellTiter-Glo AssayHL-60, HM-2, K562, U937

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the in vitro activity of this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay quantifies the ability of this compound to disrupt the interaction between purified menin protein and a fluorescently labeled peptide derived from MLL.

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer E Add Menin and MLL Peptide to Plate A->E B Prepare Menin Protein Solution B->E C Prepare Fluorescent MLL Peptide C->E D Prepare this compound Serial Dilutions F Add this compound or DMSO Control D->F E->F G Incubate at Room Temperature F->G H Read Fluorescence Polarization G->H I Calculate mP Values H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K CoIP_Workflow A Treat MLL-rearranged cells with this compound or DMSO B Lyse cells to release proteins A->B C Incubate lysate with anti-Menin antibody B->C D Add Protein A/G beads to capture antibody-protein complexes C->D E Wash beads to remove non-specific binders D->E F Elute bound proteins E->F G Analyze eluate by Western Blot F->G H Probe for Menin and MLL fusion protein G->H

The Selectivity Profile of MI-538: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-538 is a potent and specific small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] This interaction is a critical driver in a significant subset of acute leukemias characterized by MLL gene rearrangements. By binding to menin with low nanomolar affinity, this compound competitively displaces the MLL fusion protein, thereby disrupting the recruitment of the oncogenic complex to chromatin.[2] This leads to the downregulation of key target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival. The therapeutic potential of this compound lies in its high selectivity for MLL-rearranged leukemia cells, offering a targeted approach with minimal impact on cells lacking this specific oncogenic driver.

Quantitative Selectivity Profile of this compound

The following table summarizes the key quantitative data regarding the potency and selectivity of this compound against its primary target and its effects on various cell lines.

Target/Cell LineParameterValueNotes
Biochemical Activity
MeninKd6.5 nMBinding affinity determined by biochemical assays.
Menin-MLL InteractionIC5021 nMInhibitory concentration for the protein-protein interaction.
Cellular Activity
MV4;11 (MLL-rearranged)GI5083 nMGrowth inhibition in a human MLL leukemia cell line.
MLL Leukemia CellsGI50200-500 nMGeneral growth inhibition for the thienopyrimidine class of inhibitors, including this compound.
HL-60 (no MLL rearrangement)GI50> 6 µMDemonstrates high selectivity; no significant effect on cell growth.
HM-2 (no MLL rearrangement)GI50> 6 µMCorroborates the selective activity of this compound.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is a primary method for quantifying the inhibitory potency of compounds like this compound against the menin-MLL interaction in a high-throughput format.

Principle: The assay measures the change in the rotational speed of a fluorescently labeled peptide derived from MLL. When the small, fluorescent MLL peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger menin protein, its tumbling slows, leading to an increase in fluorescence polarization. An inhibitor that competes with the peptide for binding to menin will cause the release of the fluorescent peptide and a corresponding decrease in the polarization signal.

Materials:

  • Purified full-length human menin protein

  • Fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL)

  • This compound or other test compounds

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% BSA)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the menin protein in the assay buffer.

    • Prepare a stock solution of the fluorescein-labeled MLL peptide in the assay buffer.

    • Perform serial dilutions of this compound in DMSO, followed by a final dilution in the assay buffer to the desired concentrations.

  • Assay Setup:

    • Add the test compound dilutions to the wells of the 384-well plate.

    • Add a mixture of the menin protein and the fluorescent MLL peptide to each well to initiate the binding reaction. The final concentrations of menin and the MLL peptide should be optimized for a stable and robust signal window.

    • Include positive controls (menin + MLL peptide, no inhibitor) and negative controls (MLL peptide only, no menin).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.

  • Data Analysis:

    • The IC50 value is determined by plotting the percentage of inhibition (calculated from the decrease in fluorescence polarization) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (GI50) Assay

This cell-based assay is used to determine the growth inhibitory effect of a compound on different cell lines, thereby assessing its cellular potency and selectivity.

Principle: The assay measures the number of viable cells after a defined period of treatment with the test compound. A common method involves using a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4;11)

  • Non-MLL rearranged control cell lines (e.g., HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or other test compounds

  • MTT reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well, clear, flat-bottom microplates

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into the wells of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in complete culture medium.

    • Allow the cells to adhere (if applicable) or acclimate overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plates for a specified duration (e.g., 72 hours) under standard cell culture conditions.

  • MTT Assay:

    • Add the MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Measurement:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • The GI50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated by normalizing the absorbance values to the vehicle control and fitting the data to a dose-response curve.

Visualizations

G Menin-MLL Signaling Pathway in Leukemia cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Chromatin Chromatin Menin->Chromatin Binds to MLL_Fusion->Chromatin Binds to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Transcription Leukemogenic Gene Transcription Target_Genes->Transcription Activates Proliferation Leukemic Cell Proliferation Transcription->Proliferation MI_538 This compound MI_538->Menin Inhibits Interaction

Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.

G Experimental Workflow for Inhibitor Selectivity Profiling cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_off_target Off-Target Profiling Primary_Screen Primary Screen (e.g., Fluorescence Polarization) Hit_Validation Hit Validation (Orthogonal Assays, e.g., TR-FRET) Primary_Screen->Hit_Validation Identified Hits Cellular_Potency Cellular Potency Assay (e.g., MLL-rearranged cells) Hit_Validation->Cellular_Potency Validated Hits Selectivity_Panel Cellular Selectivity Panel (e.g., Non-MLL rearranged cells) Cellular_Potency->Selectivity_Panel Broad_Panel Broad Off-Target Screen (e.g., Kinase Panel, CEREP) Selectivity_Panel->Broad_Panel Selective Compounds Final_Profile Comprehensive Selectivity Profile Broad_Panel->Final_Profile

Caption: A generalized workflow for determining the selectivity of a small molecule inhibitor.

G Selectivity Profile of this compound cluster_high_affinity High Affinity Target cluster_low_affinity Low/No Affinity Off-Targets MI_538 This compound Menin Menin MI_538->Menin High Potency (Kd = 6.5 nM, IC50 = 21 nM) Other_PPIs Other Protein-Protein Interactions MI_538->Other_PPIs Highly Selective Kinases Kinome MI_538->Kinases Highly Selective GPCRs GPCRs MI_538->GPCRs Highly Selective

Caption: A diagram illustrating the high selectivity of this compound for Menin.

References

Understanding MLL Fusion Protein Oncogenic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the oncogenic activity of Mixed-Lineage Leukemia (MLL) fusion proteins. Chromosomal translocations involving the KMT2A gene (encoding MLL) are a hallmark of aggressive acute leukemias in both pediatric and adult populations.[1][2][3] These rearrangements generate chimeric MLL fusion proteins that drive leukemogenesis through profound epigenetic and transcriptional reprogramming.[4][5] This guide details the molecular mechanisms of MLL fusion protein activity, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Molecular Mechanisms of MLL Fusion Protein Oncogenesis

The wild-type MLL protein is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase crucial for regulating gene expression during development and hematopoiesis. Chromosomal translocations invariably fuse the N-terminal portion of MLL with one of over 80 different partner genes. This fusion event results in the loss of the C-terminal SET domain, which contains the methyltransferase activity, and the gain of functions conferred by the fusion partner.

The oncogenic activity of MLL fusion proteins stems from a dominant-negative effect on wild-type MLL function and, more critically, a gain-of-function mechanism that leads to the aberrant activation of target genes. The N-terminal portion of MLL, retained in all fusions, is responsible for targeting the fusion protein to specific chromatin loci, including the HOX gene clusters, which are critical for hematopoietic development.

Key Oncogenic Co-factors and Complexes:

A central mechanism of MLL fusion-driven leukemogenesis is the recruitment of a multi-protein complex that promotes transcriptional elongation. This process is often mediated by the fusion partner, which can recruit key effector proteins. Two critical components of this oncogenic machinery are:

  • DOT1L (Disruptor of Telomeric Silencing 1-Like): This histone methyltransferase is responsible for H3K79 methylation, a mark associated with active transcription. MLL fusion proteins recruit DOT1L to target gene loci, leading to aberrant H3K79 hypermethylation and sustained gene expression.

  • Menin: This protein acts as a critical scaffold, bridging the MLL fusion protein to the chromatin. The interaction between menin and the N-terminal part of MLL is essential for the leukemogenic activity of the fusion protein.

The recruitment of these and other factors, such as components of the Super Elongation Complex (SEC) including AF4 and ENL, leads to the constitutive activation of a specific gene expression program that promotes cell proliferation, blocks differentiation, and ultimately leads to leukemic transformation.

Quantitative Data on MLL Fusion Protein Activity

The following tables summarize key quantitative data related to the oncogenic activity of MLL fusion proteins, including the efficacy of targeted inhibitors and the impact on target gene expression.

Table 1: Inhibitory Concentrations (IC50/GI50) of DOT1L Inhibitors in MLL-Rearranged Leukemia Cell Lines

InhibitorCell LineMLL FusionIC50/GI50 (nM)Reference
EPZ-5676MV4-11MLL-AF43.5
EPZ5676MOLM13MLL-AF9Varies (Sensitive)
EPZ5676THP1MLL-AF9Varies (Resistant)
Compound 10MV4-11MLL-AF4Varies
Compound 11MV4-11MLL-AF4Varies
SYC-522MV4-11MLL-AF4>50% decrease in HOXA9/MEIS1 expression
SYC-522MOLM13MLL-AF9>50% decrease in HOXA9/MEIS1 expression
Compound 7MV4-11MLL-AF45

Table 2: Inhibitory Concentrations (IC50/GI50) of Menin-MLL Interaction Inhibitors in MLL-Rearranged Leukemia Cell Lines

InhibitorCell LineMLL FusionIC50/GI50 (nM)Reference
VTP50469MOLM13MLL-AF9Varies (Very Sensitive)
VTP50469MV4;11MLL-AF4Varies (Very Sensitive)
VTP50469RS4;11MLL-AF4Varies (Moderately Sensitive)
VTP50469THP1MLL-AF9Varies (Resistant)
MI-3454MV-4-11MLL-AF47-27
MI-3454MOLM-13MLL-AF97-27
MI-3454KOPN-8MLL-ENL7-27
MI-2MV4;11MLL-AF49,500
MI-3ML-2MLL-AF6Varies
BAY-155MOLM-13MLL-AF98
M-1121MOLM-13MLL-AF951.5
M-1121MV-4-11MLL-AF410.3
MI-463/MI-503MLL-fusion linesMLL-AF414.7-15.3

Table 3: Upregulation of Key Target Genes in MLL-Rearranged Leukemias

GeneFold Change/Expression LevelLeukemia Type/ModelReference
HOXA9Significantly higher in MLL-rearranged AMLPrimary AML patient samples
HOXA9OverexpressedMLL-AF9 knock-in mice
HOXA5, HOXA6, HOXA7, HOXA10OverexpressedMLL-AF9 knock-in mice
MEIS1Significantly higher in AMLAML patient samples
HOXA9Significantly higher in AMLAML patient samples
HOXA9/MEIS1Downregulated upon DOT1L inhibitionMLL-rearranged cells

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MLL fusion protein activity.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for MLL Fusion Proteins

This protocol is adapted from established methods for transcription factor ChIP-seq.

I. Cell Fixation and Chromatin Preparation:

  • Harvest 10-40 million leukemia cells by centrifugation.

  • Resuspend the cell pellet in 10 ml of fresh culture medium.

  • Add formaldehyde (B43269) to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells in 1 ml of ChIP lysis buffer containing protease inhibitors.

  • Sonicate the chromatin to shear DNA to an average size of 200-600 bp. The optimal sonication conditions should be empirically determined.

  • Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

II. Immunoprecipitation:

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared chromatin with an antibody specific to the MLL N-terminus or the fusion partner overnight at 4°C with rotation. A non-specific IgG should be used as a negative control.

  • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

  • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specific binding.

III. Elution, Reverse Cross-linking, and DNA Purification:

  • Elute the chromatin from the beads using a freshly prepared elution buffer.

  • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

IV. Library Preparation and Sequencing:

  • Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's protocol (e.g., Illumina).

  • Sequence the library on a high-throughput sequencing platform.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This protocol is a standard method for quantifying mRNA levels.

I. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from leukemia cells using a commercial RNA extraction kit or TRIzol reagent.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

II. Real-Time PCR:

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., HOXA9, MEIS1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Generate a dissociation curve (for SYBR Green) to ensure primer specificity.

III. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target and reference genes.

  • Calculate the relative gene expression using the ΔΔCt method or a standard curve.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

I. Cell Plating and Treatment:

  • Seed leukemia cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Add the test compound (e.g., DOT1L or menin inhibitor) at various concentrations in triplicate. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

II. MTT Addition and Formazan (B1609692) Solubilization:

  • Add 10-20 µl of MTT solution (5 mg/ml in PBS) to each well.

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µl of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

  • Incubate overnight at 37°C or for a few hours at room temperature with shaking to dissolve the formazan crystals.

III. Absorbance Measurement and Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Subtract the background absorbance from a blank well (medium only).

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 or GI50 value by plotting the percentage of viability against the log of the compound concentration.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

MLL_Fusion_Oncogenic_Pathway Oncogenic Signaling of MLL Fusion Proteins cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_cellular_effects Cellular Effects MLL_Fusion MLL Fusion Protein (MLL-N + Partner) Menin Menin MLL_Fusion->Menin binds DOT1L DOT1L MLL_Fusion->DOT1L recruits SEC Super Elongation Complex (SEC) MLL_Fusion->SEC recruits H3K79 H3K79 DOT1L->H3K79 methylates RNAPII RNA Pol II SEC->RNAPII phosphorylates Target_Genes Target Genes (e.g., HOXA9, MEIS1) Proliferation Increased Proliferation Target_Genes->Proliferation Differentiation_Block Block in Differentiation Target_Genes->Differentiation_Block H3K79me H3K79me2/3 H3K79me->Target_Genes activates RNAPII_P RNA Pol II-P RNAPII_P->Target_Genes elongates Leukemogenesis Leukemogenesis Proliferation->Leukemogenesis Differentiation_Block->Leukemogenesis ChIP_Seq_Workflow ChIP-seq Experimental Workflow Start Start: Leukemia Cells Crosslinking 1. Cross-linking (Formaldehyde) Start->Crosslinking Lysis 2. Cell Lysis Crosslinking->Lysis Sonication 3. Chromatin Sonication Lysis->Sonication IP 4. Immunoprecipitation (MLL-N or Partner Ab) Sonication->IP Wash 5. Wash Beads IP->Wash Elution 6. Elution Wash->Elution Reverse_Crosslinking 7. Reverse Cross-linking Elution->Reverse_Crosslinking Purification 8. DNA Purification Reverse_Crosslinking->Purification Library_Prep 9. Library Preparation Purification->Library_Prep Sequencing 10. High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis 11. Data Analysis (Peak Calling, Motif Analysis) Sequencing->Data_Analysis End End: Genome-wide Binding Sites Data_Analysis->End Drug_Screening_Logic Logic for Targeting MLL Fusion Protein Activity cluster_targets Therapeutic Targets MLL_Fusion_Complex MLL Fusion Oncogenic Complex Menin_MLL Menin-MLL Interaction MLL_Fusion_Complex->Menin_MLL DOT1L_Activity DOT1L Methyltransferase Activity MLL_Fusion_Complex->DOT1L_Activity SEC_Activity SEC Activity (e.g., CDK9) MLL_Fusion_Complex->SEC_Activity Menin_Inhibitors Menin Inhibitors (e.g., VTP50469, MI-3454) Menin_Inhibitors->Menin_MLL inhibit Downstream_Effects Inhibition of Target Gene Expression, Induction of Differentiation, Apoptosis Menin_Inhibitors->Downstream_Effects DOT1L_Inhibitors DOT1L Inhibitors (e.g., EPZ-5676, SYC-522) DOT1L_Inhibitors->DOT1L_Activity inhibit DOT1L_Inhibitors->Downstream_Effects CDK9_Inhibitors CDK9 Inhibitors CDK9_Inhibitors->SEC_Activity inhibit CDK9_Inhibitors->Downstream_Effects

References

Methodological & Application

Application Notes and Protocols for MI-538 Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the anti-proliferative effects of MI-538, a potent and specific small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, on cancer cells.

Introduction

This compound is a small molecule that disrupts the critical interaction between menin and the MLL1 protein, which is frequently implicated in the development of acute leukemias.[1] This interaction is essential for the leukemogenic activity of MLL fusion proteins. By inhibiting this protein-protein interaction, this compound effectively downregulates the expression of key MLL target genes, such as Hoxa9 and Meis1, leading to the suppression of leukemic cell proliferation.[1][2] this compound demonstrates a high affinity for menin with a dissociation constant (Kd) of 6.5 nM and an IC50 of 21 nM for the disruption of the menin-MLL interaction.[1] It selectively inhibits the growth of leukemia cells harboring MLL translocations, with a GI50 of 83 nM in bone marrow cells, while showing minimal effects on control cell lines without these translocations at concentrations up to 6 μM.[1]

This document provides a comprehensive protocol for a cell proliferation assay using this compound, including cell line selection, experimental procedures, and data analysis.

Mechanism of Action and Signaling Pathway

This compound targets the menin-MLL1 protein-protein interaction. In leukemias with MLL gene rearrangements, the MLL fusion protein requires interaction with menin to be recruited to chromatin and activate the transcription of target genes like Hoxa9 and Meis1, which drive leukemogenesis and cell proliferation.[1][2] this compound binds to menin, preventing its association with the MLL fusion protein. This leads to the downregulation of the target genes and subsequent inhibition of cell growth.

The broader context of MLL1 activity involves its role as a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase. The MLL1 complex, which includes WDR5, is crucial for this catalytic activity.[2][3][4] While this compound directly targets the menin-MLL interaction, the ultimate downstream effect is the modulation of gene expression regulated by the MLL complex.

MLL_Signaling_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction DNA DNA (Target Gene Promoters) MLL_fusion->DNA Menin->DNA Recruitment Hoxa9_Meis1 Hoxa9 / Meis1 Transcription DNA->Hoxa9_Meis1 Activation Proliferation Cell Proliferation Hoxa9_Meis1->Proliferation MI538 This compound MI538->Menin Inhibition

Caption: Signaling pathway of MLL fusion protein-driven cell proliferation and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity.

ParameterValueCell Line/SystemReference
Menin-MLL Interaction IC5021 nMBiochemical Assay[1]
Menin Binding Affinity (Kd)6.5 nMBiochemical Assay[1]
Cell Proliferation GI5083 nMBone Marrow Cells[1]
Selectivity (No effect up to)6 µMHL-60, HM-2 (MLL wild-type)[1]

Experimental Protocol: Cell Proliferation Assay (MTT-based)

This protocol outlines the steps for assessing the effect of this compound on the proliferation of suspension cancer cell lines (e.g., MV4-11, MOLM-13) using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials
  • This compound (MedChemExpress, HY-100538 or equivalent)

  • Leukemia cell lines (e.g., MV4-11 with MLL-AF4 fusion, MOLM-13 with MLL-AF9 fusion)

  • Control cell line (e.g., HL-60, no MLL translocation)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

experimental_workflow A 1. Cell Culture (e.g., MV4-11, MOLM-13) B 2. Cell Seeding (96-well plate) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate & Solubilize (Formazan Crystals) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate GI50) G->H

Caption: Workflow for the this compound cell proliferation assay.

Procedure
  • Cell Culture and Maintenance:

    • Culture leukemia cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase before starting the experiment.

  • Cell Seeding:

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well plate.

    • Include wells with media only to serve as a blank control.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

    • Add 100 µL of the diluted this compound solutions to the appropriate wells to achieve a final volume of 200 µL per well.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Visually confirm the formation of a purple precipitate in the wells containing viable cells.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the media-only blank wells from the absorbance of all other wells.

  • Normalization: Express the results as a percentage of the vehicle-treated control cells.

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • GI50/IC50 Calculation:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the GI50 (concentration that causes 50% growth inhibition) or IC50 (concentration that causes 50% inhibition of viability) value.

Expected Results

Treatment with this compound is expected to result in a dose-dependent decrease in the proliferation of MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13). In contrast, cell lines without MLL translocations (e.g., HL-60) should show significantly less or no inhibition of proliferation at similar concentrations. This demonstrates the selectivity of this compound for cancer cells dependent on the menin-MLL interaction.[1]

References

Application Notes and Protocols for MTT Assay with MI-538

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-538 is a potent and selective small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] This interaction is critical for the oncogenic activity of MLL fusion proteins, which are drivers of a particularly aggressive form of acute leukemia. By disrupting the menin-MLL interaction, this compound leads to the downregulation of key target genes, such as HOXA9 and MEIS1, thereby inhibiting the proliferation of MLL-rearranged leukemia cells.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This application note provides a detailed protocol for performing an MTT assay to evaluate the cytotoxic effects of this compound on MLL-rearranged leukemia cells.

Principle of the MTT Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 550 and 600 nm). The intensity of the color is directly proportional to the number of viable, metabolically active cells.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on the viability of MLL-rearranged leukemia cells (e.g., MV4-11) after a 72-hour incubation period, as determined by an MTT assay. The data is presented as a percentage of cell viability relative to a vehicle-treated control. The GI50 (concentration for 50% growth inhibition) for this compound in MLL leukemia cells is approximately 83 nM.[1]

This compound Concentration (nM)Average Absorbance (OD 570 nm)% Cell Viability
0 (Vehicle Control)1.25100%
101.1088%
500.7560%
83 (GI50)0.62550%
1000.5040%
2500.2520%
5000.12510%
10000.0635%

Experimental Protocols

Materials
  • MLL-rearranged leukemia cell line (e.g., MV4-11, MOLM-13)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Protocol
  • Cell Seeding:

    • Culture MLL-rearranged leukemia cells in a T-75 flask to 70-80% confluency.

    • Perform a cell count using a hemocytometer and assess viability (should be >95%).

    • Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to acclimate.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested concentration range is from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the corresponding this compound dilution or vehicle control.

    • Incubate the plate for 72 hours at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Gently mix the plate and incubate for 3-4 hours at 37°C with 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • After the incubation with MTT, carefully remove the medium without disturbing the formazan crystals. For suspension cells, this can be achieved by centrifuging the plate at a low speed and then aspirating the supernatant.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use the wells with medium only as a blank for background subtraction.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment by dividing the average absorbance of the treated wells by the average absorbance of the vehicle control wells and multiplying by 100.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the GI50 value.

Visualizations

experimental_workflow cluster_prep Day 1: Cell Preparation and Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 5: MTT Assay cluster_analysis Data Analysis cell_culture Culture MLL Leukemia Cells cell_count Count and Assess Viability cell_culture->cell_count cell_seeding Seed 5,000 cells/well in 96-well plate cell_count->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h prepare_dilutions Prepare this compound Serial Dilutions add_compound Add this compound to cells prepare_dilutions->add_compound incubation_72h Incubate for 72h add_compound->incubation_72h add_mtt Add MTT Reagent incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Add Solubilization Solution incubation_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability plot_curve Generate Dose-Response Curve calculate_viability->plot_curve determine_gi50 Determine GI50 plot_curve->determine_gi50

Caption: Workflow for performing an MTT assay with this compound.

signaling_pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction DNA Target Gene Promoters (HOXA9, MEIS1) MLL_Fusion->DNA Binds to Transcription Gene Transcription DNA->Transcription Activates Leukemia Leukemic Proliferation Transcription->Leukemia Drives MI538 This compound MI538->Menin Inhibits Interaction

Caption: this compound signaling pathway in MLL-rearranged leukemia.

References

Application Notes and Protocols for Fluorescence Polarization (FP) Assay of the Menin-MLL Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements.[1][2][3][4] Menin acts as a scaffold, tethering MLL fusion proteins to chromatin, which leads to the upregulation of leukemogenic target genes such as HOXA9 and MEIS1.[5][6] Disrupting the Menin-MLL interaction has emerged as a promising therapeutic strategy for these aggressive cancers.[2][4][6][7]

Fluorescence Polarization (FP) is a robust, homogeneous, and high-throughput screening (HTS) compatible assay used to monitor protein-protein interactions in real-time.[8][9][10][11] The assay measures the change in the tumbling rate of a fluorescently labeled molecule in solution. A small, fluorescently labeled peptide derived from MLL will tumble rapidly, emitting depolarized light. Upon binding to the much larger Menin protein, its tumbling slows, resulting in the emission of polarized light.[5][10] Small molecule inhibitors that disrupt this interaction will cause a decrease in the FP signal, providing a quantitative measure of their inhibitory activity.[12]

These application notes provide a detailed protocol for performing a fluorescence polarization assay to identify and characterize inhibitors of the Menin-MLL interaction.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Menin-MLL signaling pathway and the general workflow for its investigation using a fluorescence polarization assay.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_complex Oncogenic Complex Menin Menin MLL_FP MLL Fusion Protein Menin->MLL_FP Interaction DNA DNA Menin->DNA Binds to promoter regions MLL_FP->DNA Binds to promoter regions TargetGenes Target Genes (e.g., HOXA9, MEIS1) Transcription Upregulated Transcription TargetGenes->Transcription Activation Leukemogenesis Leukemogenesis Transcription->Leukemogenesis Inhibitor Small Molecule Inhibitor Inhibitor->Menin Binds to MLL pocket

Caption: Menin-MLL signaling pathway and point of inhibition.

FP_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_exec 2. Assay Execution cluster_read 3. Data Acquisition cluster_analysis 4. Data Analysis A Prepare Assay Buffer E Add Menin and Tracer to Plate A->E B Reconstitute Menin Protein B->E C Reconstitute Fluorescent MLL Peptide (Tracer) C->E D Prepare Test Compounds (Serial Dilution) F Add Test Compounds or Vehicle Control D->F E->F G Incubate to Reach Equilibrium F->G H Measure Fluorescence Polarization (mP) G->H I Plot mP vs. Compound Concentration H->I J Calculate IC50/Ki Values I->J

Caption: Workflow of the Fluorescence Polarization assay.

Quantitative Data Summary

The following table summarizes the biochemical potency of several well-characterized Menin-MLL inhibitors determined by fluorescence polarization assays.

CompoundIC50 (µM)NotesReference
MI-11.9Belongs to the thienopyrimidine class.[13]
MI-2Not specified (Kd = 158 nM by ITC)Potent inhibitor with nanomolar affinity to Menin.[14]
MI-3Not specified (Kd = 201 nM by ITC)Potent inhibitor with nanomolar affinity to Menin.[14]
MI-nc193Negative control compound.[14]
MI-4630.032 (32 nM)Tested using fluorescein-labeled MLL(4-43) peptide.[15]
MI-5030.033 (33 nM)Tested using fluorescein-labeled MLL(4-43) peptide.[15]
MI-5680.0075 (7.5 nM)A highly potent inhibitor.[15]

Experimental Protocols

Reagents and Materials
  • Protein: Full-length, purified human Menin protein.

  • Fluorescent Tracer: Fluorescein-labeled peptide derived from MLL (e.g., FLSN-MLL). The MLL peptide should encompass the high-affinity Menin binding motif (MBM1).[12][13] A longer peptide such as MLL(4-43) may be used for higher affinity.[15]

  • Test Compounds: Small molecule inhibitors (e.g., MI-2, MI-503) dissolved in 100% DMSO.

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1% BSA.[5] (Note: Buffer components may be optimized).

  • Plates: Black, low-volume, 384-well microplates suitable for fluorescence measurements.[5][16]

  • Equipment: A microplate reader capable of measuring fluorescence polarization.[13]

Reagent Preparation
  • Assay Buffer: Prepare the assay buffer and store it at 4°C. Allow it to equilibrate to room temperature before use.

  • Menin Protein: Reconstitute and dilute the Menin protein to the desired working concentration in assay buffer. The final concentration needs to be optimized but is typically in the low nanomolar range, often around the Kd of the protein-peptide interaction.

  • Fluorescent MLL Peptide (Tracer): Reconstitute the fluorescently labeled MLL peptide in assay buffer. The final concentration should be low (e.g., 1-15 nM) to ensure that the concentration of the tracer does not exceed the concentration of the protein, and to maximize the assay window.[10][15][17]

  • Test Compounds: Prepare serial dilutions of the test compounds in 100% DMSO. Subsequently, dilute these stocks into the assay buffer to create working solutions. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid interference with the assay.

Fluorescence Polarization Assay Protocol (Inhibitor Screening)

This protocol is for a competitive assay to determine the IC50 values of test compounds.

  • Plate Layout: Design the plate map, including wells for:

    • Blank: Assay buffer only.

    • Negative Control (Low Polarization): Fluorescent MLL peptide only. This represents the signal of the free tracer.

    • Positive Control (High Polarization): Menin protein + Fluorescent MLL peptide + DMSO vehicle. This represents the signal of the bound complex without inhibition.

    • Test Wells: Menin protein + Fluorescent MLL peptide + serially diluted test compounds.

  • Assay Execution (384-well format): a. To each well, add the Menin protein and the fluorescent MLL peptide mixture.[5] b. Add the serially diluted test compounds or DMSO vehicle control to the appropriate wells. c. The final volume in each well should be consistent (e.g., 20 µL).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-60 minutes) to allow the binding reaction to reach equilibrium.[16][17] The plate should be protected from light.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a suitable microplate reader.[5] Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., ~485 nm excitation and ~525 nm emission for fluorescein).[13]

Data Analysis
  • Calculate Polarization: The instrument software typically calculates the fluorescence polarization (P) using the following equation: P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular) Where I_parallel is the intensity of emitted light parallel to the excitation plane, I_perpendicular is the intensity of emitted light perpendicular to the excitation plane, and G (G-factor) is an instrument-specific correction factor.

  • Data Normalization: Normalize the data using the positive and negative controls. The percent inhibition can be calculated as: % Inhibition = 100 * (1 - [(mP_sample - mP_neg_ctrl) / (mP_pos_ctrl - mP_neg_ctrl)])

  • IC50 Determination: Plot the percent inhibition or the mP values against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the bound tracer.[16][18]

Concluding Remarks

The fluorescence polarization assay is a highly effective method for studying the Menin-MLL interaction and for screening small molecule inhibitors.[5] It is amenable to high-throughput formats and provides robust, quantitative data on inhibitor potency. This protocol provides a foundation for researchers to establish and optimize the assay for their specific needs in the discovery and development of novel therapeutics for MLL-rearranged leukemias.

References

Application Notes and Protocols: MI-538 in a Preclinical Meningioma Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meningiomas are the most common primary central nervous system tumors. While often benign, a subset of meningiomas are aggressive, recur frequently, and lack effective systemic therapies. The exploration of novel targeted agents is crucial for improving patient outcomes. MI-538 is a potent and selective small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction, a pathway critical for the proliferation of certain leukemias. While the role of the menin-MLL axis in meningioma is not yet established, this document provides a detailed hypothetical protocol for evaluating the in vivo efficacy of this compound using a human meningioma xenograft mouse model. These guidelines are intended to serve as a foundational framework for preclinical investigation of this compound in a new therapeutic context.

Introduction

Meningiomas originate from the arachnoidal cap cells of the meninges.[1][2] The majority are slow-growing (WHO grade I), but atypical (grade II) and anaplastic/malignant (grade III) meningiomas are associated with high rates of recurrence and significant morbidity and mortality.[1] Currently, treatment options for aggressive meningiomas that are not amenable to surgery or radiation are limited, highlighting an urgent need for novel therapeutic strategies.[1]

This compound is an inhibitor of the interaction between menin and MLL fusion proteins, with an IC50 of 21 nM.[3] This interaction is a key driver of leukemogenesis in cancers harboring MLL gene rearrangements or NPM1 mutations, where it maintains the expression of oncogenic genes such as HOXA9 and MEIS1.[3][4] Inhibition of this pathway by compounds like this compound has shown significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML).[3][4]

This document outlines a comprehensive protocol for a preclinical study to assess the potential anti-tumor activity of this compound in a patient-derived or cell line-derived meningioma xenograft mouse model.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known mechanism of action for this compound and a typical experimental workflow for an in vivo xenograft study.

MI538_Mechanism_of_Action cluster_nucleus Cell Nucleus Menin Menin MLL MLL1/Fusion Protein DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL->DNA binds to Transcription Oncogenic Gene Transcription DNA->Transcription leads to Leukemia Leukemia Cell Proliferation & Survival Transcription->Leukemia MI538 This compound MI538->Menin inhibits interaction Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Endpoint & Analysis cell_culture 1. Meningioma Cell Culture (e.g., IOMM-Lee) cell_harvest 2. Cell Harvest & Viability Check cell_culture->cell_harvest implantation 4. Subcutaneous Implantation cell_harvest->implantation animal_acclimate 3. Animal Acclimation (Athymic Nude Mice) animal_acclimate->implantation tumor_growth 5. Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization 6. Randomization into Treatment Groups tumor_growth->randomization treatment 7. Treatment Administration (Vehicle vs. This compound) randomization->treatment monitoring 8. Daily Health Check Weekly Tumor & Weight Measurement treatment->monitoring endpoint 9. Endpoint Criteria Met (e.g., Tumor >1500 mm³) monitoring->endpoint necropsy 10. Euthanasia & Necropsy endpoint->necropsy analysis 11. Data Analysis (Tumor Growth Inhibition) necropsy->analysis

References

Application Notes and Protocols: Quantifying HOXA9 Gene Expression Following MI-538 Treatment using qRT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for quantifying the expression of the HOXA9 gene in leukemic cells following treatment with MI-538, a potent and selective small-molecule inhibitor of the menin-MLL interaction. The interaction between menin and the MLL fusion protein is critical for the leukemogenic activity of MLL, which involves the upregulation of downstream target genes such as HOXA9.[1][2] this compound disrupts this interaction, leading to a significant downregulation of HOXA9 expression.[3][4] This protocol outlines the necessary steps for cell culture and treatment, RNA extraction, cDNA synthesis, and quantitative real-time polymerase chain reaction (qRT-PCR) for the accurate measurement of HOXA9 mRNA levels. Furthermore, it details the data analysis using the comparative CT (ΔΔCT) method.

Introduction

Chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene are common in aggressive acute leukemias.[1] The resulting MLL fusion proteins require interaction with the tumor suppressor menin to drive leukemogenesis.[1][5] This interaction is essential for the upregulation of key target genes, including the homeobox gene HOXA9, which plays a crucial role in hematopoietic stem cell expansion and is frequently dysregulated in acute leukemia.[2][6]

This compound is a small molecule inhibitor that specifically targets the menin-MLL interaction with high affinity, leading to the suppression of MLL fusion protein activity.[3][4] Consequently, treatment with this compound results in the downregulation of HOXA9 and its cofactor MEIS1, inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[3][7]

Quantitative RT-PCR (qRT-PCR) is a highly sensitive and specific technique for measuring gene expression levels.[8] This protocol provides a robust method to assess the efficacy of this compound in downregulating HOXA9 expression in a laboratory setting.

Signaling Pathway and Experimental Workflow

Menin_MLL_Signaling_Pathway cluster_0 Menin-MLL Complex cluster_1 Target Gene Regulation Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction HOXA9_Gene HOXA9 Gene Menin->HOXA9_Gene Upregulation Leukemogenesis Leukemogenesis HOXA9_Gene->Leukemogenesis Promotes MI538 This compound MI538->Menin Inhibition

qRTPCR_Workflow A 1. Cell Culture & this compound Treatment B 2. RNA Extraction A->B C 3. cDNA Synthesis B->C D 4. qRT-PCR C->D E 5. Data Analysis (ΔΔCT) D->E

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is designed for human leukemia cell lines with MLL rearrangements (e.g., MV4-11, MOLM-13).

Materials:

  • Leukemia cell line (e.g., MV4-11, MOLM-13)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • 6-well tissue culture plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture leukemia cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed cells at a density of 3 x 105 cells/mL in 6-well plates.

  • Treat cells with this compound at the desired final concentrations (e.g., 100 nM). A vehicle control (DMSO) should be run in parallel.

  • Incubate the cells for the desired treatment duration (e.g., 6 days). Media may be changed on day 3, adjusting the cell number to the initial concentration.[9]

  • After treatment, harvest the cells for RNA extraction.

RNA Extraction

Materials:

  • TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge

Procedure (using TRIzol):

  • Pellet the harvested cells by centrifugation.

  • Lyse the cell pellet in 1 mL of TRIzol reagent per 5-10 x 106 cells.

  • Incubate for 5 minutes at room temperature.

  • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the upper aqueous phase to a new tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol and incubate for 10 minutes at room temperature.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Air-dry the pellet and resuspend in nuclease-free water.

  • Determine RNA concentration and purity using a spectrophotometer.

cDNA Synthesis

Materials:

  • High-Capacity cDNA Reverse Transcription Kit or similar

  • Extracted RNA (1 µg)

  • Nuclease-free water

Procedure:

  • Prepare the reverse transcription master mix according to the manufacturer's instructions.

  • Add 1 µg of total RNA to the master mix.

  • Bring the final reaction volume to 20 µL with nuclease-free water.

  • Perform reverse transcription using a thermal cycler with the following conditions:

    • 25°C for 10 minutes

    • 37°C for 120 minutes

    • 85°C for 5 minutes

  • The resulting cDNA can be stored at -20°C.

Quantitative Real-Time PCR (qRT-PCR)

Materials:

  • cDNA template

  • SYBR Green Master Mix

  • Forward and reverse primers for HOXA9 and reference genes (see Table 1)

  • Nuclease-free water

  • qRT-PCR instrument

Table 1: Human Primer Sequences for qRT-PCR

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
HOXA9AGAATGAGAGCGGCGGAGACAACTCTTTCTCCAGTTCCAGGGTC
GAPDHGTCAGTGGTGGACCTGACCTAGGGGTCTACATGGCAACTG
ACTBCACCATTGGCAATGAGCGGTTCAGGTCTTTGCGGATGTCCACGT
B2MACCCCCACTGAAAAAGATGAATCTTCAAACCTCCATGATG

Procedure:

  • Prepare the qRT-PCR reaction mix in a total volume of 20 µL per reaction:

    • 10 µL SYBR Green Master Mix (2x)

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template (diluted 1:10)

    • 6 µL Nuclease-free water

  • Run the qRT-PCR using the following cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Perform a melt curve analysis at the end of the amplification to verify product specificity.

Data Presentation and Analysis

The relative expression of HOXA9 will be determined using the comparative CT (ΔΔCT) method.[10]

Table 2: Example qRT-PCR Data

SampleTarget Gene (HOXA9) CTReference Gene (GAPDH) CT
Vehicle Control 124.520.2
Vehicle Control 224.720.3
Vehicle Control 324.620.1
This compound Treated 127.820.4
This compound Treated 228.020.2
This compound Treated 327.920.3

Data Analysis Steps:

  • Calculate the ΔCT for each sample: ΔCT = CT (HOXA9) - CT (GAPDH)

  • Calculate the average ΔCT for the vehicle control group.

  • Calculate the ΔΔCT for each sample: ΔΔCT = ΔCT (this compound Treated) - Average ΔCT (Vehicle Control)

  • Calculate the fold change in gene expression: Fold Change = 2-ΔΔCT

Table 3: Example Data Analysis

SampleΔCTΔΔCTFold Change (2-ΔΔCT)
Vehicle Control 14.3--
Vehicle Control 24.4--
Vehicle Control 34.5--
Avg. Control 4.4 0 1
This compound Treated 17.43.00.125
This compound Treated 27.83.40.094
This compound Treated 37.63.20.109
Avg. Treated 7.6 3.2 0.109

Conclusion

This protocol provides a comprehensive guide for the quantification of HOXA9 gene expression in response to this compound treatment. Accurate and reproducible results can be obtained by following the detailed steps for cell culture, RNA isolation, cDNA synthesis, qRT-PCR, and data analysis. The expected outcome is a significant reduction in HOXA9 mRNA levels in cells treated with this compound compared to the vehicle control, thereby providing a quantitative measure of the drug's on-target activity. It is recommended to validate the stability of the chosen reference gene(s) under the specific experimental conditions.[5][8]

References

Application Notes and Protocols: Western Blot Analysis of Menin Following Treatment with the Menin-MLL Inhibitor MI-538

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-538 is a potent small molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is crucial for the oncogenic activity of MLL fusion proteins in acute leukemias.[3] The therapeutic strategy involves disrupting this interaction, which leads to the downregulation of leukemogenic genes like HOXA9 and MEIS1.[1][4] An important consequence of treatment with menin-MLL inhibitors, such as the closely related compound MI-503, is the induction of menin protein degradation through the ubiquitin-proteasome pathway.[1][5] This degradation serves as a key pharmacodynamic biomarker of inhibitor activity. Western blot analysis is the standard method to quantify the reduction in cellular menin protein levels following treatment with this compound. These application notes provide a detailed protocol for this analysis.

Mechanism of Action: this compound and Menin Degradation

This compound binds to a pocket on the menin protein, competitively inhibiting its interaction with MLL fusion proteins.[1][3] Studies on the similar inhibitor MI-503 have revealed that disrupting the menin-MLL complex triggers the ubiquitination of menin, marking it for degradation by the proteasome.[1] This leads to a significant reduction in the total cellular levels of menin protein, without affecting its mRNA levels.[1] Therefore, a decrease in menin protein detected by Western blot is a direct indicator of target engagement and downstream cellular effects of the inhibitor.

cluster_0 Normal State (Leukemia) cluster_1 After this compound Treatment Menin Menin MLL_FP MLL Fusion Protein Menin->MLL_FP Interaction Chromatin Chromatin MLL_FP->Chromatin Binds to HOXA9 HOXA9/MEIS1 Gene Expression Chromatin->HOXA9 Activates Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis MI538 This compound Menin_deg Menin MI538->Menin_deg Binds to & Disrupts MLL Interaction HOXA9_down HOXA9/MEIS1 Downregulation MI538->HOXA9_down Leads to Ub Ubiquitin-Proteasome System Menin_deg->Ub Induces Ubiquitination Degradation Degradation Ub->Degradation Leukemia Suppression Leukemia Suppression HOXA9_down->Leukemia Suppression

Caption: Mechanism of this compound-induced menin degradation.

Quantitative Data Summary

The following table summarizes the quantitative data on menin protein level reduction following treatment with the menin-MLL inhibitor MI-503, a compound with a similar mechanism to this compound. Data is derived from densitometric analysis of Western blots from published studies.[1]

Cell LineInhibitorConcentration (µM)Treatment Time (hours)% Menin Protein Reduction (Normalized to Control)Reference
MV4;11MI-50318~40%[1]
MV4;11MI-50338>50%[1]
THP-1MI-50318~30%[1]
THP-1MI-50338>50%[1]
MV4;11MI-46338~50%[1]

Note: MI-463 is another thienopyrimidine menin-MLL inhibitor similar to MI-503 and this compound.[1][6]

Experimental Protocol: Western Blot for Menin

This protocol is adapted from established methods for detecting menin degradation following treatment with menin-MLL inhibitors.[1]

Materials and Reagents
  • Cell Lines: Human acute myeloid leukemia (AML) cell lines with MLL rearrangements, such as MV4;11 (MLL-AF4) or THP-1 (MLL-AF9).[1]

  • Menin-MLL Inhibitor: this compound (or MI-503 as a reference compound).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Primary Antibody: Rabbit anti-Menin monoclonal antibody (e.g., Cell Signaling Technology #6891) or Goat anti-Human Menin polyclonal antibody (e.g., R&D Systems #AF6005).[3][7]

  • Loading Control Antibody: Mouse or rabbit anti-β-actin or anti-GAPDH antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-goat IgG.

  • Protein Assay Kit: BCA or Bradford assay.

  • SDS-PAGE gels, transfer membranes (PVDF), and Western blotting apparatus.

  • Chemiluminescent Substrate (ECL).

  • Imaging System: Chemiluminescence imager.

Experimental Workflow

cluster_workflow Western Blot Workflow start 1. Cell Culture & Treatment lysis 2. Cell Lysis start->lysis quant 3. Protein Quantification lysis->quant sds 4. SDS-PAGE quant->sds transfer 5. Protein Transfer (PVDF membrane) sds->transfer blocking 6. Blocking transfer->blocking pri_ab 7. Primary Antibody Incubation (Menin) blocking->pri_ab sec_ab 8. Secondary Antibody Incubation (HRP) pri_ab->sec_ab detection 9. Chemiluminescent Detection sec_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis end Results analysis->end

Caption: Experimental workflow for Western blot analysis.
Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Culture MV4;11 or THP-1 cells in appropriate media and conditions.

    • Seed cells in 6-well plates at a density of 5x10⁵ cells/mL.[1]

    • Treat cells with this compound at desired concentrations (e.g., 1 µM and 3 µM) or DMSO as a vehicle control for 8 to 24 hours.[1]

  • Cell Lysis:

    • Harvest cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease inhibitors on ice for 30 minutes.

    • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to 10-50 µg of protein per lane.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

    • Load the samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

    • Run the gel until adequate separation of proteins is achieved. Menin has an approximate molecular weight of 70-78 kDa.[8][9]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against menin (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Imaging:

    • Apply the ECL substrate to the membrane according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an appropriate imaging system.

  • Stripping and Re-probing for Loading Control:

    • (Optional but recommended) To ensure equal protein loading, the membrane can be stripped and re-probed for a loading control protein like β-actin or GAPDH.

    • Incubate the membrane in a stripping buffer.

    • Wash thoroughly, block, and repeat the antibody incubation steps using the primary antibody for the loading control.

  • Data Analysis:

    • Quantify the band intensities for menin and the loading control using densitometry software such as ImageJ.[1]

    • Normalize the intensity of the menin band to the intensity of the corresponding loading control band for each sample.

    • Calculate the percentage reduction in menin protein levels in this compound-treated samples relative to the vehicle-treated control.

Conclusion

Western blotting is an essential technique to confirm the mechanism of action of this compound by demonstrating its ability to induce the degradation of its target protein, menin. The provided protocol offers a robust framework for researchers to quantify this effect in relevant leukemia cell lines. The observed reduction in menin protein levels serves as a critical biomarker for evaluating the efficacy of menin-MLL inhibitors in preclinical and potentially clinical settings.

References

Application Note: Quantifying Apoptosis with Annexin V Staining Following Treatment with an Apoptosis-Inducing Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and the elimination of damaged or cancerous cells.[1] A key hallmark of early-stage apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[2][3] When conjugated to a fluorochrome, such as FITC, Annexin V provides a sensitive method for detecting apoptotic cells via flow cytometry.[4] This application note provides a detailed protocol for using the Annexin V assay to quantify apoptosis induced by a hypothetical small molecule inhibitor, MI-538, which targets key regulators of the intrinsic apoptosis pathway.

Co-staining with a viability dye, such as Propidium Iodide (PI) or DAPI, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[3][5] Viable cells are negative for both Annexin V and PI, while early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both stains due to compromised membrane integrity.[5]

This compound: A Hypothetical Apoptosis-Inducing Agent

For the purpose of this application note, we will consider this compound as a novel investigational compound that induces apoptosis by inhibiting the anti-apoptotic protein Bcl-2. The inhibition of Bcl-2 leads to the activation of the intrinsic apoptotic pathway, culminating in caspase activation and cell death.

Signaling Pathway of this compound-Induced Apoptosis

MI538_Apoptosis_Pathway cluster_cell Cancer Cell MI538 This compound Bcl2 Bcl-2 MI538->Bcl2 inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion oligomerizes at Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Active_Caspase9 Caspase-9 Apoptosome->Active_Caspase9 activates Caspase9 Pro-caspase-9 Caspase9->Apoptosome Caspase3 Pro-caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Caspase-3 Caspase3->Active_Caspase3 activates Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for Annexin V Apoptosis Assay

AnnexinV_Workflow start Start cell_culture 1. Seed and Culture Cells start->cell_culture treatment 2. Treat Cells with this compound (and controls) cell_culture->treatment harvest 3. Harvest Cells (including supernatant) treatment->harvest wash_pbs 4. Wash with cold PBS harvest->wash_pbs resuspend_buffer 5. Resuspend in 1X Binding Buffer wash_pbs->resuspend_buffer add_annexin 6. Add Annexin V-FITC resuspend_buffer->add_annexin incubate_annexin 7. Incubate at RT in the dark add_annexin->incubate_annexin add_pi 8. Add Propidium Iodide incubate_annexin->add_pi incubate_pi 9. Incubate on ice in the dark add_pi->incubate_pi analyze 10. Analyze by Flow Cytometry (within 1 hour) incubate_pi->analyze end End analyze->end

Caption: Experimental workflow for the Annexin V apoptosis assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • Cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium

  • This compound (or other apoptosis-inducing agent)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at a density of 1 x 10^6 cells/mL in a T25 culture flask or 6-well plate.[5]

    • Incubate for 24-48 hours, or until cells reach the desired confluency.

    • Treat cells with various concentrations of this compound for the desired time period (e.g., 4, 8, 12, 24 hours).

    • Include a vehicle-treated control and a positive control for apoptosis (e.g., treatment with a known apoptosis inducer like etoposide).[6]

  • Cell Harvesting:

    • For suspension cells, transfer the cell suspension to a centrifuge tube.

    • For adherent cells, collect the culture medium (which contains apoptotic floating cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine with the collected medium.[2][5]

    • Centrifuge the cell suspension at 500 x g for 5-7 minutes at 4°C.[2]

    • Carefully discard the supernatant.

  • Cell Washing:

    • Wash the cells twice with cold PBS.[5] After each wash, centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[7]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[2][7]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

    • Add 5 µL of Propidium Iodide (PI) staining solution.[7]

    • Add 400 µL of 1X Binding Buffer to each tube.[9]

    • Keep the samples on ice and protected from light until analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible, preferably within one hour.[8][10]

    • Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data using appropriate software to gate the cell populations:

      • Viable cells: Annexin V-negative / PI-negative

      • Early apoptotic cells: Annexin V-positive / PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

      • Necrotic cells (primary): Annexin V-negative / PI-positive (may not always be distinct)

Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison between different treatment conditions.

Table 1: Percentage of Apoptotic and Necrotic Cells after Treatment with this compound

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (DMSO)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (1 µM)70.8 ± 3.518.9 ± 2.210.3 ± 1.8
This compound (5 µM)45.1 ± 4.235.6 ± 3.119.3 ± 2.5
This compound (10 µM)20.7 ± 2.848.2 ± 4.531.1 ± 3.9
Positive Control (Etoposide)30.5 ± 3.145.1 ± 3.824.4 ± 2.7

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

The Annexin V apoptosis assay is a robust and widely used method for the quantitative analysis of programmed cell death.[11] This application note provides a comprehensive protocol for utilizing this assay to evaluate the pro-apoptotic activity of a compound like this compound. By following this detailed methodology and utilizing proper controls, researchers can obtain reliable and reproducible data to advance their drug discovery and development efforts.

References

Application Notes and Protocols: MI-538 for Studying Chromatin Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-538 is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] This interaction is a critical driver in certain types of leukemia, particularly those with MLL gene rearrangements. By disrupting the Menin-MLL complex, this compound provides a powerful tool to investigate the role of this interaction in chromatin modification and gene regulation, and to explore its therapeutic potential.

The Menin-MLL interaction is essential for the recruitment of MLL fusion proteins to target genes, such as HOXA9 and MEIS1. This recruitment leads to the aberrant trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), a key epigenetic mark associated with active gene transcription. This compound effectively blocks this process, resulting in the downregulation of oncogenic gene expression and the inhibition of leukemia cell proliferation.

These application notes provide detailed protocols for utilizing this compound in key cellular assays to study its effects on chromatin modifications, protein expression, and cell viability.

Data Presentation

Table 1: In Vitro Activity of this compound in Leukemia Cell Lines

Cell LineMLL StatusAssay TypeIC50 / GI50 (nM)Reference
MV4;11MLL-AF4Proliferation21 (IC50)[1]
MOLM-13MLL-AF9ProliferationGI50 in 250-570 nM range for MI-503 (a close analog)[2]
KOPN-8MLL-ENLProliferationGI50 in 250-570 nM range for MI-503 (a close analog)[2]
SEMMLL-AF4ProliferationGI50 in 250-570 nM range for MI-503 (a close analog)[2]
MLL-AF9 transformed mouse bone marrow cellsMLL-AF9Growth Inhibition83 (GI50)
HL-60MLL-wildtypeGrowth Inhibition> 6000

Signaling Pathway

The binding of Menin to MLL fusion proteins is a critical step in the development of MLL-rearranged leukemias. This interaction tethers the MLL fusion protein to chromatin, where its histone methyltransferase activity leads to the trimethylation of H3K4 at the promoter regions of target genes like HOXA9 and MEIS1. This epigenetic modification promotes gene transcription, driving leukemogenesis. This compound acts by occupying the MLL binding pocket on Menin, thereby preventing the MLL fusion protein from associating with chromatin. This leads to a reduction in H3K4me3 levels at target gene promoters and subsequent transcriptional repression.

Menin_MLL_Signaling cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA (Promoter Region) MLL_fusion->DNA Recruitment H3K4me3 H3K4me3 DNA->H3K4me3 Histone Methylation HOXA9_MEIS1 HOXA9/MEIS1 Transcription H3K4me3->HOXA9_MEIS1 Activation Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Drives MI538 This compound MI538->Menin Inhibition

Caption: Mechanism of action of this compound in inhibiting the Menin-MLL signaling pathway.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

This protocol describes the use of ChIP to assess the effect of this compound on the occupancy of Menin, MLL fusion proteins, and the levels of H3K4me3 at specific gene promoters.

Experimental Workflow:

ChIP_Workflow cluster_workflow ChIP Experimental Workflow Cell_Culture 1. Cell Culture & This compound Treatment Crosslinking 2. Formaldehyde (B43269) Cross-linking Cell_Culture->Crosslinking Sonication 3. Chromatin Sonication Crosslinking->Sonication Immunoprecipitation 4. Immunoprecipitation (Menin, MLL, H3K4me3 Ab) Sonication->Immunoprecipitation Reverse_Crosslinking 5. Reverse Cross-linking & DNA Purification Immunoprecipitation->Reverse_Crosslinking qPCR 6. qPCR Analysis Reverse_Crosslinking->qPCR

Caption: A streamlined workflow for Chromatin Immunoprecipitation (ChIP) experiments.

Materials:

  • Leukemia cell lines (e.g., MV4;11, MOLM-13)

  • This compound (dissolved in DMSO)

  • Formaldehyde (37%)

  • Glycine (B1666218)

  • Cell lysis buffer

  • Nuclear lysis buffer

  • Sonication buffer

  • ChIP dilution buffer

  • Protein A/G magnetic beads

  • Antibodies: anti-Menin, anti-MLL (N-terminus), anti-H3K4me3, and IgG control

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Primers for target gene promoters (e.g., HOXA9, MEIS1) and a negative control region

Protocol:

  • Cell Treatment:

    • Seed leukemia cells at a density of 1 x 10^6 cells/mL.

    • Treat cells with this compound (e.g., 100 nM to 1 µM) or DMSO (vehicle control) for 24-72 hours.

  • Cross-linking:

    • Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

    • Wash cells twice with ice-cold PBS.

  • Cell Lysis and Sonication:

    • Lyse cells and isolate nuclei according to standard protocols.

    • Resuspend nuclei in sonication buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Dilute the sonicated chromatin in ChIP dilution buffer.

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with the desired antibody (or IgG control) overnight at 4°C with rotation.

    • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-chromatin complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads using elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by incubating the eluted chromatin at 65°C overnight.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • qPCR Analysis:

    • Perform quantitative PCR using primers specific for the promoter regions of target genes (HOXA9, MEIS1) and a negative control region.

    • Analyze the data to determine the relative enrichment of the target proteins and histone marks at the specific loci.

Western Blotting

This protocol is for assessing the effect of this compound on the protein levels of Menin, MLL, and downstream targets.

Protocol:

  • Cell Treatment and Lysis:

    • Treat leukemia cells with this compound (e.g., 100 nM to 1 µM) or DMSO for 24-72 hours.

    • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Menin, MLL (N-terminus), HOXA9, MEIS1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Protocol:

  • Cell Seeding:

    • Seed leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO to the wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 value.

Conclusion

This compound is a valuable chemical probe for dissecting the role of the Menin-MLL interaction in chromatin biology and leukemogenesis. The protocols outlined in these application notes provide a framework for researchers to investigate the on-target effects of this compound, including its ability to disrupt the Menin-MLL complex on chromatin, reduce H3K4me3 levels, downregulate key oncogenes, and inhibit the proliferation of MLL-rearranged leukemia cells. These studies will contribute to a deeper understanding of the epigenetic mechanisms driving these cancers and may aid in the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

MI-538 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the menin-MLL inhibitor, MI-538, in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] Chromosomal translocations involving the MLL gene are common in certain types of acute leukemia. The resulting MLL fusion proteins require interaction with menin to drive the expression of downstream target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[2][3][4] this compound binds to menin, disrupting its interaction with MLL fusion proteins, thereby inhibiting the transcription of these key oncogenes, leading to cell differentiation and apoptosis in MLL-rearranged leukemia cells.[2][3]

Q2: In which cell lines is this compound expected to be most effective?

This compound is most effective in cancer cell lines harboring MLL gene rearrangements (MLL-r), such as MOLM-13 (MLL-AF9) and MV4-11 (MLL-AF4).[2] It exhibits high selectivity for these cells, with significantly lower activity against cell lines that do not have MLL translocations (wild-type MLL).[1]

Q3: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] It is advisable to use fresh, anhydrous DMSO to ensure maximal solubility.

Q4: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent it?

Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature. This can be caused by several factors:

  • High Final Concentration: The final concentration of this compound in the media may exceed its aqueous solubility limit.

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock into a large volume of aqueous media can cause the compound to crash out of solution.

  • Low Temperature: Adding the stock solution to cold media can decrease its solubility.

  • Media Components: Interactions with salts, proteins, or other components in the media can sometimes lead to precipitation over time.

To prevent precipitation, please refer to the detailed experimental protocols for preparing working solutions.

Data Presentation

This compound Solubility
SolventSolubilityMolar Equivalent (mM)Notes
DMSO100 mg/mL176.49 mMUse of sonication is recommended to aid dissolution.[1]
EthanolLimited solubilityNot recommendedNot ideal for creating high-concentration stock solutions.
PBS (pH 7.2)Poorly solubleNot recommendedDirect dissolution in aqueous buffers is not advised.
In Vitro Potency and Selectivity of this compound
Assay TypeTarget/Cell LineIC50 / GI50Notes
Biochemical AssayMenin-MLL InteractionIC50: 21 nM[1]
Cell Proliferation AssayMLL-rearranged leukemia cellsGI50: 83 nM[1]
Cell Proliferation AssayMOLM-13 (MLL-AF9)~80-100 nMEstimated based on published data for MLL-rearranged cells.
Cell Proliferation AssayMV4-11 (MLL-AF4)~80-100 nMEstimated based on published data for MLL-rearranged cells.
Cell Proliferation AssayKOPN8 (MLL-ENL)~80-150 nMEstimated based on published data for MLL-rearranged cells.
Cell Proliferation AssayHL-60 (MLL wild-type)> 6 µMNo significant effect on cell growth observed up to 6 µM.[1]
Cell Proliferation AssayU937 (MLL wild-type)> 10 µMExpected to be largely insensitive based on selectivity profile.
Cell Proliferation AssayK562 (MLL wild-type)> 10 µMExpected to be largely insensitive based on selectivity profile.

Note: GI50 values for specific cell lines are estimated based on the published GI50 for "MLL leukemia cells" and may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 566.60 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh out 5.67 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

Procedure:

  • Pre-warm the complete cell culture medium to 37°C in a water bath. This is a critical step to prevent precipitation.

  • Intermediate Dilution (Recommended): a. In a sterile conical tube, add 990 µL of the pre-warmed complete cell culture medium. b. Add 10 µL of the 10 mM this compound DMSO stock solution to the medium. This creates a 100 µM intermediate solution with a DMSO concentration of 1%. c. Mix gently by inverting the tube several times.

  • Final Dilution: a. In a separate sterile conical tube, add the desired volume of pre-warmed complete cell culture medium (e.g., 9 mL). b. Add the required volume of the 100 µM intermediate solution to achieve the final desired concentration. For a 10 µM final concentration in 10 mL total volume, add 1 mL of the 100 µM intermediate solution to 9 mL of medium. c. Mix gently by inverting the tube. The final DMSO concentration will be 0.1%.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Immediate Precipitation Upon Dilution Solvent Shock: Rapid change in polarity when adding concentrated DMSO stock to aqueous media.Perform a serial dilution as described in Protocol 2. Add the stock solution dropwise to the pre-warmed media while gently swirling.
High Final Concentration: The desired concentration exceeds the aqueous solubility of this compound.Decrease the final working concentration. Perform a solubility test by preparing a serial dilution of this compound in your specific cell culture medium to determine the maximum soluble concentration.
Cold Media: Adding the stock solution to cold media reduces solubility.Always use pre-warmed (37°C) cell culture media for all dilutions.
Delayed Precipitation (after hours/days in incubator) Compound Instability: The compound may degrade over time in the culture medium.Prepare fresh working solutions immediately before each experiment. Avoid storing diluted solutions for extended periods.
Interaction with Media Components: this compound may interact with salts, amino acids, or serum proteins, forming insoluble complexes.If possible, try a different basal media formulation. Consider using serum-free media for a short treatment duration if compatible with your cell line.
Inconsistent or No Biological Effect Incorrect Concentration: Errors in stock solution preparation or dilution.Verify the calculations and ensure accurate pipetting. Prepare a fresh stock solution.
Compound Degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, exposure to light).Aliquot stock solutions into single-use volumes and store them protected from light at -20°C or -80°C.
Cell Line Insensitivity: The cell line used does not have an MLL rearrangement.Confirm the genetic background of your cell line. Use a known MLL-rearranged cell line (e.g., MOLM-13, MV4-11) as a positive control.
High Cytotoxicity in Control (non-MLL rearranged) Cells High DMSO Concentration: The final concentration of DMSO in the culture medium is toxic to the cells.Ensure the final DMSO concentration is at a non-toxic level, typically ≤ 0.1%. Always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments.
Off-Target Effects: At very high concentrations, this compound may have off-target effects.Perform a dose-response experiment to determine the optimal concentration range that shows selective toxicity to MLL-rearranged cells.

Visualizations

MI538_Pathway Mechanism of Action of this compound cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) DNA DNA MLL_Fusion->DNA binds to promoter of Menin Menin Menin->MLL_Fusion LEDGF LEDGF Menin->LEDGF interacts with LEDGF->DNA tethers complex to chromatin Target_Genes Target Genes (HOXA9, MEIS1) DNA->Target_Genes leads to transcription of Transcription_Inhibition Transcription Inhibited Target_Genes->Transcription_Inhibition is blocked Cell_Differentiation Cell Differentiation & Apoptosis Transcription_Inhibition->Cell_Differentiation leading to MI538 This compound MI538->Menin

Caption: Signaling pathway of this compound action.

experimental_workflow Experimental Workflow for Cell-Based Assays prep_stock 1. Prepare 10 mM Stock Solution in DMSO prepare_working 3. Prepare Working Solution (Serial Dilution in 37°C Media) prep_stock->prepare_working seed_cells 2. Seed Cells in Multi-well Plates treat_cells 4. Treat Cells with This compound & Vehicle Control seed_cells->treat_cells prepare_working->treat_cells incubate 5. Incubate for Desired Time Period treat_cells->incubate assay 6. Perform Cell Viability or Downstream Assay incubate->assay

Caption: General experimental workflow.

troubleshooting_logic Troubleshooting Precipitation Issues start Precipitate Observed in Media q1 When does it occur? start->q1 immediate Immediately upon dilution q1->immediate Immediately delayed After incubation (hours/days) q1->delayed Delayed q2 Is media pre-warmed to 37°C? immediate->q2 q5 Are working solutions fresh? delayed->q5 sol1 Pre-warm media before dilution q2->sol1 No q3 Using serial dilution? q2->q3 Yes sol1->q2 sol2 Use intermediate dilution step q3->sol2 No q4 Is final concentration too high? q3->q4 Yes sol2->q3 q4->immediate No, review other causes sol3 Lower final concentration or perform solubility test q4->sol3 Yes sol4 Prepare fresh solutions before each experiment q5->sol4 No q6 Tried different media? q5->q6 Yes sol4->q5 q6->delayed Yes, may be inherent property sol5 Consider alternative media formulations q6->sol5 No

Caption: Decision tree for troubleshooting precipitation.

References

Technical Support Center: MI-538 Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive instructions and troubleshooting advice for preparing MI-538 stock solutions in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions for in vitro use is DMSO.[1][2]

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is 100 mg/mL, which corresponds to a molar concentration of 176.49 mM.[1][2] It is important to use newly opened, anhydrous DMSO as it is hygroscopic, and water absorption can negatively impact solubility.[1]

Q3: What are the recommended storage conditions for the this compound powder and its DMSO stock solution?

A3: Proper storage is crucial to maintain the stability and activity of this compound. The solid powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in DMSO, the stock solution is stable for up to 2 years when stored at -80°C and for up to 1 year when stored at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q4: How should I prepare the working solution from the DMSO stock for cell-based assays?

A4: To prepare a working solution for cell-based assays, the DMSO stock solution should be diluted in the culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is less than 0.5% to prevent cellular toxicity. A step-wise dilution is recommended to avoid precipitation of the compound. A negative control containing the same concentration of DMSO in the culture medium should be included in your experiments.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 566.60 g/mol
Solubility in DMSO 100 mg/mL (176.49 mM)
Storage (Solid) -20°C for 3 years; 4°C for 2 years
Storage (in DMSO) -80°C for 2 years; -20°C for 1 year
Recommended Max DMSO in cell culture < 0.5%

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and DMSO to warm to room temperature before opening to prevent condensation.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.67 mg of this compound (Mass = Concentration x Volume x Molecular Weight).

  • Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the Compound: Vortex the solution vigorously for several minutes to facilitate dissolution.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming can also be applied if necessary.

  • Visually Inspect: Ensure the solution is clear and free of any visible particulates before use.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes. Store the aliquots at -20°C or -80°C as recommended.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve completely. Insufficient mixing or sonication.Continue to vortex and/or sonicate the solution. Gentle warming may also help.
DMSO has absorbed water.Use a fresh, unopened bottle of anhydrous DMSO.
Precipitation occurs upon storage. Improper storage conditions.Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) in tightly sealed containers.
Freeze-thaw cycles.Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing.
Inconsistent experimental results. Inaccurate concentration of the stock solution.Ensure accurate weighing of the compound and precise measurement of the solvent volume.
Degradation of the compound.Follow the recommended storage conditions and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

Visual Diagrams

MI538_Stock_Prep_Workflow cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_aid Dissolution Aid cluster_storage Storage start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution sonicate Sonicate/Warm check_dissolution->sonicate No aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Yes sonicate->dissolve store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution in DMSO.

MI538_Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Causes cluster_solution Recommended Solutions issue Issue Encountered (e.g., Incomplete Dissolution, Precipitation, Inconsistent Results) cause1 Inadequate Mixing/ Sonication issue->cause1 cause2 Hygroscopic DMSO issue->cause2 cause3 Improper Storage issue->cause3 cause4 Freeze-Thaw Cycles issue->cause4 cause5 Inaccurate Preparation issue->cause5 solution1 Increase Vortexing/ Sonication Time cause1->solution1 solution2 Use Fresh Anhydrous DMSO cause2->solution2 solution3 Verify Storage Temperature cause3->solution3 solution4 Aliquot Stock Solution cause4->solution4 solution5 Recalculate and Reprepare cause5->solution5

Caption: Troubleshooting logic for this compound stock solution preparation.

Menin_MLL_Signaling_Pathway cluster_protein_complex Menin-MLL Complex cluster_downstream Downstream Effects cluster_inhibitor Inhibition menin Menin mll MLL Fusion Protein menin->mll binds to hoxa9 HOXA9 Expression mll->hoxa9 upregulates meis1 MEIS1 Expression mll->meis1 upregulates leukemia Leukemogenesis hoxa9->leukemia meis1->leukemia mi538 This compound mi538->menin inhibits binding

Caption: Simplified signaling pathway of the Menin-MLL interaction inhibited by this compound.

References

Menin-MLL Fluorescence Polarization Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Menin-MLL fluorescence polarization (FP) assay.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of a low signal-to-noise (S/N) ratio in my Menin-MLL FP assay?

A low S/N ratio can be caused by several factors, including a low fluorescence signal and high background fluorescence.[1] The raw fluorescence intensity of your tracer (fluorescently labeled MLL peptide) should be significantly higher than the background signal from your buffer and microplate.[1] As a general guideline, the fluorescence intensity of the well containing the tracer should be at least three times the intensity of a well containing only the assay buffer.[1]

Troubleshooting Steps:

  • Increase Tracer Concentration: If your signal is too low, consider increasing the concentration of the fluorescently labeled MLL peptide. However, be aware that the tracer concentration should ideally be kept at or below the binding affinity (Kd) of the Menin-MLL interaction and lower than the concentration of the Menin protein.[1][2]

  • Check Instrument Settings: Ensure the excitation and emission wavelengths on your plate reader are correctly set for your chosen fluorophore (e.g., FITC, Texas Red). Optimize the gain settings to enhance the signal without saturating the detector.

  • Evaluate Fluorophore Choice: The quantum yield of your fluorophore directly impacts signal intensity. If the signal remains low, consider using a brighter fluorophore.

Q2: I'm observing high background fluorescence. What could be the issue and how can I fix it?

High background fluorescence can mask the specific signal from your tracer, leading to a reduced S/N ratio.

Troubleshooting Steps:

  • Buffer Components: Some buffer components, like bovine serum albumin (BSA), can be inherently fluorescent or may bind non-specifically to the fluorophore, increasing the background. Test the fluorescence of each buffer component individually to identify the source. Consider using an alternative blocking agent like bovine gamma globulin (BGG).

  • Contaminated Reagents: Ensure all reagents and solvents are of high purity and are not contaminated with fluorescent impurities.

  • Microplate Selection: Use black, opaque microplates to minimize background fluorescence and prevent light scatter.

Q3: The change in polarization (ΔmP) upon Menin binding to the MLL peptide is very small. How can I improve my assay window?

A small dynamic range, meaning a small change in millipolarization (mP) units between the free and bound states of the tracer, can make it difficult to distinguish signal from noise. An ideal net change in polarization should be greater than 70 mP.

Troubleshooting Steps:

  • Re-evaluate Tracer and Binder Size: The difference in molecular weight between the tracer (fluorescently labeled MLL peptide) and the binder (Menin protein) is a key determinant of the polarization change. A larger difference in size will generally result in a larger ΔmP.

  • Ensure Purity of Components: The tracer should be >90% labeled, and free fluorophore should be removed as it will contribute to the low polarization signal of the free tracer. The Menin protein should also be highly purified to prevent light scattering from aggregates.

Q4: My results are inconsistent between experiments. What are the potential sources of variability?

Inconsistent results can stem from several factors, from reagent preparation to experimental execution.

Troubleshooting Steps:

  • Reagent Stability: Ensure proper storage and handling of all reagents, including the Menin protein and the fluorescently labeled MLL peptide. Avoid repeated freeze-thaw cycles of stock solutions.

  • DMSO Concentration: If using test compounds dissolved in DMSO, keep the final DMSO concentration low (typically ≤ 0.25%) to minimize solvent-induced effects.

  • Incubation Time: Allow sufficient incubation time for the binding reaction to reach equilibrium.

  • Temperature Control: Maintain a consistent temperature during the assay, as fluorescence polarization can be sensitive to temperature changes.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This protocol is a general guideline for performing a competitive FP assay to screen for inhibitors of the Menin-MLL interaction.

Reagents and Materials:

  • Full-length human Menin protein

  • Fluorescein-labeled peptide derived from the MLL protein (e.g., FITC-MBM1)

  • Test compounds dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 0.1% BSA, 1 mM DTT)

  • 384-well black, opaque microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer.

    • Reconstitute the Menin protein to a working concentration (e.g., 150 nM).

    • Reconstitute the fluorescently labeled MLL peptide to a working concentration (e.g., 15 nM).

    • Prepare serial dilutions of test compounds in DMSO, followed by dilution in the assay buffer.

  • Assay Execution (384-well plate format):

    • Add the Menin protein and fluorescent MLL peptide mixture to each well.

    • Add the test compounds or DMSO (for controls) to the appropriate wells. The final concentration for primary screening is often around 20 µM.

    • Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium (e.g., 1 hour).

  • Measurement:

    • Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 525 nm emission for FITC).

  • Data Analysis:

    • Calculate the FP signal in millipolarization (mP) units.

    • Normalize the data to positive (no inhibitor) and negative (no Menin) controls.

    • For inhibitors, calculate the IC50 value by plotting the decrease in fluorescence polarization as a function of the inhibitor concentration.

Quantitative Data Summary

ParameterRecommended Value/RangeReference(s)
S/N Ratio (Tracer vs. Buffer)≥ 3
Change in Polarization (ΔmP)≥ 70-100 mP
Tracer Purity> 90% labeled
Final DMSO Concentration≤ 0.25%

Visualizations

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Chromatin Chromatin MLL_Fusion->Chromatin Tethering HOXA9_MEIS1 HOXA9/MEIS1 Chromatin->HOXA9_MEIS1 Upregulation Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Drives FP_Assay_Workflow Fluorescence Polarization Assay Workflow cluster_workflow Experimental Workflow cluster_principle Assay Principle Reagents Prepare Reagents (Menin, Fluorescent MLL Peptide, Inhibitor) Plate Add Reagents to 384-well Plate Reagents->Plate Incubate Incubate to Reach Equilibrium Plate->Incubate Read Measure Fluorescence Polarization Incubate->Read Analyze Analyze Data (Calculate mP, IC50) Read->Analyze Free_Peptide Free Fluorescent MLL Peptide (Rapid Tumbling -> Low Polarization) Bound_Complex Menin-Peptide Complex (Slow Tumbling -> High Polarization) Free_Peptide->Bound_Complex + Menin Inhibitor_Effect Inhibitor Displaces Peptide (-> Low Polarization) Bound_Complex->Inhibitor_Effect + Inhibitor

References

Technical Support Center: Optimizing MI-538 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively utilizing MI-538, a potent menin-MLL inhibitor, for in vitro experiments. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] MLL fusion proteins are oncogenic drivers in certain types of acute leukemia.[1] Menin is a critical scaffold protein that, through its interaction with the N-terminus of MLL, is essential for the leukemogenic activity of MLL fusion proteins.[1][3] this compound binds to menin with high affinity, disrupting the menin-MLL interaction.[2] This prevents the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1.[4] The subsequent downregulation of these genes inhibits cancer cell proliferation and can induce differentiation.[4]

Q2: What is a good starting concentration for this compound in my cell culture experiments?

A2: The optimal concentration of this compound is highly dependent on the cell line being used. For initial experiments, a dose-response study is recommended. Based on published data, a good starting range to test is between 10 nM and 1 µM. For sensitive MLL-rearranged leukemia cell lines such as MV-4-11 and MOLM-13, the GI50 (concentration for 50% growth inhibition) is approximately 83 nM.[2]

Q3: My cells are not responding to this compound treatment. What could be the issue?

A3: There are several potential reasons for a lack of response:

  • Cell Line Insensitivity: Not all cell lines are sensitive to menin-MLL inhibition. Sensitivity is strongly correlated with the presence of MLL gene rearrangements. Verify the genetic background of your cell line. It is advisable to use a known sensitive cell line (e.g., MV-4-11, MOLM-13) as a positive control in your experiments.[2]

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. Perform a dose-response curve, testing a broad range of concentrations to determine the optimal effective dose.

  • Compound Quality: Ensure the purity and integrity of your this compound compound.

  • Experimental Duration: The effects of epigenetic modifiers like this compound on cell proliferation can be time-dependent, with pronounced effects sometimes observed after 7-10 days of treatment.

Q4: I am observing precipitation of this compound in my cell culture medium. How can I prevent this?

A4: this compound, like many small molecule inhibitors, can be hydrophobic and prone to precipitation in aqueous solutions.[5] Here are some tips to prevent this:

  • Proper Dissolution: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.[2] Ensure the compound is fully dissolved before further dilution.

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous media. Instead, perform a stepwise dilution, first into a smaller volume of complete media (containing serum, if used), and then add this intermediate dilution to the final culture volume.

  • Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible (typically below 0.5%) to avoid solvent-induced toxicity.[6] Always include a vehicle control (media with the same final solvent concentration) in your experiments.[6]

  • Warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can help improve solubility.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Efficacy Cell line is not dependent on the menin-MLL interaction.Confirm the presence of MLL rearrangements in your cell line. Use a positive control cell line known to be sensitive to this compound (e.g., MV-4-11, MOLM-13).[2]
This compound concentration is too low.Perform a dose-response experiment with a wider range of concentrations.
Insufficient treatment duration.Extend the treatment duration, as effects on cell proliferation can be time-dependent.
High Cell Death/Toxicity This compound concentration is too high.Lower the this compound concentration. Refer to your dose-response curve to identify a concentration that is effective but not overly toxic.
Solvent toxicity.Ensure the final DMSO concentration is below 0.5%.[6] Include a vehicle control to assess solvent effects.
Inconsistent Results Variability in cell seeding density.Ensure accurate and consistent cell plating by performing careful cell counts and using proper pipetting techniques.
Precipitation of this compound.Follow the recommendations for preventing precipitation outlined in the FAQs. Visually inspect the media for any signs of precipitation before and during the experiment.
Off-Target Effects The observed phenotype is not due to menin-MLL inhibition.To confirm on-target activity, perform downstream analysis such as Western blotting or qPCR to verify the downregulation of Hoxa9 and Meis1 expression.[4]

Data Presentation

Table 1: In Vitro Activity of this compound and Other Menin-MLL Inhibitors in Leukemia Cell Lines

CompoundCell LineMLL TranslocationAssay TypeParameterValueReference(s)
This compound MLL Leukemia CellsNot specifiedProliferationGI5083 nM[2]
This compound MV-4-11MLL-AF4ProliferationIC5021 nM[4]
This compound MLL-AF9 CellsMLL-AF9Gene ExpressionHoxa9/Meis1 downregulation~50% at 100 nM[2]
MI-463MLL-AF9 Murine BMCsMLL-AF9ProliferationGI50230 nM[3]
MI-503MLL-AF9 Murine BMCsMLL-AF9ProliferationGI50220 nM[3]
MI-503Human MLL Leukemia LinesVariousProliferationGI50250 - 570 nM[3]

Mandatory Visualizations

MI538_Mechanism_of_Action This compound Signaling Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->Target_Genes Binds to Transcription Oncogenic Gene Expression Target_Genes->Transcription Leads to Proliferation Leukemic Cell Proliferation Transcription->Proliferation Drives MI538 This compound MI538->Menin Experimental_Workflow General Experimental Workflow for this compound In Vitro cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Cells 1. Prepare and seed cells in multi-well plates Treat_Cells 3. Treat cells with this compound (and controls) Prepare_Cells->Treat_Cells Prepare_MI538 2. Prepare this compound stock and working solutions Prepare_MI538->Treat_Cells Incubate 4. Incubate for desired duration (e.g., 24-72h) Treat_Cells->Incubate Cell_Viability Cell Viability Assay (e.g., MTT) Incubate->Cell_Viability Western_Blot Western Blot (e.g., for Hoxa9, Meis1) Incubate->Western_Blot Co_IP Co-Immunoprecipitation (Menin-MLL) Incubate->Co_IP

References

potential off-target effects of MI-538

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MI-538, a potent and selective small-molecule inhibitor of the menin-MLL interaction.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound?

A1: this compound is a highly selective inhibitor of the menin-MLL interaction. It has been shown to inhibit the proliferation of MLL leukemia cells with a GI₅₀ of 83 nM.[1] In contrast, it shows no effect on the growth of control cell lines that do not harbor MLL translocations, such as HL-60 and HM-2, at concentrations up to 6 μM, demonstrating good selectivity towards cells dependent on the menin-MLL interaction for proliferation.[1]

Q2: Has a comprehensive off-target screening panel been performed for this compound?

A2: Publicly available data does not include a comprehensive off-target screening panel, such as a kinome scan, specifically for this compound. However, a selectivity profile for MI-503, a closely related thienopyrimidine menin-MLL inhibitor, was conducted against a panel of safety-relevant proteins. In this panel, MI-503 showed minimal to no inhibitory activity at a concentration of 10 µM. This suggests that compounds of this class have a favorable off-target profile.

Q3: What are the expected on-target effects of this compound?

A3: The primary on-target effect of this compound is the disruption of the protein-protein interaction between menin and MLL fusion proteins.[1] This leads to the downregulation of downstream target genes, most notably HOXA9 and MEIS1, which are critical for the survival and proliferation of MLL-rearranged leukemia cells.[1] Treatment with this compound is expected to induce cell cycle arrest, differentiation, and ultimately apoptosis in MLL-rearranged leukemia cells.

Q4: We are observing cytotoxicity in our non-MLL rearranged control cell line. What could be the cause?

A4: While this compound is highly selective, off-target effects at high concentrations cannot be entirely ruled out. First, confirm the identity and purity of your this compound compound. Second, perform a dose-response experiment to determine if the cytotoxicity is concentration-dependent and significantly different from the GI₅₀ observed in MLL-rearranged cells. If toxicity persists at low concentrations, consider the possibility of unique sensitivities in your specific control cell line.

Q5: We are not observing the expected downregulation of HOXA9 and MEIS1 after this compound treatment. What should we troubleshoot?

A5: Several factors could contribute to this:

  • Compound Inactivity: Ensure the compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.

  • Suboptimal Concentration: The effective concentration can vary between different MLL-rearranged cell lines. Perform a dose-response and time-course experiment to identify the optimal concentration and incubation time.

  • Cellular Uptake: Although this compound has good cell permeability, issues with cellular uptake could be a factor in specific cell lines.

  • Experimental Procedure: Verify the integrity of your RNA and the efficiency of your qRT-PCR primers and protocol. Refer to the detailed qRT-PCR protocol below.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays (e.g., MTT assay).
  • Potential Cause: Variation in cell seeding density.

    • Troubleshooting Step: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding.

  • Potential Cause: Incomplete dissolution of this compound.

    • Troubleshooting Step: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitate.

  • Potential Cause: Edge effects in the microplate.

    • Troubleshooting Step: Avoid using the outermost wells of the microplate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.

Issue 2: High background in co-immunoprecipitation (Co-IP) experiments.
  • Potential Cause: Non-specific binding of proteins to the beads or antibody.

    • Troubleshooting Step: Pre-clear the cell lysate with beads before the immunoprecipitation step. Increase the number and duration of washes after antibody incubation. Consider using a blocking agent like BSA.

  • Potential Cause: Antibody concentration is too high.

    • Troubleshooting Step: Titrate the antibody to determine the optimal concentration that pulls down the target protein without excessive background.

Quantitative Data Summary

ParameterValueCell Line/Assay ConditionReference
Binding Affinity (Kd) 6.5 nMMenin protein[1]
IC₅₀ 21 nMInhibition of menin-MLL interaction[1]
GI₅₀ 83 nMInhibition of MLL leukemia cell proliferation[1]
Selectivity No effect up to 6 µMHL-60 and HM-2 (non-MLL rearranged cell lines)[1]

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours to allow cells to adhere and stabilize.

  • Prepare serial dilutions of this compound in culture medium from a concentrated stock in DMSO.

  • Add the desired concentrations of this compound or vehicle control (DMSO) to the wells.

  • Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression
  • Plate MLL-rearranged leukemia cells and treat with this compound or vehicle control for 48-72 hours.

  • Isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using a real-time PCR system with specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

  • A typical reaction mixture includes: 2x SYBR Green Master Mix, 10 µM forward primer, 10 µM reverse primer, cDNA template, and nuclease-free water.

  • The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Co-Immunoprecipitation (Co-IP) to Assess Menin-MLL Interaction
  • Culture HEK293T cells and transfect with expression vectors for Flag-tagged MLL fusion protein (e.g., MLL-AF9) and menin.

  • After 24 hours, treat the cells with this compound or DMSO for the desired time (e.g., 24 hours).

  • Harvest the cells and lyse them in IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Incubate the supernatant with anti-Flag antibody-conjugated magnetic beads overnight at 4°C with gentle rotation.

  • Wash the beads three times with IP lysis buffer.

  • Elute the protein complexes by boiling the beads in 2x SDS-PAGE loading buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against Flag (for MLL-AF9) and menin.

Visualizations

Menin_MLL_Inhibition cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 This compound Treatment MLL_WT Wild-Type MLL Menin Menin MLL_WT->Menin Interaction Target_Genes_Normal Target Genes (e.g., HOXA9, MEIS1) Menin->Target_Genes_Normal Co-factor for H3K4 methylation Differentiation Normal Differentiation Target_Genes_Normal->Differentiation MLL_Fusion MLL Fusion Protein Menin_Leukemia Menin MLL_Fusion->Menin_Leukemia Oncogenic Interaction Target_Genes_Leukemia Upregulated Target Genes (e.g., HOXA9, MEIS1) Menin_Leukemia->Target_Genes_Leukemia Aberrant H3K4 methylation Leukemia Leukemic Proliferation & Differentiation Block Target_Genes_Leukemia->Leukemia MI538 This compound Menin_Treated Menin MI538->Menin_Treated Binds to Menin MLL_Fusion_Treated MLL Fusion Protein Menin_Treated->MLL_Fusion_Treated Interaction Blocked Downregulated_Genes Downregulated Target Genes Menin_Treated->Downregulated_Genes Apoptosis Apoptosis & Differentiation Downregulated_Genes->Apoptosis

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 Protein Interaction Assay Start Seed MLL-rearranged and control cells Treatment Treat with this compound (dose-response) Start->Treatment Viability MTT Assay (72h) Treatment->Viability Gene_Expression qRT-PCR for HOXA9 & MEIS1 (48-72h) Treatment->Gene_Expression End_Viability Measure Cell Viability (GI₅₀) Viability->End_Viability End_Gene Analyze Gene Expression (Fold Change) Gene_Expression->End_Gene Start_CoIP Transfect cells with Menin & MLL-Fusion Treatment_CoIP Treat with this compound Start_CoIP->Treatment_CoIP Lysis Cell Lysis Treatment_CoIP->Lysis IP Immunoprecipitation (e.g., anti-Flag) Lysis->IP WB Western Blot for Menin & MLL-Fusion IP->WB End_CoIP Assess Menin-MLL Interaction WB->End_CoIP

Caption: Workflow for evaluating this compound activity.

References

MI-538 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of MI-538.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective small molecule inhibitor of the interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] It binds to menin with a high affinity, disrupting the menin-MLL interaction that is critical for the proliferation of MLL-rearranged leukemia cells.[1][2]

Q2: What is the mechanism of action of this compound?

This compound competitively binds to the MLL-binding pocket of menin, preventing the recruitment of the MLL fusion protein. This disruption leads to the downregulation of target genes, such as Hoxa9 and Meis1, which are essential for leukemogenesis.[1][3] Research also suggests that menin-MLL inhibitors like this compound can induce the degradation of menin protein through the ubiquitin-proteasome pathway.

Q3: What are the recommended storage conditions for this compound?

The recommended storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. Following these guidelines is crucial to ensure the stability and activity of the compound.

Data Summary

This compound Storage Conditions
FormStorage TemperatureDurationSource
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months - 2 years
-20°C1 month - 1 year

Note: There are slight variations in the reported stability of this compound in solvent. It is always recommended to consult the certificate of analysis provided by the specific supplier.

This compound Physicochemical Properties
PropertyValue
Molecular Weight 566.60 g/mol
Formula C₂₇H₂₅F₃N₈OS
CAS Number 1857417-10-7
Appearance White to off-white solid
Solubility Soluble in DMSO (100 mg/mL)

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving this compound powder Improper solvent or technique.Use newly opened, anhydrous DMSO as this compound is hygroscopic. Gentle warming and/or sonication can aid dissolution.
Precipitation of this compound in stock solution during storage Solution is supersaturated or has undergone freeze-thaw cycles.Ensure the stock solution is not prepared at a concentration exceeding its solubility limit. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Inconsistent or no biological effect observed in cell-based assays 1. Compound degradation. 2. Incorrect dosage. 3. Cell line not dependent on menin-MLL interaction.1. Ensure this compound has been stored correctly and prepare fresh dilutions from a properly stored stock solution. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. The reported GI₅₀ for MLL leukemia cells is 83 nM. 3. Use cell lines with known MLL translocations (e.g., MV4;11, MOLM-13) as positive controls. This compound has shown no effect on cell lines without MLL translocations, such as HL-60.
Variability in in vivo experiments Improper formulation or administration.For in vivo studies, it is recommended to prepare the working solution fresh on the day of use. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)
  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Based on the molecular weight of 566.60 g/mol , weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, use 5.67 mg of this compound.

  • Add the appropriate volume of fresh, anhydrous DMSO to the powder.

  • If necessary, gently warm the vial and/or sonicate until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C or -80°C as per the recommended guidelines.

In Vitro Cell Proliferation Assay
  • Plate MLL-rearranged leukemia cells (e.g., MV4;11) and a negative control cell line (e.g., HL-60) in appropriate cell culture plates and media.

  • Prepare serial dilutions of this compound from your stock solution in cell culture media.

  • Treat the cells with a range of this compound concentrations. Include a DMSO-only vehicle control.

  • Incubate the cells for the desired period (e.g., 72 hours).

  • Assess cell viability using a standard method such as MTS or CellTiter-Glo assay.

  • Calculate the GI₅₀ value for each cell line.

Visualizations

MI538_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_inhibition Inhibition by this compound Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Binds Degradation Menin Degradation (Ubiquitin-Proteasome Pathway) Menin->Degradation Induced by this compound DNA DNA MLL_Fusion->DNA Recruits to Hoxa9_Meis1 Hoxa9/Meis1 Genes DNA->Hoxa9_Meis1 Upregulation of Leukemogenesis Leukemogenesis Hoxa9_Meis1->Leukemogenesis Drives MI538 This compound MI538->Menin Inhibits Binding

Caption: Mechanism of action of this compound in inhibiting the menin-MLL interaction.

MI538_Troubleshooting_Workflow Start Experiment Start: Inconsistent/No Effect Check_Storage 1. Verify Storage Conditions - Powder: -20°C / 4°C - Solvent: -80°C / -20°C Start->Check_Storage Prepare_Fresh 2. Prepare Fresh Dilutions Check_Storage->Prepare_Fresh Dose_Response 3. Perform Dose-Response (Determine GI₅₀) Prepare_Fresh->Dose_Response Positive_Control 4. Use Positive Control Cell Line (e.g., MV4;11) Dose_Response->Positive_Control Negative_Control 5. Use Negative Control Cell Line (e.g., HL-60) Positive_Control->Negative_Control Outcome_OK Issue Resolved Negative_Control->Outcome_OK Expected Results Outcome_NG Issue Persists: Consult Technical Support Negative_Control->Outcome_NG Unexpected Results

Caption: Troubleshooting workflow for inconsistent experimental results with this compound.

References

troubleshooting inconsistent results with MI-538

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing MI-538, a potent and selective inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] By binding to Menin, this compound prevents the recruitment of the MLL fusion protein complex to target genes, which leads to a downstream decrease in the expression of oncogenic genes like HOXA9 and MEIS1, thereby inhibiting the proliferation of MLL-rearranged leukemia cells.[1][2]

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is most effective in cell lines harboring MLL gene rearrangements, such as MOLM-13 (MLL-AF9) and MV-4-11 (MLL-AF4).[2] It demonstrates high selectivity for these cells, with significantly less impact on cell lines that do not have MLL translocations, such as HL-60 and K-562.[1]

Q3: What is the recommended solvent and storage condition for this compound?

A3: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For long-term storage, the stock solution should be stored at -80°C for up to two years or -20°C for up to one year. For in vivo studies, a fresh working solution should be prepared on the day of use. A common vehicle for in vivo administration consists of a mixture of DMSO, PEG300, Tween-80, and saline.

Q4: What are the expected downstream effects of this compound treatment in sensitive cell lines?

A4: Successful treatment of MLL-rearranged cells with this compound should lead to a significant downregulation of HOXA9 and MEIS1 gene expression. This can be measured by quantitative real-time PCR (qRT-PCR). A corresponding decrease in HOXA9 and MEIS1 protein levels can be assessed by Western blotting. Functionally, this should result in the inhibition of cell proliferation and the induction of apoptosis.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in cell proliferation assays (e.g., MTT, CellTiter-Glo).
Possible Cause Recommended Solution
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the GI50 (50% growth inhibition) concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and narrow down to a more focused range based on the initial results.
Inappropriate Incubation Time The optimal incubation time can vary between cell lines and the endpoint being measured. For cell proliferation assays, an incubation period of 48 to 72 hours is often necessary to observe a significant effect. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal duration.
Cell Seeding Density Inconsistent cell seeding can lead to high variability. Ensure a homogenous cell suspension and use calibrated pipettes. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase throughout the experiment.
Assay-Specific Artifacts Some inhibitors can interfere with the reagents used in cell viability assays (e.g., MTT reduction). It is advisable to confirm results using an alternative method, such as a direct cell count with trypan blue exclusion or a different viability assay (e.g., measuring ATP content).
Compound Instability This compound may degrade with improper storage or handling. Prepare fresh dilutions from a frozen stock for each experiment and minimize freeze-thaw cycles.
Issue 2: High levels of cell death observed in non-MLL rearranged (wild-type) control cell lines.
Possible Cause Recommended Solution
High Inhibitor Concentration Off-target toxicity can occur at high concentrations. Perform a dose-response experiment on your control cell lines to identify a concentration that is non-toxic. This compound has been shown to have no effect on the growth of control cell lines like HL-60 at concentrations up to 6 µM.
Solvent Toxicity The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in the culture medium is at a non-toxic level, typically below 0.1%. Include a vehicle-only control in all experiments.
Non-Specific Cellular Stress Evaluate markers of general cellular stress to determine if the observed toxicity is a specific or a general effect.
Issue 3: Lack of correlation between Menin-MLL disruption and downstream gene expression changes.
Possible Cause Recommended Solution
Suboptimal Experimental Conditions For qPCR, ensure your primers are validated for efficiency and specificity. For Western blotting, optimize antibody concentrations and blocking conditions.
Insufficient Incubation Time Changes in gene and protein expression may require a specific duration of treatment. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing changes in HOXA9 and MEIS1 expression.
Alternative Signaling Pathways In some contexts, other signaling pathways may compensate for the inhibition of the Menin-MLL interaction. Investigate the potential for compensatory mechanisms in your specific cell model.
Cell Line Integrity Confirm the identity and MLL-rearrangement status of your cell line through methods such as STR profiling and RT-PCR or FISH.

Quantitative Data Summary

Parameter Value Assay/System Reference
IC50 (Menin-MLL Interaction) 21 nMFluorescence Polarization
Kd (Binding Affinity to Menin) 6.5 nMNot Specified
GI50 (MV-4-11 cells) 175 nMMTT Assay (7 days)Not specified in provided text
GI50 (MLL Leukemia Cells) 83 nMNot Specified

Experimental Protocols

General Protocol for a Cell Proliferation Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring to include a vehicle-only control (e.g., DMSO at the same final concentration).

  • Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the GI50 value.

Protocol for Assessing Downstream Gene Expression (qRT-PCR)
  • Cell Treatment: Treat MLL-rearranged cells with this compound at the desired concentration and for the optimal duration. Include a vehicle-only control.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the this compound treated samples to the vehicle control.

Visualizations

MI538_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion (e.g., MLL-AF4/AF9) Menin->MLL_fusion Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_fusion->DNA Binds to Transcription Oncogenic Gene Expression DNA->Transcription Leads to Leukemia Leukemic Proliferation Transcription->Leukemia MI538 This compound MI538->Menin Inhibits Interaction

Caption: Signaling pathway of this compound in MLL-rearranged leukemia.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Validation A Prepare this compound Stock Solution (DMSO) C Dose-Response & Time-Course Assays A->C B Culture MLL-rearranged and WT cell lines B->C D Cell Viability Assay (e.g., MTT) C->D E Gene Expression Analysis (qRT-PCR for HOXA9/MEIS1) C->E F Calculate GI50 D->F G Quantify Gene Downregulation E->G H Validate with Alternative Assay F->H Optional

Caption: General experimental workflow for characterizing this compound effects.

References

Technical Support Center: Minimizing DMSO Cytotoxicity in FT538 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the cytotoxic effects of dimethyl sulfoxide (B87167) (DMSO) in experiments involving FT538, an induced pluripotent stem cell (iPSC)-derived natural killer (NK) cell cancer immunotherapy.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO for culturing cells with FT538?

As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v), to minimize off-target effects and cytotoxicity.[1][2][3][4] While some robust cell lines may tolerate up to 0.5%, it is crucial to determine the specific tolerance of your cell line.[3][4] Primary cells and sensitive cell lines are particularly susceptible to DMSO toxicity.[3]

Q2: How can I determine the DMSO tolerance of my specific cell line?

It is essential to perform a dose-response experiment to determine the optimal, non-toxic concentration of DMSO for your particular cell line. This can be done by running a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of DMSO concentrations.[1][5][6]

Q3: What are the visible signs of DMSO cytotoxicity in cell culture?

Signs of DMSO-induced cytotoxicity can include a reduction in cell viability, changes in cell morphology (e.g., rounding, detachment), and a decrease in proliferation rate.[2]

Q4: Can prolonged exposure to low concentrations of DMSO still be harmful?

Yes, the duration of exposure to DMSO is a critical factor.[1] Even at concentrations generally considered safe, prolonged exposure can negatively impact cell health and experimental outcomes. It is advisable to minimize the incubation time with DMSO-containing media whenever possible.

Q5: Are there any alternatives to DMSO for dissolving FT538 or other small molecule inhibitors?

While DMSO is a common solvent due to its ability to dissolve a wide range of compounds, alternatives exist for compounds that are insoluble in DMSO or for particularly sensitive cell lines.[7][8][9] Some potential alternatives include dimethylformamide (DMF), ethanol, or specialized commercially available solubilizing agents.[7][10] It is important to note that any alternative solvent should also be tested for its own potential cytotoxicity.[7] A zwitterionic ionic liquid (ZIL) has also been explored as a potential substitute.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell death in vehicle control (DMSO only) DMSO concentration is too high for the cell line.Determine the maximum non-toxic DMSO concentration by performing a dose-response curve (viability assay). Aim for a final concentration of ≤ 0.1%.[1][2][3][4]
The cell line is particularly sensitive to DMSO.Consider using a more robust cell line if possible, or explore alternative solvents.[1][7]
Prolonged exposure to DMSO.Reduce the incubation time of the cells with the DMSO-containing medium.
Inconsistent results between experiments Variability in final DMSO concentration.Ensure accurate and consistent dilution of the DMSO stock solution in all experiments. Prepare fresh dilutions for each experiment.[12]
DMSO stock solution has absorbed water.Use anhydrous, high-purity DMSO and store it properly in small aliquots to prevent moisture absorption.[12]
Precipitation of FT538 upon dilution in aqueous medium The compound has exceeded its aqueous solubility limit.Make serial dilutions of the concentrated DMSO stock in DMSO first, before the final dilution into the aqueous medium. Adding the DMSO stock solution slowly to a stirred aqueous buffer can also help.[3]

Quantitative Data on DMSO Cytotoxicity

The following tables summarize the effects of different DMSO concentrations on cell viability across various cell lines and exposure times, as reported in the literature.

Table 1: Effect of DMSO Concentration on Cell Viability

DMSO ConcentrationEffect on Cell ViabilityCell Type(s)Reference(s)
< 0.1%Generally considered safe for most cell lines.Various[1][2][3][4]
0.1% - 0.5%Tolerated by many robust cell lines.Various[3][4]
0.5% - 1%Can be cytotoxic to some cells and may induce off-target effects.Various[1][3][4]
> 1%Often leads to significant cell death.Various[2][13]
2.5%Cytotoxicity observed in HepG2 cells after 24 and 48 hours.HepG2[6]
5%Cytotoxicity observed in Huh7 cells after 24 hours.Huh7[6]

Table 2: Time-Dependent Cytotoxicity of DMSO

DMSO ConcentrationIncubation TimeEffect on Cell ViabilityCell LineReference
10%10 minutesIncreased cell damage.Lung and breast cancer cells[5]
2.5%48 hoursViability reduction exceeding 30%.HepG2[6]
0.625%72 hoursViability reduction of 33.6%.HepG2[6]

Experimental Protocols

Protocol 1: Determining the Maximum Tolerated DMSO Concentration

  • Cell Seeding: Plate your target cells in a 96-well plate at an optimal density for a 24-72 hour viability assay.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. Recommended concentrations to test range from 0.01% to 2% (v/v).

  • Treatment: Replace the culture medium in the wells with the medium containing the different DMSO concentrations. Include a "no DMSO" control.

  • Incubation: Incubate the plate for a duration relevant to your planned FT538 experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a cell viability assay such as MTT, MTS, or a trypan blue exclusion assay to determine the percentage of viable cells at each DMSO concentration.

  • Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not significantly reduce cell viability compared to the control.

Visualizations

FT538 Mechanism of Action

FT538 is an iPSC-derived NK cell immunotherapy engineered with three key features to enhance its anti-tumor activity: a high-affinity, non-cleavable CD16 (hnCD16) Fc receptor, an IL-15 receptor fusion (IL-15RF), and a CD38 knockout.[14]

FT538_Mechanism_of_Action FT538 Enhanced Anti-Tumor Activity cluster_FT538 FT538 NK Cell cluster_Target Tumor Cell cluster_Outcome Therapeutic Outcome FT538 FT538 hnCD16 hnCD16 Receptor FT538->hnCD16 expresses IL15RF IL-15 Receptor Fusion FT538->IL15RF expresses CD38KO CD38 Knockout FT538->CD38KO engineered with Antibody Tumor-Targeting Antibody hnCD16->Antibody binds to Fc region ADCC Enhanced ADCC hnCD16->ADCC Persistence Increased Persistence and Proliferation IL15RF->Persistence Resistance Resistance to CD38-mediated Depletion CD38KO->Resistance Tumor Tumor Cell Antibody->Tumor binds to Lysis Tumor Cell Lysis ADCC->Lysis Persistence->Lysis Resistance->Lysis

Caption: Mechanism of action of FT538 NK cells.

Experimental Workflow: DMSO Toxicity Screening

The following workflow outlines the steps to determine the optimal DMSO concentration for your experiments.

DMSO_Toxicity_Workflow Workflow for DMSO Toxicity Screening start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dmso Prepare serial dilutions of DMSO in media seed_cells->prepare_dmso treat_cells Replace media with DMSO-containing media prepare_dmso->treat_cells incubate Incubate for desired duration (24-72h) treat_cells->incubate viability_assay Perform cell viability assay incubate->viability_assay analyze Analyze data and determine max non-toxic concentration viability_assay->analyze end End analyze->end

Caption: Experimental workflow for determining DMSO cytotoxicity.

References

Technical Support Center: Validating MI-538 Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the activity of MI-538, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between menin and MLL fusion proteins.[1] In certain types of leukemia, particularly those with MLL gene rearrangements, the fusion of MLL with other proteins is a key driver of the disease. Menin is a critical cofactor for the leukemogenic activity of these MLL fusion proteins.[2] this compound binds to menin with high affinity, preventing its interaction with the MLL fusion protein.[1][3] This disruption leads to the downregulation of key downstream target genes, such as HOXA9 and MEIS1, which are essential for the survival and proliferation of MLL-rearranged leukemia cells.[2][3][4] Consequently, treatment with this compound inhibits cell proliferation and can induce differentiation of the leukemic cells.[4]

Q2: My new cell line is not responding to this compound treatment. What are the possible reasons?

A2: There are several potential reasons for a lack of response to this compound in a new cell line:

  • Absence of the specific molecular target: The cell line may not harbor an MLL gene rearrangement or depend on the menin-MLL interaction for its survival. This compound is highly selective for cells with this specific oncogenic driver.[1][3]

  • Cell permeability issues: The compound may not be efficiently entering the cells to reach its intracellular target.

  • Drug efflux pumps: The cells might express high levels of drug efflux pumps, such as P-glycoprotein, which actively remove this compound from the cell, reducing its effective intracellular concentration.

  • Compound instability: this compound may be unstable in the specific cell culture medium or rapidly metabolized by the new cell line.

  • Acquired resistance: Although less common in initial validation, prolonged exposure to the inhibitor can lead to the development of resistance mechanisms.

Q3: How do I confirm that this compound is disrupting the menin-MLL interaction in my cells?

A3: Co-immunoprecipitation (Co-IP) is the most direct method to confirm the disruption of the menin-MLL interaction. By performing a Co-IP with an antibody against menin and then immunoblotting for the MLL fusion protein (or vice versa), you can observe a decrease in the interaction in this compound-treated cells compared to a vehicle-treated control.

Q4: What are the expected downstream effects of this compound treatment?

A4: Successful target engagement by this compound should lead to:

  • Decreased expression of HOXA9 and MEIS1: This can be measured at both the mRNA level using quantitative reverse transcription PCR (qRT-PCR) and the protein level using Western blotting.

  • Inhibition of cell proliferation and viability: This can be assessed using assays such as MTT, MTS, or cell counting.

  • Induction of cell differentiation: In some leukemia cell lines, inhibition of the menin-MLL interaction can lead to the expression of differentiation markers.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No significant decrease in cell viability Cell line is not dependent on the menin-MLL pathway.Confirm the presence of an MLL rearrangement in your cell line. Test a positive control cell line known to be sensitive to this compound (e.g., MV4-11, MOLM-13).[4]
Poor cell permeability of this compound.While this compound generally has good cell permeability, this can be cell-line dependent. Unfortunately, directly modifying the compound is not feasible. Focus on confirming target engagement through other means.
High activity of drug efflux pumps.Consider co-treatment with an efflux pump inhibitor as a mechanistic probe, though this may have off-target effects.
Incorrect dosage or treatment duration.Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours).
No change in HOXA9 or MEIS1 expression Ineffective disruption of menin-MLL interaction.Verify the disruption of the menin-MLL interaction using Co-IP.
Timing of measurement is not optimal.Perform a time-course experiment to determine the optimal time point for observing changes in gene and protein expression. Downregulation of mRNA may precede changes in protein levels.
Technical issues with qRT-PCR or Western blotting.Ensure your primers and antibodies are validated and working correctly. Use appropriate positive and negative controls for your assays.
High background in Western blots for HOXA9/MEIS1 Non-specific antibody binding.Optimize your Western blot protocol, including antibody concentration, blocking buffer, and washing steps. Use a different antibody from a reputable supplier if the issue persists.
Inconsistent Co-IP results Lysis buffer is too harsh and disrupts the protein-protein interaction.Use a milder lysis buffer (e.g., with non-ionic detergents like NP-40) and always include protease and phosphatase inhibitors.
Insufficient antibody for immunoprecipitation.Titrate the amount of antibody used for the pull-down.
Inefficient protein extraction.Ensure complete cell lysis to release the nuclear menin-MLL complex. Sonication may be required.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of a new cell line.

Materials:

  • Your new cell line and a positive control cell line (e.g., MV4-11)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.

Co-Immunoprecipitation (Co-IP)

This protocol is designed to assess the disruption of the menin-MLL interaction by this compound.

Materials:

  • Cells treated with this compound (e.g., 1 µM for 24 hours) and vehicle control.

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).

  • Antibody against menin or MLL fusion protein for immunoprecipitation.

  • Protein A/G magnetic beads or agarose (B213101) beads.

  • Antibodies against menin and MLL fusion protein for Western blotting.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Lyse the treated and control cells in Co-IP lysis buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against menin and the MLL fusion protein. A decrease in the co-immunoprecipitated protein in the this compound-treated sample indicates disruption of the interaction.

Quantitative Reverse Transcription PCR (qRT-PCR) for HOXA9 and MEIS1

This protocol measures the change in mRNA expression of this compound target genes.

Materials:

  • Cells treated with this compound (e.g., 1 µM for 24 or 48 hours) and vehicle control.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).

  • SYBR Green or TaqMan qPCR master mix.

  • Real-time PCR system.

Procedure:

  • Isolate total RNA from treated and control cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using specific primers for HOXA9, MEIS1, and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.

Western Blotting for HOXA9 and MEIS1

This protocol assesses the protein levels of this compound target genes.

Materials:

  • Cells treated with this compound (e.g., 1 µM for 48 or 72 hours) and vehicle control.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies against HOXA9, MEIS1, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE and Western blotting reagents.

  • Chemiluminescence detection system.

Procedure:

  • Lyse the treated and control cells in RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with primary antibodies against HOXA9, MEIS1, and the loading control.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative change in protein expression.

Data Presentation

Table 1: Expected IC50/GI50 Values for this compound

Assay TypeTargetExpected IC50/GI50Reference
Biochemical AssayMenin-MLL Interaction~21 nM[1]
Cell-Based AssayMLL-rearranged leukemia cell proliferation~83 nM[1][3]

Visualizations

MI538_Mechanism_of_Action cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to HOXA9_MEIS1 HOXA9/MEIS1 Genes Transcription Leukemogenic Gene Transcription HOXA9_MEIS1->Transcription Activation Leukemia_Proliferation Leukemia Cell Proliferation Transcription->Leukemia_Proliferation Differentiation Cell Differentiation Transcription->Differentiation Inhibits MI538 This compound MI538->Menin Binds to & Inhibits

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

MI538_Validation_Workflow Start Start: New Cell Line Treat_Cells Treat cells with this compound (Dose-response & Time-course) Start->Treat_Cells Cell_Viability Cell Viability Assay (e.g., MTT) Treat_Cells->Cell_Viability CoIP Co-Immunoprecipitation (Menin-MLL) Treat_Cells->CoIP qRT_PCR qRT-PCR (HOXA9, MEIS1) Treat_Cells->qRT_PCR Western_Blot Western Blot (HOXA9, MEIS1) Treat_Cells->Western_Blot Analyze_Data Analyze Data & Troubleshoot Cell_Viability->Analyze_Data CoIP->Analyze_Data qRT_PCR->Analyze_Data Western_Blot->Analyze_Data Conclusion Conclusion: Validate this compound Activity Analyze_Data->Conclusion

References

Technical Support Center: Overcoming Resistance to MI-538 in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the menin-MLL inhibitor, MI-538, in leukemia cell models.

Troubleshooting Guides

Problem 1: Leukemia cells show increasing this compound IC50 values over time, suggesting acquired resistance.

Possible Cause: Continuous exposure to a therapeutic agent can lead to the selection of resistant clones. In the case of menin inhibitors like this compound, a primary mechanism of acquired resistance is the development of mutations in the MEN1 gene, which encodes the menin protein. These mutations can interfere with the binding of this compound to menin without disrupting the oncogenic interaction between menin and MLL fusion proteins.[1]

Suggested Solution:

  • Confirm Resistance:

    • Perform a dose-response assay with this compound on the suspected resistant cell line alongside the parental, sensitive cell line. A significant shift in the IC50 value will confirm resistance.

    • Culture the cells in the absence of this compound for several passages and then re-challenge with the inhibitor to determine if the resistance is stable.

  • Sequence the MEN1 Gene:

    • Isolate genomic DNA from both the resistant and parental cell lines.

    • Amplify and sequence the coding region of the MEN1 gene to identify potential mutations. Mutations often occur at the drug-menin interface.[1]

  • Implement Combination Therapy:

    • Preclinical studies have shown that combining menin inhibitors with other targeted agents can overcome resistance.[2][3][4][5][6][7][8] Consider the following combinations:

      • With FLT3 Inhibitors (for FLT3-mutant AML): Menin inhibition can downregulate FLT3 expression, creating a synergistic effect with FLT3 inhibitors.[3][9][10]

      • With BCL2 Inhibitors (e.g., Venetoclax): Menin inhibition has been shown to decrease BCL-2 levels, suggesting a synergistic relationship with venetoclax (B612062).[4][5][6][8]

      • With DOT1L Inhibitors: For KMT2A-rearranged leukemias, dual inhibition of menin and DOT1L has shown significant synergy.[1][7]

      • With Standard Chemotherapy (e.g., Azacitidine, Cytarabine): Combination with standard-of-care agents is a clinically relevant strategy.[11][12]

Experimental Workflow for Investigating Acquired Resistance:

G start Leukemia cells show increased This compound IC50 confirm Confirm Resistance (Dose-Response Assay) start->confirm sequence Sequence MEN1 Gene confirm->sequence analyze Analyze for mutations at drug-binding interface sequence->analyze no_mutation No MEN1 Mutation Found (Explore other mechanisms) analyze->no_mutation No Mutation mutation MEN1 Mutation Identified analyze->mutation Mutation combo Test Combination Therapies mutation->combo flt3 This compound + FLT3i combo->flt3 bcl2 This compound + BCL2i combo->bcl2 dot1l This compound + DOT1Li combo->dot1l chemo This compound + Chemo combo->chemo evaluate Evaluate Synergy (e.g., Bliss, Loewe) flt3->evaluate bcl2->evaluate dot1l->evaluate chemo->evaluate

Caption: Workflow for investigating and overcoming acquired resistance to this compound.

Problem 2: How to assess if a combination of this compound and another drug is synergistic.

Suggested Solution: To quantitatively determine if the effect of a drug combination is greater than the sum of its individual effects, a synergy analysis should be performed. The most common models are the Bliss Independence model and the Loewe Additivity model.

Experimental Protocol: Synergy Analysis using the Bliss Independence Model

  • Design a Dose-Response Matrix: Prepare a 6x6 or larger matrix of concentrations for this compound and the combination drug. Include a range of concentrations above and below the IC50 for each drug.

  • Cell Seeding: Seed leukemia cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Drug Treatment: Treat the cells with the single agents and their combinations as designed in the dose-response matrix. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-96 hours).

  • Viability Assay: Measure cell viability using a standard method such as MTT, CellTiter-Glo, or flow cytometry-based apoptosis assays.

  • Data Analysis:

    • Calculate the fractional inhibition for each concentration and combination.

    • Calculate the expected Bliss additivity score (E_AB) for each combination using the formula: E_AB = E_A + E_B - (E_A * E_B) , where E_A and E_B are the fractional inhibitions of the individual drugs.

    • The synergy score is the difference between the observed inhibition and the expected Bliss additivity score. A positive score indicates synergy, a score around zero indicates an additive effect, and a negative score indicates antagonism.

Data Presentation: Synergy Analysis of Menin Inhibitors with Other Agents (Hypothetical Data)

CombinationCell LineSynergy Score (Bliss)Reference (for similar menin inhibitors)
This compound + Gilteritinib (FLT3i)MOLM-13> 10 (Synergistic)[3][10][13]
This compound + Venetoclax (BCL2i)OCI-AML3> 15 (Synergistic)[4][5][6]
This compound + Pinometostat (DOT1Li)KOPN-8> 12 (Synergistic)[1][7]
This compound + Azacitidine (Chemotherapy)MV4-11> 8 (Synergistic)[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that disrupts the protein-protein interaction between menin and MLL (Mixed-Lineage Leukemia) fusion proteins.[14][15] This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which drive the aberrant expression of genes like HOXA9 and MEIS1, leading to a block in hematopoietic differentiation and uncontrolled proliferation.[14][15][16][17][18] By inhibiting this interaction, this compound aims to restore normal gene expression, induce differentiation, and promote apoptosis in leukemia cells.[19]

Signaling Pathway of Menin-MLL in Leukemia:

G cluster_0 Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin interacts with HOXA9 HOXA9 Menin->HOXA9 upregulates MEIS1 MEIS1 Menin->MEIS1 upregulates Leukemia Leukemogenesis (Proliferation, Differentiation Block) HOXA9->Leukemia MEIS1->Leukemia MI538 This compound MI538->Menin inhibits interaction

Caption: this compound disrupts the Menin-MLL fusion protein interaction, inhibiting leukemogenesis.

Q2: How can I confirm that this compound is hitting its target in my cells?

To confirm target engagement and downstream effects of this compound, you can perform the following experiments:

  • Quantitative RT-PCR (qRT-PCR): Measure the mRNA expression levels of known downstream targets of the menin-MLL complex, such as HOXA9 and MEIS1.[16][17][19][20] Treatment with an effective dose of this compound should lead to a significant downregulation of these genes.

  • Chromatin Immunoprecipitation followed by sequencing (ChIP-seq): This technique can directly assess the occupancy of menin and MLL fusion proteins on the promoter regions of target genes like HOXA9.[19][21] Treatment with this compound should lead to a reduction in the ChIP-seq signal for menin and MLL at these loci.[19][21]

Experimental Protocol: qRT-PCR for HOXA9 and MEIS1 Expression

  • Cell Treatment: Treat leukemia cells (e.g., MOLM-13, MV4-11) with this compound at various concentrations and time points. Include a DMSO vehicle control.

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Reverse transcribe 100-1000 ng of total RNA into cDNA using a high-capacity cDNA synthesis kit.[19]

  • Real-Time PCR: Perform real-time PCR using a sequence detection system (e.g., ABI Prism 7700). Use TaqMan Gene Expression Assays for human HOXA9 (e.g., Hs00365956_m1) and MEIS1 (e.g., Hs00180020_m1).[19]

  • Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., 18S RNA or β-Actin).[19] Calculate the fold change in gene expression in this compound-treated cells relative to the DMSO control.

Expected Downregulation of Target Genes by this compound (Illustrative Data)

GeneCell LineThis compound ConcentrationFold Change vs. ControlReference (for similar menin inhibitors)
HOXA9MV4-11100 nM~0.4[19]
MEIS1MV4-11100 nM~0.3[19]
HOXA9MOLM-13100 nM~0.5[21]
MEIS1MOLM-13100 nM~0.2[21]

Q3: What is the general protocol for generating a this compound resistant cell line?

Experimental Protocol: Generation of an this compound Resistant Cell Line

  • Determine Initial IC50: Perform a dose-response assay to determine the initial IC50 of this compound for the parental leukemia cell line (e.g., MOLM-13 or MV4-11).

  • Continuous Escalating Dose Exposure:

    • Culture the cells in the presence of this compound at a concentration equal to the IC50.

    • Monitor cell viability and proliferation. Initially, a significant portion of the cells will die.

    • Once the cell population recovers and resumes steady growth, gradually increase the concentration of this compound in the culture medium.

    • Continue this process of dose escalation over several months.

  • Isolation of Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), you can either use the polyclonal resistant population or isolate single-cell clones by limiting dilution.

  • Characterization of Resistant Line:

    • Confirm the shift in IC50 compared to the parental line.

    • Sequence the MEN1 gene to check for mutations.

    • Perform the functional assays described in Q2 to assess the on-target effects of this compound in the resistant line.

Workflow for Generating a Resistant Cell Line:

G start Parental Leukemia Cell Line ic50_initial Determine Initial This compound IC50 start->ic50_initial culture Culture cells with This compound at IC50 ic50_initial->culture monitor Monitor Viability and Growth culture->monitor increase_dose Gradually Increase This compound Concentration monitor->increase_dose Growth Resumes increase_dose->monitor Repeat isolate Isolate Resistant Clones increase_dose->isolate Resistance Achieved characterize Characterize Resistant Line (IC50 shift, MEN1 sequencing) isolate->characterize

Caption: A stepwise workflow for the in vitro generation of this compound resistant leukemia cells.

References

Validation & Comparative

A Head-to-Head Comparison of Menin-MLL Inhibitors: MI-538 vs. MI-503 in MLL-Rearranged Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted therapies for Mixed Lineage Leukemia (MLL)-rearranged leukemias, the choice of a potent and selective menin-MLL inhibitor is critical. This guide provides an objective comparison of two key investigational compounds, MI-538 and MI-503, summarizing their performance based on available experimental data.

The interaction between menin and the MLL fusion proteins is a critical dependency for the oncogenic activity in MLL-rearranged leukemias. Both this compound and MI-503 are small molecule inhibitors designed to disrupt this protein-protein interaction, thereby representing a promising therapeutic strategy. While both compounds have demonstrated significant preclinical activity, they exhibit distinct profiles in terms of potency and physicochemical properties.

Quantitative Performance Analysis

The following tables summarize the key quantitative data for this compound and MI-503 based on published preclinical studies.

Table 1: In Vitro Potency and Selectivity
ParameterThis compoundMI-503Reference Cell Lines
Menin-MLL Interaction IC50 21 nM[1]14.7 nM[2][3]Cell-free assays
Menin Binding Affinity (Kd) 6.5 nM[1]Low nanomolarNot specified
Cell Growth Inhibition (GI50) 83 nM[1]220 nM (murine MLL-AF9 cells)[2][4][5]; 250-570 nM (human MLL cell lines)[2]MLL-rearranged leukemia cells (e.g., MV4;11, MOLM13)[1][6]
Selectivity No effect up to 6 µM in non-MLL cell lines (HL-60, HM-2)[1]Minimal effect in non-MLL cell lines[2]Leukemia cell lines without MLL translocations
Table 2: In Vivo Efficacy and Pharmacokinetics
ParameterThis compoundMI-503Animal Model
Tumor Growth Inhibition ~80% reduction in MV4;11 tumor volume[1][7]>80% reduction in MV4;11 tumor volume; complete regression in some mice[4]Mouse xenograft model (MV4;11 cells)[4][8]
Survival Benefit Data not specified45% increase in median survival[8]Mouse model of MLL leukemia[8]
Oral Bioavailability ~50%[1]~75%[2][5]Mice
Half-life (t1/2) ~1.6 hours[1]Data not specifiedMice

Mechanism of Action: Disrupting the Menin-MLL Axis

Both this compound and MI-503 function by directly binding to menin, a scaffold protein, at the site of its interaction with MLL fusion proteins. This disruption is crucial as the menin-MLL complex is responsible for maintaining the expression of key downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis. By inhibiting this interaction, both compounds lead to the downregulation of these oncogenes, resulting in cell growth inhibition, induction of differentiation, and apoptosis in MLL-rearranged leukemia cells.[4][6]

Menin_MLL_Inhibition_Pathway Mechanism of Action of this compound and MI-503 cluster_nucleus Cell Nucleus cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcomes MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin Menin MLL_Fusion->Menin Interaction DNA Target Gene Promoters (HOXA9, MEIS1) Menin->DNA Recruitment Transcription Leukemogenic Gene Expression DNA->Transcription Downregulation Downregulation of HOXA9, MEIS1 MI_538_503 This compound / MI-503 MI_538_503->Menin Binds to Menin Inhibition Inhibition Inhibition->Menin Cell_Effects Growth Inhibition Differentiation Apoptosis Downregulation->Cell_Effects Experimental_Workflow General Experimental Workflow for Inhibitor Evaluation Start Start: Compound Synthesis In_Vitro In Vitro Assays Start->In_Vitro Cell_Viability Cell Viability Assays (GI50 Determination) In_Vitro->Cell_Viability Co_IP Co-Immunoprecipitation (Target Engagement) In_Vitro->Co_IP Gene_Expression Gene Expression Analysis (qRT-PCR for HOXA9/MEIS1) In_Vitro->Gene_Expression In_Vivo In Vivo Animal Models Cell_Viability->In_Vivo Co_IP->In_Vivo Gene_Expression->In_Vivo Xenograft Xenograft Tumor Models (Efficacy Assessment) In_Vivo->Xenograft PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) In_Vivo->PK_Studies Toxicity Toxicity Studies In_Vivo->Toxicity End End: Lead Candidate Selection Xenograft->End PK_Studies->End Toxicity->End

References

Comparative Efficacy of MI-538 and VTP50469 in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the preclinical efficacy of two small molecule inhibitors, MI-538 and VTP50469, which target the critical protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins. This interaction is a key driver in MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c+) leukemias, making it a prime target for therapeutic intervention.

Overview of Menin-MLL Interaction Inhibitors

Leukemias characterized by MLL gene rearrangements are particularly aggressive and often have a poor prognosis, especially in infants.[1] The fusion proteins resulting from these rearrangements require interaction with the protein Menin to drive the expression of leukemogenic genes, such as HOXA9 and MEIS1.[2][3] Small molecule inhibitors designed to block the Menin-MLL binding pocket disrupt this oncogenic signaling, leading to cell differentiation, apoptosis, and a reduction in leukemia burden.[2][4] this compound and VTP50469 are two such inhibitors that have demonstrated significant preclinical activity.

This compound: A Potent Thienopyrimidine Inhibitor

This compound is a thienopyrimidine-based compound optimized for high potency and improved drug-like properties over its predecessors. It demonstrates high selectivity for MLL-rearranged leukemia cells.

Efficacy of this compound:

  • Binding Affinity and Cellular Activity: this compound binds to Menin with a low nanomolar affinity (Kd = 6.5 nM) and inhibits the Menin-MLL interaction with an IC50 of 21 nM. It effectively inhibits the proliferation of MLL leukemia cells, showing a GI50 of 83 nM in the MV4;11 cell line, while having minimal effect on cells without MLL translocations.

  • Mechanism of Action: Treatment with this compound leads to the strong downregulation of key MLL target genes, including HOXA9 and MEIS1.

  • In Vivo Performance: In a xenograft mouse model using MV4;11 cells, treatment with this compound resulted in a significant reduction in tumor volume without causing substantial toxicity. The compound also shows high oral bioavailability of approximately 50%.

VTP50469: An Orally Bioavailable Clinical Precursor

VTP50469 is a potent, highly selective, and orally active inhibitor of the Menin-MLL interaction. It is notably the preclinical precursor to revumenib (SNDX-5613), a compound that has advanced into clinical trials. VTP50469 has shown remarkable efficacy in a wide range of preclinical models, including patient-derived xenografts (PDXs).

Efficacy of VTP50469:

  • Binding Affinity and Cellular Activity: VTP50469 is a highly potent inhibitor with a Ki of 104 pM for the Menin-MLL interaction. It potently inhibits cell proliferation in a concentration-dependent manner across numerous MLL-r AML and ALL cell lines, with IC50 values typically in the 13-37 nM range. For example, the IC50 is 17 nM in MV4;11 cells and 13 nM in MOLM13 cells.

  • Mechanism of Action: VTP50469 displaces Menin from protein complexes and selectively inhibits the chromatin occupancy of MLL at target genes. This leads to the suppression of MLL-fusion target gene expression, inducing differentiation and apoptosis.

  • In Vivo Performance: VTP50469 has demonstrated profound efficacy in vivo. In PDX models of both MLL-r AML and ALL, oral administration of VTP50469 led to dramatic reductions in leukemia burden in the peripheral blood, spleen, and bone marrow. In multiple instances, mice engrafted with MLL-r ALL remained disease-free for over a year post-treatment. The treatment was well-tolerated with no significant toxicity or weight loss observed.

Head-to-Head Comparison: Quantitative Data

The following tables summarize the available quantitative data for this compound and VTP50469. Direct comparison should be approached with caution as data may originate from studies with different experimental conditions.

Table 1: In Vitro Potency

MetricThis compoundVTP50469Cell Line/Assay
Ki Not Reported104 pMCell-free binding assay
Kd 6.5 nMNot ReportedBinding affinity to Menin
IC50 21 nM~10-27 nMMenin-MLL interaction / Cell Viability
(Interaction)17 nM (MV4;11)Cell Viability
25 nM (RS4;11)Cell Viability
GI50 83 nMNot ReportedCell Proliferation (MV4;11)

Table 2: In Vivo Efficacy and Properties

ParameterThis compoundVTP50469Model System
Oral Bioavailability ~50%Orally activeMouse
Primary Outcome Significant tumor volume reductionDramatic reduction in leukemia burden; extended survivalXenograft and PDX models
Toxicity No substantial signs of toxicityNo detectable toxicity or weight loss at effective dosesMouse
Dosing (Example) Not specified in detail15, 30, 60 mg/kg BIDMouse models

Signaling Pathway and Mechanism of Action

This compound and VTP50469 share a common mechanism of action. They physically occupy the MLL binding pocket on the Menin protein, preventing the MLL-fusion protein from docking. This disruption is critical because the Menin-MLL complex is required to maintain the expression of key genes like HOXA9 and MEIS1 that drive leukemic cell proliferation and block differentiation. By inhibiting this interaction, the compounds effectively switch off this oncogenic gene expression program.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus cluster_genes Target Genes MLL_Fusion MLL-Fusion Protein Menin Menin MLL_Fusion->Menin interacts with Chromatin Chromatin Menin->Chromatin binds to HOXA9 HOXA9 Chromatin->HOXA9 MEIS1 MEIS1 Chromatin->MEIS1 Leukemia Leukemic Proliferation & Survival HOXA9->Leukemia MEIS1->Leukemia Inhibitor This compound or VTP50469 Inhibitor->Menin blocks interaction

Caption: Menin-MLL signaling pathway and point of inhibition.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing efficacy data. Below are generalized protocols based on the cited studies.

1. Cell Proliferation / Viability Assays (GI50/IC50 Determination)

  • Cell Lines: Human leukemia cell lines with MLL rearrangements (e.g., MV4;11, MOLM13, RS4;11) and control cell lines without MLL translocations (e.g., HL-60) are used.

  • Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of the inhibitor (e.g., this compound or VTP50469) or DMSO as a vehicle control.

  • Incubation: Cells are incubated for a specified period, typically ranging from 3 to 7 days.

  • Viability Assessment: Cell viability or proliferation is measured using assays such as CellTiter-Glo® (Promega) which measures ATP levels, or Alamar Blue staining.

  • Data Analysis: Dose-response curves are generated, and GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values are calculated using non-linear regression.

2. In Vivo Xenograft and PDX Models

  • Animal Model: Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of human cells.

  • Engraftment: Mice are engrafted with human MLL-rearranged leukemia cell lines (xenograft) or patient-derived leukemia cells (PDX model) via intravenous (tail vein) injection.

  • Treatment: Once leukemia is established (confirmed by monitoring human CD45+ cells in peripheral blood), mice are randomized into treatment and control groups. The inhibitor (e.g., VTP50469) is administered orally via gavage or formulated in chow. The control group receives a vehicle.

  • Monitoring and Endpoints: Leukemia burden is monitored by flow cytometry for hCD45+ cells in peripheral blood, bone marrow, and spleen. Animal survival is a primary endpoint, recorded using Kaplan-Meier curves. Body weight and general health are monitored for toxicity assessment.

3. Chromatin Immunoprecipitation Sequencing (ChIP-seq)

  • Objective: To determine the genomic binding sites of Menin, MLL, and other associated proteins and to assess how inhibitor treatment affects their occupancy on chromatin.

  • Procedure: Leukemia cells (e.g., MOLM13, RS4;11) are treated with the inhibitor or DMSO for a defined period (e.g., 3 days). Proteins are cross-linked to DNA, and the cells are lysed.

  • Immunoprecipitation: Chromatin is sheared, and an antibody specific to the protein of interest (e.g., anti-Menin) is used to pull down the protein-DNA complexes.

  • Sequencing and Analysis: The DNA is purified and sequenced. The resulting sequences are mapped to the human genome to identify the binding sites. Changes in peak intensity between treated and control samples reveal the effect of the inhibitor on protein-chromatin occupancy.

Experimental_Workflow cluster_treatment 28-Day Treatment Period start Start: Immunodeficient Mice engraft Engraft with MLL-r Leukemia Cells (IV Injection) start->engraft monitor1 Monitor Leukemia Establishment (hCD45+ in Blood) engraft->monitor1 randomize Randomize into Groups monitor1->randomize treat_vehicle Vehicle Control (Oral Gavage) randomize->treat_vehicle Control treat_drug VTP50469 / this compound (Oral Gavage) randomize->treat_drug Treatment monitor2 Monitor During Treatment: - Leukemia Burden - Body Weight (Toxicity) treat_vehicle->monitor2 treat_drug->monitor2 endpoint Endpoint Analysis monitor2->endpoint survival Long-term Survival Study endpoint->survival tissue Tissue Harvest: BM, Spleen, Blood endpoint->tissue end End: Data Comparison survival->end analysis Flow Cytometry (Leukemia Burden) tissue->analysis analysis->end

Caption: Workflow for a typical in vivo xenograft study.

Conclusion

Both this compound and VTP50469 are highly effective inhibitors of the Menin-MLL interaction with potent anti-leukemic activity in preclinical models. VTP50469 demonstrates exceptionally high potency with a picomolar Ki value and has shown profound, long-lasting efficacy in robust patient-derived xenograft models. The progression of VTP50469's analogue, revumenib, into clinical trials underscores the promise of this compound. While this compound also shows excellent in vitro and in vivo activity with good oral bioavailability, the breadth of published data, particularly from PDX models, and the picomolar potency suggest that VTP50469 represents a more extensively validated and potentially more potent preclinical candidate for treating MLL-rearranged leukemias.

References

A Comparative Guide to Alternative Inhibitors of the Menin-MLL Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical dependency for the development and progression of certain types of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations (NPM1-mut). Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This guide provides an objective comparison of various alternative small molecule inhibitors targeting the menin-MLL interaction, supported by preclinical experimental data.

Mechanism of Action: Disrupting a Key Leukemogenic Driver

Menin acts as a scaffold protein, tethering the MLL fusion protein to chromatin. This complex aberrantly activates the transcription of downstream target genes, such as HOXA9 and MEIS1, which are crucial for leukemogenesis and the block of hematopoietic differentiation.[1][2] Menin-MLL inhibitors are designed to competitively bind to a pocket on menin that is essential for its interaction with MLL. By occupying this pocket, these inhibitors displace the MLL fusion protein, leading to the downregulation of its target genes, induction of differentiation, and ultimately, apoptosis of the leukemic cells.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the menin-MLL signaling pathway and a typical experimental workflow for evaluating menin-MLL inhibitors.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds to HOXA9_MEIS1 HOXA9/MEIS1 Genes Chromatin->HOXA9_MEIS1 Activates Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival, Block of Differentiation) HOXA9_MEIS1->Leukemogenesis Drives Inhibitor Menin-MLL Inhibitor Inhibitor->Menin Binds to & Blocks Interaction with MLL

Caption: Menin-MLL signaling pathway in leukemia.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., Fluorescence Polarization) Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay Target_Engagement Target Engagement (e.g., Co-IP, CETSA) Cell_Based_Assay->Target_Engagement Gene_Expression Gene Expression Analysis (e.g., qRT-PCR) Target_Engagement->Gene_Expression PK_PD Pharmacokinetics/ Pharmacodynamics Gene_Expression->PK_PD Xenograft_Model Xenograft Mouse Model PK_PD->Xenograft_Model Efficacy_Toxicity Efficacy & Toxicity Assessment Xenograft_Model->Efficacy_Toxicity

References

Synergistic Takedown of Adenoid Cystic Carcinoma: A Comparative Analysis of MI-773 and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

Researchers in the field of oncology are continually seeking novel therapeutic strategies that enhance treatment efficacy while minimizing toxicity. A significant advancement in this area is the synergistic combination of the investigational MDM2 inhibitor, MI-773, with the conventional chemotherapeutic agent, cisplatin (B142131), for the treatment of adenoid cystic carcinoma (ACC). This guide provides a comprehensive comparison of this combination therapy, supported by preclinical experimental data, to inform researchers, scientists, and drug development professionals.

Abstract

Adenoid cystic carcinoma is a rare and relentless malignancy characterized by high rates of recurrence and resistance to conventional chemotherapy. Preclinical studies have demonstrated that the combination of MI-773, a potent and specific small-molecule inhibitor of the MDM2-p53 interaction, and cisplatin results in a robust and durable anti-tumor response in ACC models. MI-773 sensitizes ACC cells to cisplatin and effectively targets the cancer stem cell population, which is implicated in tumor recurrence.[1][2] This synergistic interaction offers a promising new therapeutic avenue for ACC patients.

Comparative Efficacy: MI-773 and Cisplatin in ACC Models

The following tables summarize the quantitative data from preclinical studies, highlighting the superior efficacy of the combination therapy compared to single-agent treatments.

Table 1: In Vivo Tumor Growth Inhibition in ACC Patient-Derived Xenograft (PDX) Model

Treatment GroupMean Tumor Volume (mm³) at Day 23Percent Tumor Growth InhibitionNotes
Vehicle Control~1200-Tumors grew steadily.
MI-773 (100 mg/kg)~400~67%Modest tumor growth suppression.
Cisplatin (6 mg/kg)~800~33%Limited effect on tumor growth.
MI-773 + Cisplatin ~50 ~96% Significant and sustained tumor regression. [1][3]

Table 2: Induction of Apoptosis in ACC PDX Tumors

Treatment GroupPercentage of TUNEL-Positive (Apoptotic) CellsFold Increase vs. Control
Vehicle Control~2%1.0
MI-773~8%4.0
Cisplatin~5%2.5
MI-773 + Cisplatin ~25% 12.5 [1][3]

Table 3: Effect on Cancer Stem Cell (CSC) Population in ACC PDX Tumors

Treatment GroupPercentage of ALDH-positive CSCsReduction in CSC Population
Vehicle Control~3.5%-
MI-773~1.5%~57%
Cisplatin~4.0%No significant reduction
MI-773 + Cisplatin ~0.5% ~86% [1]

Mechanism of Synergy: The MDM2-p53 Signaling Axis

MI-773 functions by inhibiting the murine double minute 2 (MDM2) protein, a negative regulator of the p53 tumor suppressor.[4] By binding to MDM2, MI-773 prevents the degradation of p53, leading to its accumulation and the activation of downstream pathways that induce apoptosis and cell cycle arrest.[4][5] Cisplatin, a DNA-damaging agent, also induces p53 activation. The combination of MI-773 and cisplatin leads to a more potent and sustained activation of the p53 pathway, overwhelming the cancer cells' survival mechanisms. Furthermore, MI-773's ability to target cancer stem cells addresses a key driver of chemoresistance and tumor recurrence.[2]

MI773_Cisplatin_Synergy cluster_0 Cellular Stress cluster_1 MDM2-p53 Pathway cluster_2 Cellular Outcomes Cisplatin Cisplatin p53 p53 Cisplatin->p53 activates MI773 MI-773 MDM2 MDM2 MI773->MDM2 inhibits MDM2->p53 inhibits (promotes degradation) p21 p21 p53->p21 activates PUMA_BAX PUMA, BAX p53->PUMA_BAX activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis PUMA_BAX->Apoptosis TumorRegression Tumor Regression Apoptosis->TumorRegression CellCycleArrest->TumorRegression

Caption: Synergistic mechanism of MI-773 and Cisplatin.

Experimental Protocols

Detailed methodologies for the key experiments are provided below for reproducibility and further investigation.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
  • Model: Severe combined immunodeficient (SCID) mice were implanted with human adenoid cystic carcinoma patient-derived xenograft tumors (UM-PDX-HACC-5).

  • Treatment Initiation: Treatment commenced when tumors reached a volume of approximately 200 mm³.

  • Drug Administration:

    • MI-773 was administered daily via oral gavage at a dose of 100 mg/kg.

    • Cisplatin was administered intraperitoneally at a dose of 6 mg/kg on a weekly schedule.

    • The combination group received both treatments as described.

    • The control group received a vehicle solution.

  • Monitoring: Tumor volume was measured twice weekly using calipers. Mouse body weight was monitored as an indicator of toxicity.

  • Endpoint: The experiment was terminated after 23 days of treatment, at which point tumors were excised for further analysis.[1]

TUNEL Assay for Apoptosis Detection
  • Tissue Preparation: Excised tumors were fixed in formalin, embedded in paraffin, and sectioned.

  • Staining: Tumor sections were stained using the in situ terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assay to detect DNA fragmentation, a hallmark of apoptosis. Nuclei were counterstained with DAPI.

  • Quantification: The percentage of TUNEL-positive cells was determined by counting the number of green-fluorescent (apoptotic) cells relative to the total number of blue-fluorescent (DAPI-stained) nuclei in at least 10 random fields per tumor under a fluorescence microscope.[1]

Flow Cytometry for Cancer Stem Cell (CSC) Analysis
  • Tumor Dissociation: Freshly excised tumors were mechanically and enzymatically dissociated into single-cell suspensions.

  • CSC Staining: The cells were incubated with an Aldefluor™ kit to identify the cell population with high aldehyde dehydrogenase (ALDH) activity, a marker for ACC cancer stem cells.

  • Analysis: The percentage of ALDH-positive cells was quantified using a flow cytometer. A specific inhibitor of ALDH, diethylaminobenzaldehyde (DEAB), was used to establish baseline fluorescence and define the ALDH-positive gate.[1]

Experimental_Workflow cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Analysis PDX_Model ACC PDX Model Establishment Treatment Treatment Groups: - Vehicle - MI-773 - Cisplatin - Combination PDX_Model->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Termination Experiment Termination & Tumor Excision Monitoring->Termination Apoptosis_Assay TUNEL Assay (Apoptosis) Termination->Apoptosis_Assay CSC_Analysis Flow Cytometry (CSC Population) Termination->CSC_Analysis Western_Blot Western Blot (Protein Expression) Termination->Western_Blot

Caption: General workflow for preclinical evaluation.

Conclusion

The combination of MI-773 and cisplatin demonstrates significant synergistic anti-tumor activity in preclinical models of adenoid cystic carcinoma. This is achieved through the potentiation of p53-mediated apoptosis and the targeted elimination of cancer stem cells. These compelling findings provide a strong rationale for the clinical evaluation of this combination therapy in patients with ACC. Further research is warranted to optimize dosing schedules and explore potential biomarkers of response.

References

The Synergistic Potential of Menin and BCL2 Inhibition in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The combination of targeted therapies is a rapidly evolving paradigm in cancer treatment, aiming to overcome resistance and enhance efficacy. This guide provides a comprehensive comparison of the preclinical and clinical data supporting the combination of menin inhibitors with BCL2 inhibitors, a promising strategy in acute myeloid leukemia (AML) and other hematological malignancies. While the initial query specified MI-538, the available scientific literature points to a broader and more clinically advanced investigation into the synergy between the class of menin inhibitors and BCL2 inhibitors. This guide will focus on the well-documented menin inhibitor, revumenib, in combination with the BCL2 inhibitor, venetoclax (B612062), for which a growing body of evidence exists.

Mechanism of Action: A Dual-Pronged Attack on Cancer Cells

Menin inhibitors and BCL2 inhibitors target distinct but complementary pathways crucial for cancer cell survival and proliferation.

Menin Inhibitors: These agents disrupt the interaction between menin and the KMT2A (MLL) protein complex. This interaction is critical for the expression of leukemogenic genes, such as HOX and MEIS1, which drive the proliferation and block the differentiation of leukemia cells, particularly in AML with NPM1 mutations or KMT2A rearrangements.[1][2][3][4] By inhibiting the menin-KMT2A interaction, these drugs promote the differentiation of leukemic blasts into mature cells and induce apoptosis.[1][4]

BCL2 Inhibitors: The B-cell lymphoma 2 (BCL2) protein is a key anti-apoptotic protein that sequesters pro-apoptotic proteins, preventing programmed cell death.[5] BCL2 inhibitors, such as venetoclax, bind to BCL2, releasing the pro-apoptotic proteins and triggering the intrinsic apoptotic pathway, leading to cancer cell death.[5]

The combination of a menin inhibitor and a BCL2 inhibitor creates a synergistic effect. Preclinical studies have shown that menin inhibition can decrease the levels of anti-apoptotic BCL2 proteins, thereby sensitizing cancer cells to the effects of BCL2 inhibitors like venetoclax.[5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating the combination therapy.

Caption: Signaling pathway of menin and BCL2 inhibitors.

start Start patient_selection Patient Selection (e.g., Relapsed/Refractory AML with NPM1 mutation or KMT2A rearrangement) start->patient_selection treatment_arms Treatment Arms patient_selection->treatment_arms single_agent_menin Menin Inhibitor (e.g., Revumenib) treatment_arms->single_agent_menin single_agent_bcl2 BCL2 Inhibitor (e.g., Venetoclax) treatment_arms->single_agent_bcl2 combination_therapy Combination Therapy (Revumenib + Venetoclax +/- Azacitidine) treatment_arms->combination_therapy endpoints Primary & Secondary Endpoints single_agent_menin->endpoints single_agent_bcl2->endpoints combination_therapy->endpoints cr_rate Complete Remission (CR) Composite CR (CRc) endpoints->cr_rate mrd_negativity Measurable Residual Disease (MRD) Negativity endpoints->mrd_negativity os Overall Survival (OS) endpoints->os safety Safety & Tolerability (Adverse Events) endpoints->safety data_analysis Data Analysis & Reporting cr_rate->data_analysis mrd_negativity->data_analysis os->data_analysis safety->data_analysis

Caption: Clinical trial workflow for combination therapy.

Preclinical and Clinical Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies evaluating the combination of menin inhibitors and BCL2 inhibitors.

Table 1: Preclinical Synergy of Menin and BCL2 Inhibition

Model SystemMenin InhibitorBCL2 InhibitorKey FindingsReference
NPM1c/FLT3-mutant AML PDX modelSNDX-50469VenetoclaxCombination significantly prolonged overall survival compared to single agents.[5][5]
NPM1c/FLT3-mutant primary AML cellsSNDX-50469VenetoclaxCombination was more effective at inducing apoptosis and decreasing cell viability than either agent alone.[5][5]
KMT2A-rearranged AML PDX modelKO-539VenetoclaxCombination demonstrated superior in vivo anti-AML efficacy without host toxicity compared to single agents.[7][7]

Table 2: Clinical Trial Results for Revumenib and Venetoclax Combination in AML

Trial Name / IdentifierPatient PopulationTreatment RegimenEfficacy ResultsSafety Profile (Grade ≥3 Adverse Events)Reference
BEAT AML Master Trial (NCT03013998) Newly diagnosed older (≥60 years) AML patients with NPM1 mutation or KMT2A rearrangementRevumenib + Venetoclax + AzacitidineOverall Response Rate (ORR): 88% Complete Remission (CR) Rate: 67% Composite Complete Remission (CRc) Rate: 81% MRD Negativity in Responders: 100% Median Overall Survival (OS): 15.5 monthsNausea (60%), Constipation (53%), QTc prolongation (44%), Hypokalemia (44%), Vomiting (42%) (all grades). Grade ≥3 non-hematologic AEs were rare.[8][8][9]
SAVE Study (NCT05360160) Relapsed/Refractory AML with KMT2Ar, NPM1mt, or NUP98rRevumenib + Decitabine/Cedazuridine + VenetoclaxCR/CRh Rate: 48% CR Rate: 39% MRD Negativity in Responders: 65% 6-month Overall Survival (OS) Rate: 68%Febrile neutropenia (33%), Lung infection (33%), Elevated AST/ALT (18%), Sepsis (18%), Respiratory failure (18%), Decreased platelets (18%), QT prolongation (9%), Differentiation syndrome (3%).[10][10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are generalized protocols based on the cited studies.

In Vitro Apoptosis and Viability Assays:

  • Cell Culture: Primary AML patient samples or AML cell lines with relevant mutations (NPM1mt, KMT2Ar) are cultured under standard conditions.

  • Drug Treatment: Cells are treated with a dose range of the menin inhibitor (e.g., SNDX-50469), BCL2 inhibitor (e.g., venetoclax), or the combination of both for a specified duration (e.g., 24-72 hours).

  • Apoptosis Measurement: Apoptosis is quantified using flow cytometry after staining with Annexin V and a viability dye (e.g., propidium (B1200493) iodide or DAPI).

  • Viability Measurement: Cell viability is assessed using assays such as CellTiter-Glo® (Promega) which measures ATP levels, or by trypan blue exclusion.

  • Synergy Analysis: The combination index (CI) is calculated using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Patient-Derived Xenograft (PDX) Models:

  • Engraftment: Immunocompromised mice (e.g., NSG mice) are engrafted with primary AML cells from patients with the desired genetic alterations.

  • Treatment Initiation: Once leukemia is established (e.g., detectable circulating blasts), mice are randomized into treatment groups: vehicle control, single-agent menin inhibitor, single-agent BCL2 inhibitor, and the combination therapy.

  • Drug Administration: Drugs are administered according to a predefined schedule and dosage, often orally for menin inhibitors and venetoclax.

  • Monitoring: Leukemia burden is monitored by measuring the percentage of human CD45+ cells in the peripheral blood via flow cytometry. Mouse health, including body weight, is also monitored.

  • Efficacy Endpoints: The primary endpoint is typically overall survival. Other endpoints may include reduction in leukemia burden in the bone marrow and spleen at the end of the study.

Clinical Trial Protocol (General Overview):

  • Patient Population: Eligibility criteria typically include patients with relapsed/refractory or newly diagnosed AML with specific genetic markers (NPM1mt or KMT2Ar) who may be unfit for intensive chemotherapy.

  • Study Design: Phase 1/2, open-label, multicenter trials are common. Phase 1 focuses on dose-escalation to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Phase 2 evaluates the efficacy and safety of the combination at the RP2D.

  • Treatment Regimen: Patients receive the menin inhibitor (e.g., revumenib) orally, often twice daily, in combination with oral venetoclax and, in some cases, a hypomethylating agent like azacitidine.

  • Efficacy Assessments: Response to treatment is assessed according to established criteria (e.g., ELN criteria for AML), including rates of complete remission (CR), complete remission with incomplete hematologic recovery (CRi), and composite complete remission (CRc). Measurable residual disease (MRD) is often assessed by multicolor flow cytometry or next-generation sequencing.

  • Safety Assessments: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities are evaluated during the dose-escalation phase.

Conclusion

The combination of menin inhibitors and BCL2 inhibitors represents a highly promising therapeutic strategy for patients with AML, particularly those with NPM1 mutations or KMT2A rearrangements. The preclinical data provide a strong rationale for the observed clinical synergy, and early clinical trial results have been encouraging, demonstrating high response rates and the ability to achieve deep, MRD-negative remissions. Further investigation in larger, randomized trials is ongoing and will be crucial to fully define the role of this combination in the treatment landscape of acute leukemia. Researchers and clinicians should continue to monitor the evolving data from these trials to inform future drug development and patient care.

References

A Comparative Guide to MI-538 and Other Menin-MLL Inhibitors for Epigenetic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MI-538 with Alternative Menin-MLL Interaction Inhibitors, Supported by Experimental Data.

This guide provides a comprehensive analysis of this compound, a potent small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, and compares its performance with other key epigenetic modulators in the same class. The objective of this document is to furnish researchers with the necessary data to make informed decisions regarding the selection of the most suitable inhibitor for their experimental needs in areas such as acute myeloid leukemia (AML) and other cancers driven by MLL translocations.

Mechanism of Action: Disrupting the Menin-MLL Axis in Cancer

In certain subtypes of leukemia, particularly those with rearrangements of the KMT2A gene (encoding MLL), the interaction between the menin protein and the MLL fusion protein is a critical driver of leukemogenesis.[1] This interaction tethers the MLL complex to chromatin, leading to the aberrant upregulation of downstream target genes such as HOXA9 and MEIS1.[2][3] These genes are crucial for the proliferation and survival of leukemia cells. Menin-MLL inhibitors, including this compound, function by competitively binding to menin, thereby disrupting its interaction with MLL fusion proteins. This leads to the downregulation of the oncogenic gene expression program, inducing differentiation and apoptosis in leukemia cells.[1][4]

Below is a diagram illustrating the signaling pathway and the mechanism of action of menin-MLL inhibitors.

Menin_MLL_Pathway Menin-MLL Signaling Pathway and Inhibitor Action cluster_nucleus Cell Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Chromatin Chromatin MLL_fusion->Chromatin Binds to HOXA9_MEIS1 HOXA9/MEIS1 Genes Chromatin->HOXA9_MEIS1 Upregulation of Leukemogenesis Leukemogenesis (Proliferation, Survival) HOXA9_MEIS1->Leukemogenesis Differentiation_Apoptosis Differentiation & Apoptosis MI_538 This compound (Menin-MLL Inhibitor) MI_538->Menin Binds and Inhibits

Caption: The Menin-KMT2A(MLL) signaling pathway in leukemia.[2]

In Vitro Performance: A Comparative Analysis

The potency of menin-MLL inhibitors is typically assessed through biochemical assays that measure the disruption of the protein-protein interaction and cell-based assays that determine the impact on the viability of leukemia cells. The half-maximal inhibitory concentration (IC50) in a cell-free system and the half-maximal growth inhibition (GI50) in cell lines are key metrics for comparison.

InhibitorIC50 (nM) (Menin-MLL Interaction)GI50 (nM) (MV4;11 MLL-rearranged AML cells)Reference
This compound 2183[5]
MI-2446-[6]
MI-3648-[6]
MI-136-4500 (endometrial cancer organoids)[6]
MI-46315.3250 - 570[6]
MI-50314.7250 - 570[6]
MI-14813.630 - 60[6]
MI-34540.517 - 27[6]

Note: Data is compiled from multiple sources and experimental conditions may vary.

This compound demonstrates potent inhibition of the menin-MLL interaction with an IC50 of 21 nM and inhibits the proliferation of MLL leukemia cells with a GI50 of 83 nM.[5] Notably, this compound shows high selectivity, with no effect on the growth of control cell lines without MLL translocations at concentrations up to 6 μM.[5] Newer generation compounds like MI-1481 and MI-3454 exhibit even greater potency in both biochemical and cellular assays.[6] For instance, MI-3454 has a sub-nanomolar IC50 and GI50 values in the low nanomolar range across various MLL-rearranged cell lines.[6]

In Vivo Efficacy: Preclinical Models

The anti-leukemic activity of menin-MLL inhibitors has been evaluated in various mouse models of MLL-rearranged leukemia. These studies are crucial for assessing the therapeutic potential of these compounds in a living organism.

InhibitorAnimal ModelDosing and AdministrationKey FindingsReference
This compound MV4;11 XenograftNot specified~80% reduction in tumor volume[5]
MI-463MLL-AF9 Transplant35 mg/kg, once daily (PO)~3-fold decrease in tumor volume; 70% increase in median survival[7]
MI-503MV4;11 Xenograft60 mg/kg, once daily (PO)~8-fold decrease in tumor volume; 45% increase in median survival[7]
MI-3454MLL-rearranged & NPM1-mutated PDXNot specifiedInduced complete remission or regression of leukemia[6]
VTP-50469MLL-rearranged PDXNot specifiedEradicated disease in some models[8]

PDX: Patient-Derived Xenograft; PO: Oral administration.

This compound has demonstrated a significant reduction in tumor volume in a xenograft model of MLL leukemia.[5] Other inhibitors like MI-463 and MI-503 have also shown substantial survival benefits in mouse models.[7] Notably, MI-3454 has been reported to induce complete remission in patient-derived xenograft (PDX) models, highlighting its potent anti-leukemic activity in vivo.[6]

Comparison with Other Classes of Epigenetic Modulators

While menin-MLL inhibitors are highly specific for cancers dependent on this particular protein-protein interaction, other classes of epigenetic modulators, such as BET inhibitors and HDAC inhibitors, are also being investigated for the treatment of AML.

  • BET Inhibitors: These compounds target Bromodomain and Extra-Terminal (BET) proteins, which are "readers" of histone acetylation marks and are involved in transcriptional regulation. In MLL-rearranged leukemia, BET inhibitors can also suppress the expression of key oncogenes. Some studies suggest that combining menin-MLL inhibitors with BET inhibitors could have a synergistic effect.

  • HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors work by increasing histone acetylation, leading to a more open chromatin state and altered gene expression. Combination therapies involving menin-MLL inhibitors and HDAC inhibitors are also being explored.

The choice between these different classes of epigenetic modulators will depend on the specific genetic subtype of the cancer and the desired therapeutic strategy. Menin-MLL inhibitors offer a highly targeted approach for leukemias with KMT2A rearrangements or NPM1 mutations.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the scientific community. Below are methodologies for key assays used to evaluate menin-MLL inhibitors.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is used to screen for and characterize inhibitors that disrupt the menin-MLL protein-protein interaction.

FP_Assay_Workflow Fluorescence Polarization Assay Workflow Reagents Reagent Preparation: - Purified Menin Protein - Fluorescently Labeled MLL Peptide - Test Compounds (e.g., this compound) - Assay Buffer Plate_Setup Plate Setup (384-well): - Add Menin and MLL peptide mixture - Add serially diluted test compounds Reagents->Plate_Setup Incubation Incubation: - Room temperature - In the dark Plate_Setup->Incubation Measurement FP Measurement: - Plate reader with polarization filters - Ex/Em wavelengths for the fluorophore Incubation->Measurement Analysis Data Analysis: - Calculate polarization values - Plot against compound concentration - Determine IC50 Measurement->Analysis

Caption: A general workflow for a Fluorescence Polarization assay.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • Reconstitute purified recombinant human menin protein to a working concentration (e.g., 150 nM).

    • Reconstitute a fluorescein-labeled MLL-derived peptide (e.g., FITC-MBM1) to a working concentration (e.g., 15 nM).

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.

  • Assay Procedure:

    • In a 384-well black plate, add the menin and FITC-MBM1 peptide mixture.

    • Add the serially diluted inhibitor or DMSO control to the wells.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 525 nm) filters.

    • Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This cell-based assay is used to determine the effect of the inhibitor on the proliferation and viability of cancer cells.

Protocol:

  • Cell Seeding:

    • Seed leukemia cell lines (e.g., MV4;11) in a 96-well plate at a density of approximately 5 x 10^3 cells per well in complete culture medium.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the inhibitor or DMSO as a vehicle control.

    • Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the GI50 value from the dose-response curve.

Co-Immunoprecipitation (Co-IP) for Target Engagement

This assay is used to confirm that the inhibitor disrupts the menin-MLL interaction within a cellular context.

CoIP_Workflow Co-Immunoprecipitation Workflow Cell_Culture Cell Culture & Treatment: - Transfect cells with tagged MLL-fusion - Treat with inhibitor (e.g., this compound) or DMSO Cell_Lysis Cell Lysis: - Use a gentle lysis buffer to preserve protein complexes Cell_Culture->Cell_Lysis Immunoprecipitation Immunoprecipitation: - Add antibody against the tag (e.g., anti-Flag) - Add Protein A/G beads to capture antibody-protein complexes Cell_Lysis->Immunoprecipitation Washing Washing: - Wash beads to remove non-specific binding proteins Immunoprecipitation->Washing Elution Elution & Western Blot: - Elute proteins from beads - Separate proteins by SDS-PAGE - Probe for Menin and tagged MLL-fusion protein Washing->Elution

Caption: A general workflow for a Co-Immunoprecipitation experiment.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T) and transfect them with a plasmid expressing a tagged MLL fusion protein (e.g., Flag-MLL-AF9).

    • Treat the cells with the menin-MLL inhibitor or DMSO for a specified time.

  • Cell Lysis:

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the tag (e.g., anti-Flag antibody).

    • Add Protein A/G magnetic beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against menin and the tagged MLL fusion protein to assess the co-precipitation. A decrease in the amount of co-precipitated menin in the inhibitor-treated sample indicates disruption of the interaction.[9]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the changes in the expression of downstream target genes like HOXA9 and MEIS1 following inhibitor treatment.

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat leukemia cells with the inhibitor or DMSO for a defined period (e.g., 24 or 48 hours).

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.

  • qRT-PCR:

    • Perform qRT-PCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Use a SYBR Green or probe-based detection method.

  • Data Analysis:

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in the inhibitor-treated cells compared to the control-treated cells.[4]

Conclusion

This compound is a potent and selective inhibitor of the menin-MLL interaction with demonstrated efficacy in both in vitro and in vivo models of MLL-rearranged leukemia. While newer generation compounds such as MI-1481 and MI-3454 show enhanced potency, this compound remains a valuable tool for researchers studying the epigenetic mechanisms of cancer. This guide provides a framework for comparing this compound to other menin-MLL inhibitors and offers detailed protocols to aid in the design and execution of relevant experiments. The choice of inhibitor will ultimately depend on the specific research question, the experimental system, and the desired potency and pharmacokinetic properties.

References

Validating MI-538 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the cellular target engagement of MI-538, a potent inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction (PPI).

This compound is a small molecule inhibitor that disrupts the critical interaction between menin and MLL fusion proteins, a key driver in certain types of acute leukemia.[1] Validating that this compound effectively binds to its intended target, menin, within the complex cellular environment is a crucial step in preclinical development. This guide details key experimental approaches for confirming target engagement and compares the performance of this compound with other notable menin-MLL inhibitors.

The Menin-MLL Signaling Pathway

In leukemias with MLL gene rearrangements, MLL fusion proteins aberrantly recruit the histone methyltransferase complex, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[1] This recruitment is dependent on the direct binding of the MLL fusion protein to the scaffold protein menin. Small molecule inhibitors like this compound are designed to occupy the MLL binding pocket on menin, thereby preventing this interaction and blocking the downstream oncogenic signaling.

Menin_MLL_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction Chromatin Chromatin Menin->Chromatin Tethering HOXA9_MEIS1 HOXA9, MEIS1 Genes Chromatin->HOXA9_MEIS1 Upregulation Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis MI538 This compound MI538->Menin Inhibition

Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.

Comparative Performance of Menin-MLL Inhibitors

The efficacy of this compound and other menin-MLL inhibitors can be quantified and compared across various biochemical and cellular assays. The following table summarizes key performance data for this compound and its analogues.

CompoundBiochemical IC50 (nM)Cellular GI50 (nM, MLL-rearranged cells)Notes
This compound 21[2]83 (MV4;11)[1]Demonstrates good selectivity over cell lines without MLL translocations.[1]
MI-463 15.3230 (murine MLL-AF9)An earlier generation thienopyrimidine inhibitor.
MI-503 14.7220 (murine MLL-AF9)Shows activity in various cancer models beyond leukemia.
MI-1481 3.6Not reported in provided contextA highly potent, next-generation inhibitor.
MI-3454 0.517-27 (various MLL fusion lines)Shows significantly improved activity over earlier compounds.

Experimental Protocols for Target Engagement Validation

A multi-assay approach is essential for robustly validating the target engagement of this compound. This typically involves a combination of biophysical, cellular, and functional assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a compound to its target in intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Experimental Workflow:

CETSA_Workflow start Treat MLL-rearranged cells (e.g., MV4;11) with this compound or vehicle (DMSO) heat Heat cells across a temperature gradient (e.g., 37°C to 65°C) start->heat lyse Lyse cells and separate soluble and aggregated protein fractions heat->lyse quantify Quantify soluble Menin (e.g., Western Blot, AlphaLISA) lyse->quantify analyze Generate melt curves and compare thermal shifts between treated and vehicle samples quantify->analyze

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Culture and Treatment: Culture MLL-rearranged leukemia cells (e.g., MV4;11 or MOLM-13) to a density of 1-2 x 10^6 cells/mL. Treat cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the samples for 3 minutes across a defined temperature gradient (e.g., 37°C to 65°C) using a thermal cycler. Include an unheated control.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble menin in each sample using a sensitive detection method such as Western blotting or a high-throughput immunoassay like AlphaLISA.

  • Data Analysis: Plot the percentage of soluble menin relative to the unheated control against the temperature for both this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated samples indicates thermal stabilization of menin, confirming target engagement.

Downregulation of Target Gene Expression (RT-qPCR)

Inhibition of the menin-MLL interaction by this compound is expected to decrease the expression of downstream target genes like HOXA9 and MEIS1. Real-time quantitative PCR (RT-qPCR) is a standard method to measure these changes in mRNA levels.

Detailed Methodology:

  • Cell Treatment: Seed MLL-rearranged cells (e.g., MV4;11) at an appropriate density and treat with various concentrations of this compound or a vehicle control for a specified period (e.g., 24-72 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • RT-qPCR: Perform qPCR using a real-time PCR system with a suitable DNA-binding dye (e.g., SYBR Green) or probe-based chemistry (e.g., TaqMan). Use primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method. A dose-dependent decrease in the mRNA levels of HOXA9 and MEIS1 in this compound-treated cells compared to the vehicle control provides strong evidence of on-target activity.

Cellular Proliferation Assay

A functional consequence of this compound target engagement in MLL-rearranged leukemia cells is the inhibition of cell proliferation.

Detailed Methodology:

  • Cell Seeding: Seed MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) and a control cell line lacking MLL translocations (e.g., K562) in 96-well plates at a low density (e.g., 5,000 cells/well).

  • Compound Treatment: Add serial dilutions of this compound and other comparator compounds to the wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for an extended period, typically 5-7 days, to allow for multiple cell divisions.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Normalize the viability data to the vehicle-treated control and plot the results against the compound concentration. Calculate the half-maximal growth inhibitory concentration (GI50) for each compound. Greater potency and selectivity for MLL-rearranged cell lines are indicative of on-target activity.

Conclusion

The validation of this compound target engagement in a cellular context requires a multifaceted approach. By combining direct binding assays like CETSA with functional readouts such as the downregulation of MLL target genes and selective anti-proliferative activity, researchers can build a robust evidence package for the on-target activity of this compound. This guide provides a framework for these essential studies and a comparative context for evaluating the performance of this promising therapeutic candidate.

References

Comparative Analysis of MI-538 Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative overview of the cross-reactivity profile of MI-538, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, with other notable menin-MLL inhibitors.

This compound is a thienopyrimidine-based small molecule that effectively disrupts the menin-MLL protein-protein interaction, showing promise in the treatment of acute leukemias with MLL rearrangements.[1] Its selectivity is a critical aspect of its therapeutic potential. This guide will delve into the available cross-reactivity data for this compound and its close analog, MI-503, and compare it with another well-characterized menin-MLL inhibitor, BAY-155.

In Vitro Potency and Selectivity

This compound demonstrates high potency in inhibiting the menin-MLL interaction and exhibits significant selectivity for leukemia cell lines harboring MLL translocations over wild-type MLL cell lines.

CompoundTargetIC50 (nM)Cell Line (MLL Status)GI50 (nM)Reference
This compound Menin-MLL21MV-4-11 (MLL-AF4)-[2]
MOLM13 (MLL-AF9)-[2]
MI-503 Menin-MLL14.7MV4;11, KOPN-8, ML-2, MonoMac6250 - 570[3][4]
BAY-155 Menin-MLL8--[5][6]

Off-Target Selectivity Profile

While a comprehensive kinome scan for this compound is not publicly available, a selectivity profile for its close analog, MI-503, and a comparator, BAY-155, was conducted against a panel of safety pharmacology-relevant targets. This provides valuable insight into their potential off-target activities.

Table 2: Selectivity Profile of Menin-MLL Inhibitors at 10 µM

Target ClassMI-503 (% Inhibition)BAY-155 (% Inhibition)
GPCRs Data not specifiedSignificantly enhanced selectivity profile compared to MI-503
Ion Channels Data not specifiedSignificantly enhanced selectivity profile compared to MI-503
Transporters Data not specifiedSignificantly enhanced selectivity profile compared to MI-503

Data from a panel of assays covering numerous safety pharmacology-relevant targets.[5] A more detailed breakdown of the specific targets and percentage of inhibition is not available in the provided search results.

BAY-155 is reported to have a significantly enhanced selectivity profile over MI-503, suggesting it may have fewer off-target interactions.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of menin-MLL inhibitors and a general workflow for assessing inhibitor selectivity.

menin_mll_pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Target_Genes Target Genes (e.g., HOXA9, MEIS1) Menin->Target_Genes Upregulation of DNA DNA MLL_fusion->DNA Binds to MLL_fusion->Target_Genes Upregulation of Transcription Leukemogenic Gene Expression Target_Genes->Transcription Leukemia Progression Leukemia Progression Transcription->Leukemia Progression MI_538 This compound MI_538->Menin Inhibits Interaction

Caption: The Menin-MLL signaling pathway targeted by this compound.

experimental_workflow cluster_screening Cross-Reactivity Screening Compound Test Compound (e.g., this compound) Target_Panel Broad Target Panel (e.g., Kinases, GPCRs) Compound->Target_Panel Binding_Assay Binding Assay (e.g., KINOMEscan, Radioligand Assay) Target_Panel->Binding_Assay Data_Analysis Data Analysis (IC50 / Kd Determination) Binding_Assay->Data_Analysis Selectivity Profile Selectivity Profile Data_Analysis->Selectivity Profile

Caption: A generalized workflow for determining inhibitor cross-reactivity.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of menin-MLL inhibitors.

KINOMEscan™ Cross-Reactivity Assay

This method is used to determine the binding affinity of a test compound against a large panel of kinases.

  • Assay Principle: The KINOMEscan™ assay is a competition binding assay. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.[7][8]

  • Procedure:

    • Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.

    • The liganded beads are blocked to reduce non-specific binding.

    • The DNA-tagged kinase, liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer.

    • The reaction is incubated at room temperature with shaking for 1 hour.

    • The beads are washed to remove unbound components.

    • The bound kinase is eluted from the beads.

    • The concentration of the eluted kinase is measured by qPCR.

  • Data Analysis: The results are typically reported as the percentage of the control (DMSO) signal. A lower percentage of control indicates a stronger interaction between the compound and the kinase. Dissociation constants (Kd) can be determined by running the assay with a dilution series of the test compound.[7]

Radioligand Binding Assay for Off-Target Screening

This technique is used to assess the binding of a compound to a variety of non-kinase receptors, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Assay Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a membrane preparation containing the receptor, in the presence and absence of the test compound. The ability of the test compound to displace the radioligand is measured by quantifying the radioactivity bound to the membranes.[9][10][11]

  • Procedure:

    • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

    • Binding Reaction: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable binding buffer.

    • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

    • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[9]

Conclusion

This compound is a potent and selective inhibitor of the menin-MLL interaction. While comprehensive cross-reactivity data for this compound is limited, studies on its analog MI-503 and the comparator BAY-155 provide valuable insights. BAY-155 appears to have a superior selectivity profile over MI-503 against a panel of safety-relevant off-targets. For a more complete understanding of this compound's off-target profile, a broad kinase panel screening, such as a KINOMEscan™ assay, would be highly informative. Researchers should consider the potential for off-target effects, particularly when using these inhibitors at higher concentrations, and interpret their findings accordingly.

References

Menin-MLL Inhibitors in the Clinical Arena: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new class of targeted therapies, menin-MLL inhibitors, is showing significant promise in the treatment of acute leukemias, particularly those with KMT2A (MLL) rearrangements or NPM1 mutations. Several candidates have now entered clinical trials, demonstrating encouraging efficacy and manageable safety profiles. This guide provides a comparative overview of the leading menin-MLL inhibitor clinical candidates: revumenib, ziftomenib, bleximenib, and enzomenib, with a focus on their performance, supporting experimental data, and methodologies for researchers, scientists, and drug development professionals.

The Menin-MLL Interaction: A Key Oncogenic Driver

In certain subtypes of acute leukemia, the interaction between the protein menin and the N-terminal portion of the Mixed Lineage Leukemia (MLL) protein (encoded by the KMT2A gene) is a critical driver of leukemogenesis. This interaction is essential for the recruitment of the MLL fusion protein complex to chromatin, leading to the upregulation of target genes such as HOXA9 and MEIS1. These genes are crucial for maintaining a proliferative and undifferentiated state in leukemia cells. Menin-MLL inhibitors are small molecules designed to disrupt this protein-protein interaction, thereby inhibiting the oncogenic signaling pathway and inducing differentiation of leukemic blasts.

Diagram of the Menin-MLL Signaling Pathway

Menin_MLL_Pathway Menin-MLL Signaling Pathway in Leukemia cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF4) Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds to HOXA9_MEIS1 HOXA9 / MEIS1 Genes Chromatin->HOXA9_MEIS1 Associated with Transcription Upregulated Transcription HOXA9_MEIS1->Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival, Differentiation Block) Transcription->Leukemogenesis Menin_Inhibitor Menin-MLL Inhibitor Menin_Inhibitor->Menin Blocks Interaction

Caption: The Menin-MLL signaling pathway driving leukemogenesis.

Comparative Analysis of Clinical Candidates

The following tables summarize the key preclinical and clinical data for the four leading menin-MLL inhibitors in development.

Preclinical Activity
InhibitorTargetBinding Affinity (Ki)Cellular Potency (IC50)Key Preclinical Findings
Revumenib (SNDX-5613) Menin-MLL Interaction0.149 nM[1]10-20 nM in MLLr cell lines (MV4;11, RS4;11, MOLM-13, KOPN-8)[1][2]Induces differentiation and apoptosis in MLL-rearranged leukemia cells.[3]
Ziftomenib (KO-539) Menin-KMT2A InteractionNot Reported<25 nM in MLLr and NPM1-mutant AML cell lines[4]Demonstrates synergistic effects with other anti-leukemic agents, including venetoclax.[4]
Bleximenib (JNJ-75276617) Menin-KMT2A InteractionNot Reported<0.1 µM in most KMT2A-rearranged AML cell lines[5]Retains potency against certain MEN1 mutations that confer resistance to other menin inhibitors.[5]
Enzomenib (DSP-5336) Menin-KMT2A Interaction6.0 nM (Kd)[6]10-30 nM in MLL-rearranged or NPM1-mutant cell lines[7]Shows selective growth inhibition in leukemia cell lines with MLL rearrangements or NPM1 mutations.[7]
Clinical Trial Overview and Efficacy
InhibitorClinical TrialPhasePatient PopulationKey Efficacy Results
Revumenib (SNDX-5613) AUGMENT-101 (NCT04065399)[8]Phase 1/2R/R Acute Leukemia (KMT2Ar or NPM1m)[5]KMT2Ar Cohort: CR+CRh rate of 23%. NPM1m AML Cohort: CR+CRh rate of 23.4%[5].
Ziftomenib (KO-539) KOMET-001 (NCT04067336)Phase 1/2R/R AML (NPM1m or KMT2Ar)[9]NPM1m Cohort (600 mg dose): CR rate of 35%[10]. Overall CR/CRh rate of 22%.
Bleximenib (JNJ-75276617) cAMeLot-1 (NCT04811560)[11]Phase 1/2R/R Acute Leukemia (KMT2Ar or NPM1m)[11][12]At RP2D (100 mg BID): ORR of 47.6%, CR/CRh rate of 33.3%[12].
Enzomenib (DSP-5336) NCT04988555[13]Phase 1/2R/R Acute Leukemia (MLLr or NPM1m)[14]At 200/300 mg BID: ORR of 57% and CR/CRh of 23% in KMT2Ar/NPM1m patients[15].

R/R: Relapsed/Refractory; KMT2Ar: KMT2A-rearranged; NPM1m: NPM1-mutated; CR: Complete Remission; CRh: Complete Remission with partial hematologic recovery; ORR: Overall Response Rate; RP2D: Recommended Phase 2 Dose; BID: twice daily.

Safety and Tolerability

A significant class-effect of menin-MLL inhibitors is Differentiation Syndrome (DS), a potentially life-threatening complication that requires careful monitoring and management.

InhibitorCommon Adverse Events (Grade ≥3)Differentiation Syndrome (DS)Other Notable Toxicities
Revumenib (SNDX-5613) Febrile neutropenia, anemia, thrombocytopenia, QTc prolongation[8]Observed in a subset of patients, generally manageable with dose interruption and corticosteroids[8].QTc prolongation has been noted and requires monitoring[8].
Ziftomenib (KO-539) Anemia, febrile neutropenia, pneumonia, thrombocytopenia, sepsis[9]A notable adverse event, leading to the halt of enrollment for KMT2A-rearranged patients in the Phase 1b expansion due to rate and severity[9]. Manageable in the NPM1-mutant cohort.Two treatment-related deaths were reported in the Phase 1 trial (one from DS, one from cardiac arrest)[9].
Bleximenib (JNJ-75276617) Thrombocytopenia, anemia, nausea[15]Occurred in 14% of patients, with two fatal cases reported early in the study. Mitigation strategies have been implemented[12].No significant QTc prolongation has been observed[12].
Enzomenib (DSP-5336) Nausea, vomiting, febrile neutropenia, diarrhea, hypokalemia[14]Reported in approximately 11% of patients, with no deaths from DS reported[14].No significant QTc prolongation has been reported[14].

Experimental Protocols and Workflows

Preclinical Evaluation Workflow

The preclinical assessment of menin-MLL inhibitors typically follows a standardized workflow to determine potency, selectivity, and in vivo efficacy.

Diagram of a Typical Preclinical Workflow for Menin-MLL Inhibitors

Preclinical_Workflow Preclinical Evaluation Workflow for Menin-MLL Inhibitors cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Assay (e.g., HTRF, AlphaLISA) Determine Ki Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine IC50 in MLLr/NPM1m vs. WT cell lines Biochemical_Assay->Cell_Viability Potency Confirmation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Confirm mechanism of cell death Cell_Viability->Apoptosis_Assay Mechanism of Action Differentiation_Assay Differentiation Assay (e.g., CD11b expression) Assess induction of differentiation Apoptosis_Assay->Differentiation_Assay PDX_models Patient-Derived Xenograft (PDX) Models (MLLr or NPM1m leukemia) Evaluate anti-tumor activity Differentiation_Assay->PDX_models Efficacy Testing Toxicity_studies Toxicology Studies (in relevant animal models) Assess safety profile PDX_models->Toxicity_studies Safety Evaluation

Caption: A streamlined workflow for the preclinical assessment of menin-MLL inhibitors.

Detailed Methodologies:

  • Cell Viability Assay (MTT Protocol):

    • Seed leukemia cells (e.g., MV-4-11 for MLL-rearranged, OCI-AML3 for NPM1-mutant) in a 96-well plate.

    • Treat cells with a serial dilution of the menin-MLL inhibitor for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.[16]

  • Apoptosis Assay (Annexin V Staining):

    • Treat leukemia cells with the menin-MLL inhibitor at various concentrations for a specified time (e.g., 48-72 hours).

    • Harvest and wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Clinical Trial Workflow

The clinical development of menin-MLL inhibitors generally follows a path from dose-escalation studies in Phase 1 to efficacy-focused trials in Phase 2.

Diagram of a Typical Clinical Trial Workflow for Menin-MLL Inhibitors

Clinical_Trial_Workflow Clinical Trial Workflow for Menin-MLL Inhibitors Patient_Screening Patient Screening (R/R Acute Leukemia with KMT2Ar or NPM1m) Phase1 Phase 1: Dose Escalation - Determine Recommended Phase 2 Dose (RP2D) - Assess safety and tolerability - Characterize pharmacokinetics (PK) Patient_Screening->Phase1 Phase2 Phase 2: Dose Expansion - Evaluate efficacy (CR, CRh, ORR) - Further assess safety in a larger cohort Phase1->Phase2 Establish RP2D Response_Assessment Response Assessment (Bone marrow aspirates, peripheral blood counts) - Assess at regular intervals (e.g., every 28 days) Phase2->Response_Assessment Follow_up Long-term Follow-up - Monitor duration of response (DOR) - Overall survival (OS) Response_Assessment->Follow_up

References

Safety Operating Guide

Essential Safety and Logistics for Handling MI-538

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of MI-538, a potent Menin-MLL inhibitor. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on best practices for handling novel, potent research compounds and draws from general safety protocols for similar laboratory chemicals. It is imperative to supplement this guidance with a thorough risk assessment specific to your laboratory's standard operating procedures.

Immediate Safety and Handling Protocols

When handling this compound, a rigorous approach to personal and environmental protection is paramount. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following table summarizes the recommended PPE for various handling scenarios.

Operation Required PPE Recommended Additional PPE
Weighing and preparing stock solutions (solid form) - Chemical-resistant gloves (Nitrile, double-gloved) - Lab coat - ANSI-approved safety glasses with side shields- Face shield - Respiratory protection (N95 or higher) - Disposable sleeve covers
Handling stock solutions and dilutions (liquid form) - Chemical-resistant gloves (Nitrile) - Lab coat - ANSI-approved safety glasses with side shields- Chemical splash goggles
In-vivo administration - Chemical-resistant gloves (Nitrile) - Lab coat - ANSI-approved safety glasses with side shields- Face shield - Respiratory protection (if aerosolization is possible)
Spill cleanup - Chemical-resistant gloves (Nitrile, heavy-duty) - Chemical-resistant apron or gown - Chemical splash goggles - Respiratory protection (appropriate for spill size and volatility)- Shoe covers

Note: Always inspect gloves for tears or punctures before and during use. Change gloves frequently, especially if contamination is suspected.

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Operational Plan for Handling this compound

A systematic approach to handling ensures safety and experimental integrity.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe 1. prep_hood Prepare Chemical Fume Hood gather_ppe->prep_hood 2. weigh Weigh Solid this compound prep_hood->weigh 3. dissolve Prepare Stock Solution weigh->dissolve 4. aliquot Aliquot and Store dissolve->aliquot 5. decontaminate Decontaminate Surfaces aliquot->decontaminate 6. dispose_waste Dispose of Waste decontaminate->dispose_waste 7. remove_ppe Properly Remove PPE dispose_waste->remove_ppe 8.

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.

Disposal Procedure
  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Collection: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal_Plan cluster_waste_type Waste Type cluster_containment Containment cluster_final_disposal Final Disposal start Identify this compound Waste solid_waste Solid Waste (Gloves, Vials, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions) start->liquid_waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage ehs_pickup Arrange EHS Pickup storage->ehs_pickup

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。